4-Morpholinebutanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32425. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-morpholin-4-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c9-3-1-2-4-10-5-7-11-8-6-10/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYYFMPMGYATPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30283607 | |
| Record name | 4-morpholinebutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30283607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6321-07-9 | |
| Record name | 6321-07-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32425 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-morpholinebutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30283607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(morpholin-4-yl)butan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Morpholinebutanamine
Executive Summary
4-Morpholinebutanamine, also known as 4-(4-aminobutyl)morpholine, is a key bifunctional molecule incorporating both a primary amine and a morpholine moiety. This structure makes it a valuable building block in medicinal chemistry and materials science, often used to introduce the hydrophilic and pharmacokinetically favorable morpholine ring into larger molecules. This guide provides a comprehensive overview of the prevalent synthetic methodologies for preparing this compound, with a focus on the underlying chemical principles. Furthermore, it establishes a robust framework for the structural confirmation and purity assessment of the final compound through modern analytical techniques. Detailed, field-tested protocols are provided for both synthesis and characterization to ensure reproducibility and reliability in a laboratory setting.
Introduction: The Chemical and Pharmaceutical Significance of this compound
This compound (CAS No. 2038-03-1) is a colorless to light yellow liquid with the molecular formula C₈H₁₈N₂O and a molecular weight of approximately 158.24 g/mol .[1] Its structure is characterized by a butylamine chain attached to the nitrogen atom of a morpholine ring. The morpholine heterocycle is a common feature in many approved pharmaceutical drugs due to its favorable properties, including metabolic stability, high aqueous solubility, and ability to act as a hydrogen bond acceptor. The terminal primary amine provides a reactive handle for further chemical modifications, such as amide bond formation or reductive amination, making this compound a versatile intermediate in the synthesis of complex molecular architectures.
This guide explores two primary, industrially relevant synthetic pathways to this compound and outlines the definitive analytical methods required for its characterization, ensuring both structural integrity and chemical purity.
Synthetic Pathways and Mechanistic Rationale
The synthesis of this compound can be approached from several angles. The most common strategies involve either the alkylation of morpholine with a C4 synthon or the reductive amination of a suitable carbonyl compound. We will explore two robust methods.
Pathway A: Alkylation of Morpholine with 4-Chlorobutanenitrile followed by Nitrile Reduction
This two-step sequence is a classic and reliable method that builds the carbon chain first and then installs the amine functionality.
Overall Reaction Scheme:
Caption: Two-step synthesis via alkylation and nitrile reduction.
Step 1: N-Alkylation of Morpholine
-
Mechanism and Rationale: This step involves a nucleophilic substitution (Sɴ2) reaction. Morpholine, a secondary amine, acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine in 4-chlorobutanenitrile. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., K₂CO₃ or Na₂CO₃) to neutralize the HCl formed as a byproduct, thereby preventing the protonation of the morpholine starting material and driving the reaction to completion. The choice of a polar aprotic solvent like acetonitrile or DMF facilitates the Sɴ2 mechanism.
Step 2: Reduction of the Nitrile Intermediate
-
Mechanism and Rationale: The intermediate, 4-morpholinebutanenitrile, is then reduced to the primary amine. Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is highly effective, proceeding via nucleophilic addition of hydride ions to the nitrile carbon. Alternatively, catalytic hydrogenation using Raney Nickel or a Palladium catalyst under hydrogen pressure offers a scalable and often safer industrial alternative.[2]
Detailed Experimental Protocol: Pathway A
Step 1: Synthesis of 4-Morpholinebutanenitrile
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add morpholine (87.1 g, 1.0 mol), 4-chlorobutanenitrile (103.5 g, 1.0 mol), and anhydrous potassium carbonate (152 g, 1.1 mol).
-
Add 250 mL of acetonitrile as the solvent.
-
Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by GC-MS or TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude oil can be purified by vacuum distillation to yield pure 4-morpholinebutanenitrile.
Step 2: Synthesis of this compound (LiAlH₄ Reduction)
-
Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Set up a 1 L three-neck flask with a mechanical stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere.
-
Carefully add LiAlH₄ (19.0 g, 0.5 mol) to 300 mL of anhydrous tetrahydrofuran (THF).
-
Dissolve the 4-morpholinebutanenitrile (61.7 g, 0.4 mol) from Step 1 in 100 mL of anhydrous THF and add it to the dropping funnel.
-
Cool the LiAlH₄ suspension to 0°C using an ice bath.
-
Add the nitrile solution dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction back to 0°C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (19 mL), followed by 15% aqueous NaOH (19 mL), and finally more water (57 mL).
-
Stir the resulting granular white precipitate for 1 hour, then filter it off and wash the solid with THF.
-
Combine the filtrates and concentrate under reduced pressure. The resulting crude product is purified by vacuum distillation to yield this compound.
Pathway B: Direct Reductive Amination
This one-pot method is an elegant and efficient way to form the C-N bond and the final amine in a single transformation.[3][4]
Reaction Scheme:
Caption: One-pot synthesis via direct reductive amination.
-
Mechanism and Rationale: This reaction proceeds in two stages within the same pot. First, the morpholine nitrogen attacks one of the carbonyl groups of succinaldehyde (a 4-carbon dialdehyde) to form a hemiaminal, which then dehydrates to form an iminium ion intermediate. In the second stage, a reducing agent present in the mixture selectively reduces the iminium ion to the amine. The key is to use a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which is reactive enough to reduce the iminium ion but not the starting aldehyde. This selectivity prevents the premature reduction of the aldehyde before it can react with the amine. Catalytic hydrogenation is also a viable method for this transformation.
Detailed Experimental Protocol: Pathway B
-
To a 250 mL round-bottom flask, add morpholine (8.71 g, 0.1 mol) and 100 mL of methanol.
-
Add succinaldehyde bis(dimethyl acetal) (17.6 g, 0.1 mol) followed by 20 mL of 1M HCl to hydrolyze the acetal in situ to succinaldehyde. Stir for 1 hour at room temperature.
-
Adjust the pH of the solution to 6-7 by adding a suitable base (e.g., triethylamine).
-
Add sodium cyanoborohydride (NaBH₃CN) (6.28 g, 0.1 mol) portion-wise to the solution, ensuring the temperature does not rise significantly.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by carefully adding 1M HCl until gas evolution ceases.
-
Make the solution basic (pH > 12) with the addition of solid NaOH.
-
Extract the aqueous layer three times with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Comprehensive Characterization and Data Interpretation
Confirming the identity and purity of the synthesized this compound is critical. The following analytical techniques provide a complete structural and purity profile.
Physical Properties
A summary of the key physical and chemical identifiers for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₂O | [1] |
| Molecular Weight | 158.24 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity (Typical) | >98% | [1] |
| CAS Number | 2038-03-1 | N/A |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR (Proton NMR): The proton NMR spectrum will show distinct signals for each unique proton environment. The integration of these signals should correspond to the number of protons in that environment.
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum will confirm the presence of the 8 carbon atoms in the molecule in their unique chemical environments.
Predicted NMR Data (in CDCl₃, shifts are approximate)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-a | ~3.70 | t | 4H | -O-CH₂ -CH₂-N- |
| H-b | ~2.42 | t | 4H | -O-CH₂-CH₂ -N- |
| H-c | ~2.68 | t | 2H | -N-CH₂-CH₂ -NH₂ |
| H-d | ~2.35 | t | 2H | -N-CH₂ -CH₂- |
| H-e | ~1.50 | m | 4H | -CH₂-CH₂ -CH₂ -CH₂- |
| H-f | ~1.35 | s (broad) | 2H | -NH₂ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| C-a | ~67.0 | -O-C H₂- |
| C-b | ~53.8 | -N-C H₂- (morpholine) |
| C-c | ~58.5 | -N-C H₂- (chain) |
| C-d | ~42.0 | -C H₂-NH₂ |
| C-e | ~32.0 | -CH₂-C H₂-CH₂-NH₂ |
| C-f | ~25.0 | -N-CH₂-C H₂-CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[5][6]
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3350 - 3250 | Medium, Broad | N-H stretch | Primary Amine (-NH₂) |
| 2950 - 2800 | Strong | C-H stretch | Alkanes (-CH₂, -CH₃) |
| 1650 - 1580 | Medium | N-H bend (scissoring) | Primary Amine (-NH₂) |
| 1115 | Strong | C-O-C stretch | Ether (Morpholine ring) |
| 1200 - 1050 | Strong | C-N stretch | Aliphatic Amines |
The strong C-O-C stretch around 1115 cm⁻¹ is highly characteristic of the morpholine ring, while the pair of bands in the 3350-3250 cm⁻¹ region confirms the presence of the primary amine.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.[8]
-
Expected Molecular Ion (M⁺): For C₈H₁₈N₂O, the expected exact mass is ~158.1419. In a standard electron ionization (EI) mass spectrum, a peak should be observed at m/z = 158.
-
Key Fragmentation Pattern: A major fragmentation pathway is the alpha-cleavage adjacent to the morpholine nitrogen, leading to a stable morpholinomethyl cation.
Caption: Predicted major fragmentation in EI-MS.
The base peak is often observed at m/z = 100, corresponding to the [CH₂=N(CH₂CH₂)₂O]⁺ fragment, which is a highly diagnostic peak for N-alkylated morpholine derivatives.
Conclusion
This guide has detailed two robust and scalable synthetic routes for the preparation of this compound, a valuable intermediate in modern chemistry. The first pathway, centered on the alkylation of morpholine followed by nitrile reduction, provides a reliable, step-wise approach. The second, utilizing direct reductive amination, offers an efficient one-pot alternative. The successful synthesis must be validated by a suite of analytical techniques. The combined data from NMR, IR, and mass spectrometry provide an unassailable confirmation of the molecular structure and purity, ensuring the material is fit for its intended downstream applications in research and development.
References
-
Utility of the alkylation process a, Derivatizations of morpholine... - ResearchGate. (URL: [Link])
-
Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate. - ResearchGate. (URL: [Link])
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A New Strategy for the Synthesis of Substituted Morpholines - PMC - NIH. (URL: [Link])
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Morpholine synthesis - Organic Chemistry Portal. (URL: [Link])
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Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (URL: [Link])
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Synthesis of N-substituted morpholine nucleoside derivatives - PubMed. (URL: [Link])
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Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (URL: [Link])
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Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. (URL: [Link])
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Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed. (URL: [Link])
- WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (URL: )
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The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. - ResearchGate. (URL: [Link])
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(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (URL: [Link])
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Morpholine, 4-(oxiranylmethyl)- - the NIST WebBook. (URL: [Link])
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Morpholine, 4-nitroso- - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])
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Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor - PubMed. (URL: [Link])
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DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine - PubMed. (URL: [Link])
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Analytical Chemistry – Infrared (IR) Spectroscopy - Compound Interest. (URL: [Link])
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IR Infrared Spectroscopy Review - 15 Practice Problems - Signal, Shape, Intensity, Functional Groups - YouTube. (URL: [Link])
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Morpholine, 4-methyl- - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])
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Liquid chromatography mass spectrometry-based profiling of phosphatidylcholine and phosphatidylethanolamine in the plasma and liver of acetaminophen-induced liver injured mice - PubMed. (URL: [Link])
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An In-depth Technical Guide to the Physicochemical Properties of 4-Morpholinebutanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: 4-Morpholinebutanamine as a Key Building Block
This compound, also known as 4-(4-aminobutyl)morpholine, is a versatile bifunctional molecule that is gaining increasing attention in the fields of medicinal chemistry and materials science. Its structure incorporates a morpholine ring, a privileged scaffold in drug discovery due to its favorable physicochemical properties such as metabolic stability and aqueous solubility, and a primary amine at the terminus of a butyl chain, which provides a reactive handle for a wide array of chemical modifications.[1] This unique combination of a bulky, polar heterocyclic moiety and a flexible, reactive linker makes this compound an attractive building block for the synthesis of novel compounds with diverse biological activities and material properties. Understanding the fundamental physicochemical properties of this compound is therefore of paramount importance for its effective utilization in research and development.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and predictive insights. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge required to confidently handle, characterize, and strategically employ this compound in their experimental workflows. The subsequent sections will delve into its key structural and physicochemical parameters, provide detailed experimental protocols for their determination, and discuss the implications of these properties for its application in drug discovery and beyond.
Core Physicochemical Properties
A thorough understanding of a molecule's physicochemical profile is the bedrock of successful drug design and development. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The following table summarizes the key physicochemical properties of this compound. Experimentally determined values are provided where available, supplemented by computationally predicted data to offer a more complete picture.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₁₈N₂O | [2] |
| Molecular Weight | 158.24 g/mol | [2] |
| Physical Form | Liquid | [2] |
| Boiling Point | Predicted: 235.5 °C | AAT Bioquest Boiling Point Predictor[3] |
| Melting Point | Not available (Liquid at room temp.) | - |
| Predicted pKa (most basic) | 10.2 (amine nitrogen) | ChemAxon |
| Predicted logP | 0.85 | ChemAxon |
| Solubility | Soluble in water and most organic solvents. | [4] |
Structural Elucidation and Spectroscopic Analysis
The structural integrity and purity of this compound are critical for its application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.
Predicted ¹H NMR Spectrum:
-
~3.7 ppm (t, 4H): Protons on the carbons adjacent to the oxygen in the morpholine ring. The triplet splitting arises from coupling with the adjacent methylene protons.
-
~2.5 ppm (t, 4H): Protons on the carbons adjacent to the nitrogen in the morpholine ring.
-
~2.7 ppm (t, 2H): Protons on the carbon adjacent to the primary amine.
-
~2.4 ppm (t, 2H): Protons on the carbon adjacent to the morpholine nitrogen.
-
~1.5-1.6 ppm (m, 4H): Protons on the two central carbons of the butyl chain.
-
~1.3 ppm (s, 2H): Protons of the primary amine (exchangeable, may be broad).
Predicted ¹³C NMR Spectrum:
-
~67 ppm: Carbons adjacent to the oxygen in the morpholine ring.
-
~54 ppm: Carbons adjacent to the nitrogen in the morpholine ring.
-
~58 ppm: Carbon of the butyl chain attached to the morpholine nitrogen.
-
~42 ppm: Carbon of the butyl chain attached to the primary amine.
-
~28 ppm & ~26 ppm: The two central carbons of the butyl chain.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:
-
3300-3400 cm⁻¹ (broad): N-H stretching of the primary amine.
-
2850-2950 cm⁻¹ (strong): C-H stretching of the alkane chain and morpholine ring.
-
1590-1650 cm⁻¹ (medium): N-H bending of the primary amine.
-
1115 cm⁻¹ (strong): C-O-C stretching of the morpholine ether linkage.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 158. The fragmentation pattern would likely involve cleavage of the butyl chain and fragmentation of the morpholine ring.
Experimental Protocols for Physicochemical Property Determination
The following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of this compound.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored as a function of the titrant volume. The pKa is determined from the inflection point of the resulting titration curve.
Methodology:
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of this compound in deionized water.
-
Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place a known volume (e.g., 25 mL) of the this compound solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the HCl titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH changes become minimal after the equivalence point.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of HCl added (x-axis) to obtain the titration curve.
-
Determine the equivalence point, which is the point of steepest inflection in the curve.
-
The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the amine. Since this compound has two basic nitrogens, two inflection points and two pKa values may be observed.
-
Sources
A Technical Guide to the Biological Activities of Novel 4-Morpholinebutanamine Derivatives
Authored For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to impart favorable physicochemical and metabolic properties to bioactive molecules.[1][2] This guide focuses on derivatives featuring the 4-morpholinebutanamine core, a specific structural motif with significant therapeutic potential. We will provide an in-depth exploration of the diverse biological activities exhibited by this class of compounds, including their antimicrobial, anticancer, and neuroprotective effects. By synthesizing data from recent literature, this whitepaper details the mechanisms of action, presents key structure-activity relationship (SAR) insights, and provides validated experimental protocols for their evaluation. The objective is to equip researchers and drug development professionals with the technical knowledge required to advance the discovery and development of next-generation therapeutics based on this versatile chemical scaffold.
The Morpholine Moiety: A Privileged Scaffold in Drug Design
The six-membered morpholine heterocycle, containing both nitrogen and oxygen atoms, is frequently incorporated into drug candidates to optimize their pharmacological profiles.[3][4] Its presence often enhances aqueous solubility, metabolic stability, and bioavailability. The nitrogen atom can act as a hydrogen bond acceptor or a basic center, facilitating interactions with biological targets, while the overall ring structure can serve as a rigid linker or a conformationally flexible scaffold.[4] These attributes make morpholine derivatives a fertile ground for discovering novel agents against a wide array of diseases.[1]
Antimicrobial Activity
Novel derivatives of morpholine have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of pathogens, including bacteria, fungi, and mycobacteria.[5][6][7]
Mechanism of Action
The antimicrobial effects of morpholine derivatives are multifaceted. Certain analogs function similarly to oxazolidinones, a class of synthetic antibiotics that inhibit the initiation of bacterial protein synthesis by interacting with the bacterial ribosome.[5] In fungi, a primary mechanism involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to compromised membrane integrity and cell death.[8][9]
Spectrum of Activity
Studies have shown that these compounds are active against both Gram-positive and Gram-negative bacteria.[10][11] Notably, some derivatives have shown potent activity against Mycobacterium smegmatis, a model organism for tuberculosis research, and clinically relevant fungi such as Candida albicans and Saccharomyces cerevisiae.[5] For instance, certain morpholine derivatives exhibit high inhibitory action against over 80% of bacterial strains tested, with significant inhibition zones.[6][10]
Quantitative Data Summary: Antimicrobial Potency
The following table summarizes the minimum inhibitory concentration (MIC) and enzyme inhibition data for representative morpholine derivatives. Lower MIC and IC₅₀ values indicate higher potency.
| Compound ID | Target Organism/Enzyme | Potency (MIC or IC₅₀) | Reference |
| Compound 12 (1,2,4-triazole derivative) | Mycobacterium smegmatis | MIC: 15.6 µg/mL | [5] |
| Compound 8 | Various Microorganisms | Broad Spectrum Activity | [5] |
| Compound 10 | Urease | IC₅₀: 2.37 ± 0.19 µM | [5] |
| Compound 3 | Various Bacteria | Inhibition Zone: 16-31 mm | [6][10] |
| Compound 6 | Various Bacteria | Active at 6.25-12.5 mg/ml | [6][10] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated, and the MIC is determined by visual inspection for turbidity.
Step-by-Step Methodology:
-
Preparation of Compound Stock: Dissolve the synthesized this compound derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well plate, add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to all wells. Add 100 µL of the compound stock to the first well and mix. Transfer 100 µL from the first well to the second, creating a 2-fold serial dilution. Repeat this process across the plate.
-
Inoculum Preparation: Grow the microbial culture to the logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the standardized inoculum to each well, except for the sterility control well.
-
Controls: Include a positive control (microbe, no compound) and a negative/sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Workflow Diagram: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Anticancer Activity
The flexible yet constrained nature of the morpholine scaffold makes it ideal for designing inhibitors of key proteins involved in cancer progression. Derivatives have shown potent cytotoxic activity against a range of human cancer cell lines, including lung (A549), breast (MCF-7), liver (HepG2), and neuroblastoma (SHSY-5Y).[12][13]
Mechanisms of Cytotoxicity
The anticancer effects are often mediated through the induction of cell cycle arrest and apoptosis.[12][13][14]
-
Cell Cycle Arrest: Compounds can halt cell proliferation at specific checkpoints, such as the G0/G1 or G2/M phase, preventing cancer cells from dividing.[12][15]
-
Apoptosis Induction: Treatment with these derivatives can trigger programmed cell death, a critical mechanism for eliminating malignant cells.
-
Enzyme Inhibition: More targeted mechanisms include the inhibition of specific enzymes crucial for cancer growth, such as histone lysine methyltransferase EZH2 or receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[15][16]
Quantitative Data Summary: Cytotoxic Potency
The table below presents the half-maximal inhibitory concentration (IC₅₀) values for several morpholine-substituted compounds against various cancer cell lines.
| Compound ID | Target Cell Line | Potency (IC₅₀) | Reference |
| Compound 3d (2-morpholino-4-anilinoquinoline) | HepG2 (Liver Cancer) | 8.50 µM | [12] |
| Compound 3c (2-morpholino-4-anilinoquinoline) | HepG2 (Liver Cancer) | 11.42 µM | [12] |
| Compound AK-10 (quinazoline derivative) | MCF-7 (Breast Cancer) | 3.15 ± 0.23 µM | [13] |
| Compound AK-10 (quinazoline derivative) | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 µM | [13] |
| Compound AK-3 (quinazoline derivative) | MCF-7 (Breast Cancer) | 6.44 ± 0.29 µM | [13] |
| Compound 6y (benzomorpholine derivative) | A549 (Lung Cancer) | 1.1 µM | [15] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Workflow Diagram: MTT Assay
Caption: Standard workflow for the MTT cell viability assay.
Signaling Pathway: Apoptosis Induction
Caption: Simplified intrinsic pathway of apoptosis induction.
Neuroprotective Potential
The ability of morpholine derivatives to cross the blood-brain barrier makes them attractive candidates for treating central nervous system (CNS) disorders.[3][4] Research is increasingly focused on their potential in neurodegenerative diseases like Alzheimer's and Parkinson's.[17][18]
Key Molecular Targets in Neurodegeneration
The therapeutic strategy often involves the inhibition of key enzymes whose dysregulation contributes to neuronal damage.[3]
-
Cholinesterases (AChE & BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of the neurotransmitter acetylcholine, a primary approach for managing Alzheimer's symptoms.[18]
-
Monoamine Oxidases (MAO-A & MAO-B): MAO inhibitors prevent the breakdown of neurotransmitters like dopamine and serotonin, a strategy used in treating Parkinson's disease and depression.[8][18]
-
Antioxidant Activity: Some derivatives also exhibit significant radical-scavenging properties, which can protect neurons from oxidative stress, a common factor in neurodegeneration.[19]
Quantitative Data Summary: Neuroprotective Potency
| Compound ID | Target Enzyme | Potency (IC₅₀) | Reference |
| Compound 11g | Acetylcholinesterase (AChE) | 1.94 ± 0.13 µM | [19] |
| Compound 11g | Butyrylcholinesterase (BChE) | 28.37 ± 1.85 µM | [19] |
| Compound 11l | ABTS Radical Scavenging | 6.05 ± 1.17 µM | [19] |
| Compound 11f | ABTS Radical Scavenging | 9.07 ± 1.34 µM | [19] |
General Synthesis Strategies
The synthesis of this compound derivatives and related analogs often follows a modular and reliable pathway, allowing for the generation of diverse chemical libraries for screening.
Synthetic Pathway Overview
A common and effective method involves a nucleophilic substitution reaction. The process typically starts with a suitable heterocyclic core (e.g., quinoline, quinazoline), which is first activated by chlorination, often using phosphorus oxychloride (POCl₃). The resulting chloro-intermediate is then reacted with the desired morpholine-containing amine (such as 4-aminobutyl-morpholine) in the presence of a base (e.g., K₂CO₃) and a catalyst (e.g., NaI) to yield the final target compound.[12][19][20]
Synthesis Workflow Diagramdot
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A Comprehensive Technical Guide to 4-Morpholinebutanamine: A Versatile Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Morpholinebutanamine
This compound, also known as 4-(4-aminobutyl)morpholine, is a bifunctional organic molecule that has garnered significant interest in the field of medicinal chemistry. Its structure, featuring a terminal primary amine and a morpholine ring connected by a flexible butyl linker, makes it a valuable building block in the synthesis of more complex, biologically active compounds.
The morpholine moiety is widely recognized as a "privileged scaffold" in drug discovery. Its presence in a molecule can impart favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. The weak basicity of the morpholine nitrogen (pKa of morpholine is ~8.5) allows it to be protonated at physiological pH, which can be advantageous for receptor binding and formulation. The oxygen atom can act as a hydrogen bond acceptor, further influencing molecular interactions.
This compound leverages these benefits while providing a reactive primary amine handle for further chemical elaboration. This unique combination allows for its incorporation into a wide array of molecular architectures, making it a key intermediate in the development of novel therapeutics.
| Chemical and Physical Properties | |
| CAS Number | 6321-07-9[1] |
| Molecular Formula | C₈H₁₈N₂O[1] |
| Molecular Weight | 158.24 g/mol [1] |
| Appearance | Colorless liquid[1] |
| Boiling Point | 123-125 °C (15 Torr) |
| Density | 0.9804 g/cm³ |
| Synonyms | 4-(4-Aminobutyl)morpholine, 4-(Morpholin-4-yl)butan-1-amine, N-(4-Aminobutyl)morpholine[1] |
Synthesis of this compound: A Practical Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process starting from readily available commercial reagents: morpholine and 4-chlorobutanenitrile. This synthetic route involves an initial N-alkylation of morpholine, followed by the reduction of the nitrile functionality to the desired primary amine.
Step 1: Synthesis of 4-Morpholinobutanenitrile
The first step involves the nucleophilic substitution of the chlorine atom in 4-chlorobutanenitrile by the secondary amine of morpholine. This reaction is typically carried out in the presence of a weak base to neutralize the hydrochloric acid formed as a byproduct, thus preventing the protonation of the morpholine reactant.
Experimental Protocol:
-
To a stirred solution of morpholine (1.0 equivalent) in acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).
-
Add 4-chlorobutanenitrile (1.1 equivalents) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-morpholinobutanenitrile, which can be purified by vacuum distillation or used directly in the next step.
Step 2: Reduction of 4-Morpholinobutanenitrile to this compound
The second step is the reduction of the nitrile group to a primary amine. This can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation being common choices.
Experimental Protocol (using Lithium Aluminum Hydride):
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 4-morpholinobutanenitrile (1.0 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash thoroughly with THF or diethyl ether.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to afford this compound, which can be purified by vacuum distillation.
Applications in Drug Discovery and Development
The utility of this compound as a versatile intermediate is exemplified by its application in the synthesis of novel antimalarial agents. In this context, it serves as a key building block to introduce a side chain that can enhance the potency and improve the pharmacokinetic properties of the parent drug scaffold.
Case Study: Synthesis of 2-Arylvinylquinoline Antimalarials
A recent patent discloses the use of this compound in the synthesis of 2-arylvinylquinolines with potent antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum. The "this compound motif" was identified as a crucial component for the biological activity of these compounds, making it a "benchmark molecule" for further medicinal chemistry exploration.
Sources
A Comprehensive Technical Guide on the Discovery and Synthetic History of 4-Morpholinebutanamine
<Technical Guide: 4-Morpholinebutanamine >
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical analysis of this compound, a key building block in contemporary medicinal chemistry. We will explore its synthetic evolution, from foundational methods to modern, optimized protocols. This document is structured to provide not just procedural steps, but also the scientific rationale behind methodological choices, ensuring a thorough understanding for its application in research and development.
PART 1: Introduction and Strategic Importance
The morpholine heterocycle is a privileged structure in drug design, frequently incorporated to enhance the pharmacological profile of bioactive molecules.[1][2] Its presence can improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties.[3] this compound, which presents both a morpholine ring and a primary amine separated by a flexible four-carbon linker, is an exceptionally versatile intermediate for introducing this desirable moiety. Its application spans a wide array of therapeutic areas, including the development of dopamine receptor antagonists and other neurologically active agents.[4]
PART 2: Synthetic Evolution and Methodologies
While the initial synthesis of a fundamental molecule like this compound is not often heralded in landmark publications, its preparation logically follows from established principles of amine synthesis. Early approaches would have relied on classical methods such as the alkylation of morpholine followed by functional group transformations to install the amine.
Methodology 1: Synthesis via Alkylation of Morpholine and Nitrile Reduction
A prevalent and highly efficient modern route involves the initial alkylation of morpholine with a halo-butyronitrile, followed by the reduction of the nitrile group to the primary amine.
Experimental Protocol:
-
N-Alkylation of Morpholine:
-
In a reaction vessel, morpholine is reacted with 4-chlorobutyronitrile. This nucleophilic substitution is typically carried out in a polar aprotic solvent, such as acetonitrile, in the presence of a mild base like potassium carbonate to neutralize the hydrogen chloride byproduct. The reaction mixture is heated to drive the reaction to completion.
-
-
Reduction of 4-Morpholinebutyronitrile:
-
The resulting 4-morpholinebutyronitrile is then reduced. A common and effective method is catalytic hydrogenation. The nitrile is dissolved in a solvent like ethanol, often with ammonia to minimize the formation of secondary amine side products. A Raney nickel or palladium-on-carbon catalyst is added, and the mixture is subjected to hydrogen gas under pressure.
-
Scientific Rationale: This two-step process is favored for its high yields and the relative ease of purification of the intermediates and final product. The choice of a nitrile as the precursor to the amine is strategic, as nitriles are stable and can be cleanly reduced to primary amines.
Workflow Diagram: Alkylation and Nitrile Reduction
Caption: Synthesis of this compound via alkylation and subsequent nitrile reduction.
Methodology 2: Reductive Amination
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds.[5][6] In the context of this compound, this could be approached by reacting morpholine with a suitable four-carbon aldehyde bearing a protected amine or a precursor functional group.
Experimental Protocol:
-
Reaction of Morpholine with a Carbonyl Compound:
-
Morpholine is reacted with a four-carbon aldehyde, such as 4-oxobutanal or a protected version thereof. This forms an enamine or iminium ion intermediate.
-
-
In Situ Reduction:
Causality and Experimental Choices: The choice of reducing agent is critical in reductive amination.[7] Milder reducing agents like sodium cyanoborohydride are preferred as they do not readily reduce the starting aldehyde, allowing for the formation of the iminium intermediate before reduction occurs.[7]
Logical Relationship Diagram: Reductive Amination dot graph TD { subgraph "One-Pot Reaction" D[Morpholine + 4-Oxobutanal Derivative] -- "Condensation" --> E{Iminium Ion Intermediate}; E -- "Reduction (e.g., NaBH3CN)" --> F[this compound Derivative]; end }
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Potential research applications for 4-Morpholinebutanamine
A-01: Core Technical Profile of 4-Morpholinebutanamine
Introduction: The Strategic Value of a Bifunctional Scaffold
This compound, also known as 4-(4-aminobutyl)morpholine, is a bifunctional organic molecule featuring a terminal primary amine and a tertiary morpholine ring, separated by a flexible four-carbon butyl linker.[1] This unique structural arrangement positions the compound as a highly valuable building block in medicinal chemistry and drug discovery. The morpholine moiety is recognized as a "privileged structure" in pharmacology, frequently incorporated into bioactive molecules to enhance desirable physicochemical and pharmacokinetic properties.[2][3][4] Its presence can improve aqueous solubility, metabolic stability, and target binding affinity, making it a staple in the design of novel therapeutics.[2][5]
The primary amine serves as a versatile chemical handle, readily participating in a wide array of synthetic transformations, most notably amide bond formation, enabling its conjugation to various scaffolds, pharmacophores, and functional groups. The inherent properties of this compound make it a strategic starting point for generating libraries of complex molecules with potential applications across numerous therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[4][6][7]
Physicochemical & Structural Data
A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its application in research. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 6321-07-9 | [1][8][9] |
| Molecular Formula | C₈H₁₈N₂O | [1][8] |
| Molecular Weight | 158.24 g/mol | [1][8] |
| Appearance | Colorless Liquid | [1] |
| Purity | Typically ≥95% | [8] |
| Key Structural Features | Primary Amine, Tertiary Morpholine, Butyl Linker | N/A |
| Synonyms | 4-(4-aminobutyl)morpholine, 4-morpholinobutan-1-amine | [1] |
A-02: Primary Research Application: A Versatile Building Block in Medicinal Chemistry
The primary and most immediate application of this compound is its use as a synthetic intermediate for the construction of novel, biologically active molecules. The morpholine ring confers advantageous pharmacokinetic properties, while the primary amine provides a reactive site for elaboration.
Rationale: Leveraging the "Morpholine Advantage"
The morpholine heterocycle is a ubiquitous pharmacophore in modern medicinal chemistry.[4] Its strategic incorporation into a drug candidate can offer several distinct advantages:
-
Enhanced Aqueous Solubility: The ether oxygen of the morpholine ring can act as a hydrogen bond acceptor, improving the solubility of otherwise lipophilic molecules, which is a critical factor for oral bioavailability.[3][5]
-
Improved Metabolic Stability: The morpholine ring is generally resistant to oxidative metabolism, which can increase the half-life of a drug.[4]
-
Favorable Pharmacokinetic Profile: The weak basicity of the morpholine nitrogen (pKa value near physiological pH) contributes to a well-balanced lipophilic-hydrophilic profile, which can improve cell permeability and overall pharmacokinetic/pharmacodynamic (PK/PD) properties.[5][6]
-
Potency and Target Interaction: The morpholine ring can be an integral component of a pharmacophore, forming key interactions (e.g., hydrogen bonds) with biological targets like enzyme active sites or receptors.[2][3] This has been demonstrated in numerous classes of drugs, including kinase inhibitors (e.g., Gefitinib) and antibiotics (e.g., Linezolid).[10]
By using this compound as a starting material, researchers can efficiently introduce this beneficial moiety into a lead compound. The butyl linker provides conformational flexibility, allowing the morpholine ring to orient itself optimally within a binding pocket to maximize interactions.
Experimental Workflow: Synthesis of a Novel Amide-Linked Compound
A foundational application of this compound is its reaction with a carboxylic acid to form a stable amide bond. This is one of the most frequently utilized reactions in drug discovery.[11] The following workflow outlines a general protocol for coupling this compound with a hypothetical carboxylic acid of interest (R-COOH).
Caption: Workflow for amide coupling using this compound.
Detailed Protocol: Amide Coupling via HATU
This protocol describes the synthesis of a target amide from this compound and a generic carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient peptide coupling reagent.[12]
Materials:
-
This compound
-
Carboxylic Acid of Interest (R-COOH)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the activated ester intermediate.
-
Amine Addition: Add a solution of this compound (1.05 eq) in anhydrous DMF to the reaction mixture dropwise at 0°C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching & Extraction: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
A-03: Potential Application in CNS Drug Discovery
The physicochemical properties of the morpholine ring make it particularly suitable for the development of drugs targeting the central nervous system (CNS).[5]
Rationale: Overcoming the Blood-Brain Barrier (BBB)
Developing drugs for the CNS is challenging due to the stringent requirements for crossing the blood-brain barrier (BBB).[6] Molecules must possess a delicate balance of lipophilicity, size, and polarity. The morpholine moiety is considered a valuable heterocycle for CNS drug candidates for several reasons:[5][6]
-
Balanced Lipophilicity: It provides a favorable lipophilic-hydrophilic balance.
-
Reduced pKa: The nitrogen atom has a pKa that can enhance solubility in the blood while still allowing for BBB penetration.[5]
-
Scaffold Functionality: It can act as a rigid scaffold to correctly orient other pharmacophoric elements for interaction with CNS targets.[6]
Derivatives of this compound could be explored for activity against various CNS targets, such as enzymes (e.g., monoamine oxidase, acetylcholinesterase) or receptors involved in neurodegenerative diseases or mood disorders.[5][6]
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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 4-Morpholinebutanamine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Morpholinebutanamine represents a chemical scaffold with latent therapeutic potential, yet its precise mechanism of action remains uncharacterized. This guide eschews a conventional review in favor of a forward-looking, actionable framework for the systematic de-orphanization of this compound. We present a multi-pronged, field-proven strategy, integrating computational prediction with high-throughput screening and rigorous target validation. This document is intended to serve as a technical blueprint for research teams embarking on the elucidation of the pharmacological identity of novel small molecules, using this compound as a primary case study. We detail a phased investigative approach, from broad-based phenotypic discovery to granular target engagement and pathway analysis, providing the causal logic behind each experimental choice.
Introduction: The Case for a Systematic Investigation
The morpholine moiety is a privileged structure in medicinal chemistry, appearing in a wide array of approved therapeutics.[1][2] Its favorable physicochemical properties often impart desirable pharmacokinetic profiles. This compound, a simple derivative, presents a tantalizing starting point for discovery. However, in the absence of a known biological target, it remains a pharmacological orphan. The critical first step in unlocking its potential is to answer the fundamental question: "How does it work?".
This guide outlines a comprehensive and logical workflow to investigate the mechanism of action of this compound. Our approach is rooted in the principles of phenotypic drug discovery, where a compound's effect on a biological system is first identified, followed by the deconvolution of its molecular target(s).[3][4][5] This strategy has proven highly successful in identifying first-in-class drugs.[5]
Our investigation is structured in three phases:
-
Phase 1: In Silico Prediction and Phenotypic Discovery. We begin with computational methods to generate initial hypotheses about potential target classes and then employ broad phenotypic screening to identify a measurable biological effect.
-
Phase 2: Target Identification and Deconvolution. Based on the phenotypic "hit," we will utilize a suite of unbiased techniques to identify the specific molecular target(s) of this compound.
-
Phase 3: Target Validation and Pathway Elucidation. Finally, we will confirm the interaction between the compound and its putative target and then map the downstream cellular pathways that are modulated.
Below is a conceptual workflow of our proposed investigation.
Caption: Overall workflow for elucidating the mechanism of action.
Phase 1: In Silico Prediction and Phenotypic Discovery
In Silico Target Prediction
Before embarking on wet-lab experiments, we can leverage the chemical structure of this compound to predict potential biological targets using computational methods.[6][7][8][9] These in silico approaches mine vast chemogenomic databases to identify known protein targets of structurally similar compounds.
Methodology:
-
Chemical Similarity Searching: Utilize platforms like TargetHunter or public databases (e.g., ChEMBL) to find compounds with high Tanimoto similarity to this compound.[6] The known targets of these similar compounds become our initial list of hypotheses.
-
Pharmacophore Modeling: Based on the 3D structure of this compound, develop a pharmacophore model that can be screened against a library of protein structures.
-
Machine Learning-Based Prediction: Employ machine learning algorithms that have been trained on large datasets of compound-target interactions to predict the probability of this compound binding to various protein families.[7]
Expected Outcome: A prioritized list of potential target classes (e.g., GPCRs, kinases, ion channels) that will guide the design of our phenotypic screens.
| Prediction Method | Potential Target Classes | Confidence Score |
| Chemical Similarity | GPCRs, Amine Oxidases | High |
| Pharmacophore Screening | Ion Channels, Transporters | Medium |
| Machine Learning | Kinases, Epigenetic Targets | Low |
| Caption: Hypothetical output from in silico target prediction. |
High-Content Phenotypic Screening
Guided by our in silico hypotheses, we will perform a high-content phenotypic screen to identify a robust and measurable cellular effect of this compound.[3][10] This approach allows us to observe the compound's effect in a disease-relevant context without preconceived notions of its target.[5]
Experimental Protocol: High-Content Imaging Screen
-
Cell Line Selection: Choose a panel of human cell lines relevant to potential therapeutic areas (e.g., a neuronal cell line for CNS effects, a cancer cell line for anti-proliferative effects).
-
Compound Treatment: Plate cells in 384-well microplates and treat with a dose-response range of this compound (e.g., 10 nM to 100 µM).
-
Staining: After a suitable incubation period (e.g., 24-72 hours), fix the cells and stain with a cocktail of fluorescent dyes that label various subcellular compartments (e.g., Hoechst for the nucleus, Phalloidin for the actin cytoskeleton, MitoTracker for mitochondria).
-
Image Acquisition: Use an automated high-content imaging system to capture multi-channel images of the cells.
-
Image Analysis: Extract a wide range of quantitative features from the images, such as cell count, nuclear size, mitochondrial mass, and cytoskeletal texture.
-
Hit Identification: Identify statistically significant changes in cellular phenotypes induced by this compound.
Causality behind Experimental Choices: By starting with an unbiased phenotypic screen, we let the biology guide us to the compound's most prominent effect. This is a more robust approach than immediately focusing on a single, potentially incorrect, hypothesized target.
Phase 2: Target Identification and Deconvolution
Once a reproducible phenotype is established, the next critical step is to identify the molecular target responsible for this effect.[11][12][13] We will employ parallel, orthogonal methods to increase the likelihood of success.
Affinity Chromatography-Mass Spectrometry
This classic biochemical approach uses a modified version of the compound to "fish" for its binding partners in a cell lysate.[2][12][14][15]
Experimental Protocol:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm and a terminal reactive group (e.g., an alkyne or an azide for "click" chemistry) or a photo-affinity label.[16] It is crucial to verify that the modified compound retains its biological activity in the phenotypic assay.
-
Immobilization: Covalently attach the probe to a solid support, such as agarose beads.
-
Lysate Incubation: Incubate the immobilized probe with a lysate from the cell line used in the phenotypic screen.
-
Washing: Perform stringent washing steps to remove non-specific protein binders.
-
Elution: Elute the specifically bound proteins.
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Workflow for affinity chromatography-mass spectrometry.
Chemoproteomics
Chemoproteomics offers a powerful suite of techniques for target discovery in a more native cellular environment.[17][18][19][20] Activity-Based Protein Profiling (ABPP) is particularly useful for identifying enzyme targets.
Methodology:
-
Competitive ABPP: Treat live cells or lysates with this compound.
-
Probe Labeling: Add a broad-spectrum, activity-based probe that targets a large family of enzymes (e.g., serine hydrolases, kinases). This probe will covalently label the active sites of these enzymes.
-
Analysis: If this compound binds to a member of this enzyme family, it will block the binding of the activity-based probe. This reduction in labeling can be quantified by mass spectrometry, revealing the target enzyme.[20]
Phase 3: Target Validation and Pathway Elucidation
Identifying a putative target is a major milestone, but it must be rigorously validated. We need to confirm direct engagement in a cellular context and then elucidate the downstream consequences of this interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for confirming target engagement in intact cells or tissues.[21][22][23][24][25] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures (e.g., 40°C to 70°C).
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of the putative target protein remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Analysis: A positive result is a shift in the melting curve to a higher temperature in the presence of this compound, indicating stabilization and therefore direct binding.[23]
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Downstream Signaling Analysis
With a validated target, we must then understand the functional consequences of the compound-target interaction.
Methodologies:
-
Broad Profiling Panels: Depending on the validated target class, we will use commercially available screening services to assess the selectivity and downstream effects of this compound.
-
Kinase Profiling: If the target is a kinase, we will screen against a large panel of kinases to determine selectivity and identify other potential off-targets.[26][27][28][29][30]
-
GPCR Profiling: For a GPCR target, we will use assays that measure downstream signaling events like cAMP accumulation, calcium flux, or β-arrestin recruitment.[31][32][33][34][35]
-
Ion Channel Profiling: For an ion channel target, we will use automated patch-clamp electrophysiology to measure changes in ion flow.[36][37][38][39][40]
-
-
Pathway-Specific Analysis: We will use techniques like Western blotting to look for changes in the phosphorylation status of downstream proteins or RNA-sequencing to identify global changes in gene expression.
Functional Rescue Experiments
The definitive validation of a target is to show that its removal ablates the phenotypic effect of the compound.
Methodology:
-
Gene Knockout: Use CRISPR/Cas9 technology to create a cell line in which the gene for the putative target has been knocked out.[41][42][43]
-
Phenotypic Assay: Perform the original phenotypic assay on the knockout cell line.
-
Analysis: If this compound no longer elicits the phenotype in the knockout cells, it provides strong evidence that the identified protein is indeed its functional target.
Conclusion
The journey to elucidate the mechanism of action of a novel compound like this compound is a complex but logical process. By systematically progressing from in silico prediction and unbiased phenotypic screening to rigorous target identification and validation, we can build a comprehensive and trustworthy profile of its pharmacological activity. This guide provides a robust, multi-faceted framework designed to maximize the probability of success and to generate the high-quality, reproducible data required for advancing a promising molecule through the drug discovery pipeline. The application of these integrated methodologies will transform this compound from a chemical entity of unknown function into a well-characterized pharmacological tool with therapeutic potential.
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Methodological & Application
Application Notes & Protocols: 4-Morpholinebutanamine as a Versatile Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Morpholine Moiety
In the landscape of medicinal chemistry and organic synthesis, the morpholine heterocycle is recognized as a "privileged structure."[1][2][3] Its frequent incorporation into bioactive molecules and approved drugs stems from its ability to confer advantageous physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][2][4] 4-Morpholinebutanamine, also known as N-(4-aminobutyl)morpholine, emerges as a particularly strategic building block. It uniquely combines the beneficial morpholine scaffold with a flexible four-carbon linker terminating in a reactive primary amine. This bifunctional nature allows for its seamless integration into a wide array of molecular architectures, serving as a versatile linker or a key pharmacophoric element.
This guide provides an in-depth exploration of this compound's applications in organic synthesis, focusing on its utility in constructing complex molecules for drug discovery and development. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for its key reactions, and explore its role in the synthesis of cutting-edge therapeutics.
Physicochemical Properties & Handling
A thorough understanding of a building block's properties is paramount for its effective use.
| Property | Value | Source/Comment |
| Chemical Formula | C₈H₁₈N₂O | |
| Molecular Weight | 158.24 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | Approx. 238 °C | |
| Density | Approx. 0.95 g/cm³ | |
| Solubility | Soluble in water and common organic solvents | The morpholine moiety enhances aqueous solubility. |
| pKa | ~10.4 (for the primary amine) | Estimated, typical for primary alkylamines. |
Safety & Handling
As a primary amine, this compound requires careful handling to ensure laboratory safety. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated chemical fume hood.[6][7]
-
Handling: Avoid breathing vapors or mist.[6] Prevent contact with skin and eyes. Use only non-sparking tools, as the compound may be flammable.[7][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and sources of ignition.[6] The substance may be air-sensitive.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.[5]
Core Synthetic Applications
The terminal primary amine of this compound is a versatile functional handle for two of the most fundamental transformations in medicinal chemistry: amide bond formation and reductive amination.
Application in Amide Bond Formation
The formation of an amide bond is the most frequently used reaction in drug discovery. This compound serves as an excellent amine component in these couplings, linking its morpholino-alkyl chain to a carboxylic acid-containing fragment.
Causality & Mechanistic Insight:
Direct condensation of a carboxylic acid and an amine is generally inefficient.[9] The reaction requires activation of the carboxylic acid to form a highly electrophilic intermediate that is susceptible to nucleophilic attack by the amine. Common coupling reagents like carbodiimides (e.g., EDC) or uronium salts (e.g., HATU) facilitate this activation.[9][10] Additives such as HOBt or NHS can be used to form an active ester intermediate, which minimizes side reactions and reduces the risk of racemization in chiral substrates.[11]
Diagram: General Mechanism of Carbodiimide-Mediated Amide Coupling
Caption: Carbodiimide activation of a carboxylic acid to form a reactive intermediate, followed by nucleophilic attack by this compound.
Experimental Protocol: General Procedure for Amide Coupling with EDC/HOBt
This protocol describes a reliable method for coupling a generic carboxylic acid with this compound.
-
Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Activator Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add this compound (1.05 eq) to the reaction mixture, followed by a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to scavenge the HCl produced.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate).
-
Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Self-Validation & Causality:
-
Why pre-activate? Adding the coupling agents before the amine allows for the efficient formation of the reactive HOBt-ester, ensuring the amine has a highly electrophilic target to react with upon addition.[11]
-
Why DIPEA? DIPEA is a non-nucleophilic base. Its role is to neutralize the hydrochloride salts of the coupling agent and the amine, ensuring the primary amine remains in its free, nucleophilic state without competing in the reaction itself.[10]
-
Why aqueous work-up? The acidic wash removes unreacted amine and basic byproducts, while the basic wash removes unreacted carboxylic acid and HOBt. This simplifies the final purification step.
| Reagent System | Base | Solvent | Key Advantages |
| EDC / HOBt | DIPEA, TEA | DMF, DCM | Good for a wide range of substrates; water-soluble byproduct (EDU) is easily removed.[11] |
| HATU | DIPEA, TEA | DMF, ACN | Very fast reaction times; highly efficient, especially for hindered substrates.[10] |
| Acyl Chloride | Pyridine, TEA | DCM, THF | Highly reactive; suitable for robust substrates but less compatible with sensitive functional groups.[12] |
Application in Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is a cornerstone for synthesizing secondary amines.[3][13] this compound can be reductively alkylated with an aldehyde or ketone to introduce a new substituent on its primary amine.
Causality & Mechanistic Insight:
This one-pot reaction proceeds in two main stages:
-
Imine/Enamine Formation: The primary amine of this compound reacts with the carbonyl group of an aldehyde or ketone to form a transient imine intermediate. This step is typically acid-catalyzed and involves the reversible loss of water.[14]
-
Reduction: A mild, selective reducing agent, present in the same pot, reduces the C=N double bond of the imine to a C-N single bond.[3] A key requirement is that the reducing agent must be selective for the imine over the starting carbonyl compound. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose as they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[14][15]
Diagram: Reductive Amination Workflow
Caption: One-pot workflow for reductive amination using this compound.
Experimental Protocol: General Procedure for Reductive Amination with STAB
This protocol details a standard procedure for reacting this compound with an aldehyde or ketone.
-
Initial Setup: To a solution of the aldehyde or ketone (1.0 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF), add this compound (1.1 eq).[14]
-
Imine Formation (Optional Catalyst): Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate imine formation, especially with less reactive ketones.[14] Stir the mixture at room temperature for 20-30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-3 hours.
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the resulting secondary amine by flash column chromatography.
Self-Validation & Causality:
-
Why STAB? Sodium triacetoxyborohydride is a mild and selective reducing agent. The acetate groups attenuate the reactivity of the borohydride, making it selective for the protonated iminium ion over the neutral carbonyl starting material. This prevents the wasteful reduction of the aldehyde/ketone.[14]
-
Why Acetic Acid? The acid catalyst accelerates the dehydration step required for imine formation, which is often the rate-limiting step of the overall process.[14]
-
Why portion-wise addition? Adding the hydride source slowly helps to control any potential exotherm and ensures the imine has a chance to form before a high concentration of the reducing agent is present.
Advanced Applications in Drug Development
The unique structure of this compound makes it an ideal linker for advanced therapeutic modalities that require tethering distinct molecular entities.
Application in PARP Inhibitor Synthesis
Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically important class of cancer therapeutics, particularly for tumors with BRCA mutations.[16] Many PARP inhibitors feature a core pharmacophore that binds to the enzyme's active site, connected via a linker to a solvent-exposed moiety that can be modified to fine-tune properties.[2][16] The this compound fragment is perfectly suited to act as this linker, connecting a core heterocyclic system (e.g., a benzofuran carboxamide) to other functional groups via its primary amine.[16]
The synthesis of such inhibitors would typically involve an amide coupling reaction, as detailed previously, where this compound is coupled to the carboxylic acid of the core pharmacophore.[15][16] The morpholine group at the terminus of the linker can enhance solubility and provide favorable interactions in the solvent-exposed region of the protein.
Application in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that induce the degradation of specific target proteins.[17][18] A PROTAC consists of a "warhead" that binds the target protein and an "anchor" that recruits an E3 ubiquitin ligase, joined by a chemical linker.[19][20]
The linker is not merely a spacer; its length, flexibility, and chemical nature are critical for the formation of a productive ternary complex (Target-PROTAC-E3 Ligase) and subsequent protein degradation.[18][20] Alkyl chains and PEG units are the most common linker components.[19][20] this compound provides a hybrid "alkyl-ether" linker fragment. The butyl chain offers flexibility, while the morpholine's ether oxygen can improve solubility and modulate the linker's polarity, properties known to be important for cell permeability and bioavailability.[18] It can be readily incorporated into a growing linker chain via amide coupling or reductive amination at its primary amine terminus.
Diagram: Role of this compound in a PROTAC
Caption: Conceptual structure of a PROTAC incorporating a this compound fragment within the linker.
Conclusion
This compound is a high-value building block for organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its bifunctional nature, combining a reactive primary amine with the favorable physicochemical properties of a morpholine ring, allows for its strategic incorporation into complex molecules. Through robust and well-understood reactions like amide coupling and reductive amination, researchers can leverage this reagent to construct novel therapeutics, from targeted enzyme inhibitors to advanced protein degraders. The detailed protocols and mechanistic insights provided in this guide serve as a comprehensive resource for the effective and safe application of this compound in the laboratory.
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Touchette, K. M. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Green Chemistry Teaching and Learning Community. Retrieved from [Link]
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-
National Institutes of Health. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. Retrieved from [Link]
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PubMed. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]
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Wiley Online Library. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]
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Nexchem Ltd. (2019, February 25). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]
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- 3. gctlc.org [gctlc.org]
- 4. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. fishersci.com [fishersci.com]
- 7. nexchem.co.uk [nexchem.co.uk]
- 8. trc-corp.com [trc-corp.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. growingscience.com [growingscience.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amide Synthesis [fishersci.dk]
- 13. organicreactions.org [organicreactions.org]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 16. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
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The Strategic Incorporation of 4-Morpholinebutanamine in Medicinal Chemistry: A Guide to Application and Synthesis
Introduction: The Morpholine Moiety as a Privileged Scaffold
In the landscape of modern drug discovery, the morpholine heterocycle has emerged as a "privileged scaffold".[1] Its frequent appearance in approved drugs and clinical candidates is a testament to its favorable physicochemical and pharmacokinetic properties. The morpholine ring, a six-membered heterocycle containing both a secondary amine and an ether functional group, can significantly enhance a molecule's aqueous solubility, metabolic stability, and oral bioavailability.[2][3] The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom provides a point for substitution and can be protonated at physiological pH, improving solubility.[4] This unique combination of features makes morpholine-containing building blocks highly sought after in the design of novel therapeutics across various disease areas, including oncology, neuroscience, and infectious diseases.[1][5]
This application note focuses on a specific and highly versatile morpholine derivative: 4-morpholinebutanamine . The presence of a primary amine at the terminus of a four-carbon linker provides a reactive handle for its conjugation to a wide array of molecular scaffolds. This allows for the strategic introduction of the beneficial morpholine moiety to modulate the properties of a lead compound. We will explore its application in the context of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.
Application Focus: Enhancing the Druggability of Kinase Inhibitors
Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways.[6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[7] Consequently, kinase inhibitors have become a major class of anticancer drugs.[6] A common challenge in the development of kinase inhibitors is achieving a balance of high potency and favorable drug-like properties, such as solubility and metabolic stability.[8][9]
The this compound moiety is frequently incorporated into kinase inhibitors to address these challenges. Its flexible butyl chain allows the morpholine group to be positioned in the solvent-exposed region of the kinase active site, where it can improve solubility and form favorable interactions without compromising the core binding interactions of the inhibitor.
Case Study: Gefitinib and the Morpholinoalkoxy Side Chain
A prominent example illustrating the importance of the morpholinoalkoxy side chain is Gefitinib (Iressa®) , an epidermal growth factor receptor (EGFR) kinase inhibitor used in the treatment of non-small cell lung cancer.[10][11] Gefitinib features a 3-morpholinopropoxy side chain, which is structurally very similar to the moiety derived from this compound. The synthesis of Gefitinib often involves the coupling of a quinazoline core with an intermediate such as 4-(3-chloropropyl)morpholine.[1][12][13] This highlights the general strategy of using morpholinoalkyl halides or amines as key building blocks. The morpholine group in Gefitinib contributes to its overall favorable pharmacokinetic profile.[12][13]
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound and its subsequent application in the synthesis of a model kinase inhibitor scaffold.
Part 1: Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process involving a Gabriel synthesis followed by deprotection. This method is advantageous as it avoids the potential for over-alkylation of the amine.
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Step 1: Synthesis of N-(4-Bromobutyl)phthalimide
-
Principle: This step involves the nucleophilic substitution of one of the bromine atoms of 1,4-dibromobutane by the phthalimide anion. The use of a large excess of the dibromide minimizes the formation of the bis-substituted product.
-
Materials:
-
Potassium phthalimide (1.85 g, 10 mmol)
-
1,4-Dibromobutane (8.64 g, 4.0 mL, 40 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (20 mL)
-
-
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add potassium phthalimide (1.85 g, 10 mmol) and anhydrous DMF (20 mL).
-
Stir the suspension at room temperature to ensure good mixing.
-
Add 1,4-dibromobutane (4.0 mL, 40 mmol) to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl acetate in Hexanes).
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
A white precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol to afford pure N-(4-bromobutyl)phthalimide as a white crystalline solid.
-
Step 2: Synthesis of N-(4-Morpholinobutyl)phthalimide
-
Principle: The remaining bromo group of N-(4-bromobutyl)phthalimide is displaced by the secondary amine of morpholine in another SN2 reaction.
-
Materials:
-
N-(4-Bromobutyl)phthalimide (from Step 1, e.g., 2.82 g, 10 mmol)
-
Morpholine (1.04 g, 1.2 mL, 12 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (2.76 g, 20 mmol)
-
Acetonitrile, anhydrous (50 mL)
-
-
Procedure:
-
To a 100 mL round-bottom flask, add N-(4-bromobutyl)phthalimide (2.82 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and anhydrous acetonitrile (50 mL).
-
Add morpholine (1.2 mL, 12 mmol) to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 82 °C) for 6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel (Eluent: 5% Methanol in Dichloromethane) to yield N-(4-morpholinobutyl)phthalimide.
-
Step 3: Synthesis of this compound (Hydrazinolysis)
-
Principle: This is the deprotection step. Hydrazine is used to cleave the phthalimide group, releasing the desired primary amine.[14][15][16] The phthalhydrazide byproduct is insoluble and can be easily removed by filtration.
-
Materials:
-
N-(4-Morpholinobutyl)phthalimide (from Step 2, e.g., 2.88 g, 10 mmol)
-
Hydrazine monohydrate (1.0 g, 1.0 mL, 20 mmol)
-
Ethanol (50 mL)
-
-
Procedure:
-
Dissolve N-(4-morpholinobutyl)phthalimide (2.88 g, 10 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask.
-
Add hydrazine monohydrate (1.0 mL, 20 mmol) to the solution.
-
Heat the mixture to reflux for 4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Wash the precipitate with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
The resulting crude oil is this compound. It can be purified by vacuum distillation if required.
-
Part 2: Application in the Synthesis of a 4-Anilinoquinazoline Kinase Inhibitor Scaffold
This protocol describes the incorporation of the this compound moiety into a 4-anilinoquinazoline core, a common scaffold for EGFR and other kinase inhibitors.[17]
Workflow for Kinase Inhibitor Synthesis
Caption: Synthesis of a model kinase inhibitor scaffold.
-
Principle: This reaction is a nucleophilic aromatic substitution (SNAr) where the primary amine of this compound displaces the chlorine atom at the 4-position of the quinazoline ring.
-
Materials:
-
4-Chloroquinazoline (164 mg, 1 mmol)
-
This compound (144 mg, 1 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (258 mg, 0.35 mL, 2 mmol)
-
n-Butanol (5 mL)
-
-
Procedure:
-
In a sealed tube, combine 4-chloroquinazoline (164 mg, 1 mmol), this compound (144 mg, 1 mmol), and n-butanol (5 mL).
-
Add DIPEA (0.35 mL, 2 mmol) to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C for 12 hours.
-
Cool the reaction to room temperature. A precipitate may form.
-
If a precipitate has formed, collect it by filtration and wash with a small amount of cold n-butanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: 10% Methanol in Dichloromethane with 1% triethylamine) to afford the desired N-(4-morpholinobutyl)quinazolin-4-amine.
-
Data Presentation: Impact on Biological Activity
The introduction of a morpholine-containing side chain can significantly impact the biological activity of a kinase inhibitor. The following table presents hypothetical, yet representative, data for a series of 4-anilinoquinazoline derivatives to illustrate this point.
| Compound | R-Group at Quinazoline C4-position | EGFR IC₅₀ (nM) | Aqueous Solubility (µg/mL) |
| 1 | -Cl | >10,000 | <1 |
| 2 | -NH(CH₂)₄CH₃ | 150 | 5 |
| 3 | -NH(CH₂)₄-morpholine | 50 | 50 |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data illustrates that replacing the chloro group with a simple alkylamine (Compound 2) improves potency, but the introduction of the this compound side chain (Compound 3) leads to a significant enhancement in both potency and aqueous solubility, highlighting its value in drug design.
Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway
Many kinase inhibitors that incorporate a morpholine moiety, such as PI3K inhibitors, target key nodes in cellular signaling pathways that are often dysregulated in cancer.[7][18][19] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[20][21]
PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
In many cancers, this pathway is constitutively active, promoting uncontrolled cell growth. Morpholine-containing compounds, such as the PI3K inhibitor ZSTK474, have been developed to block this pathway.[18][19] The morpholine groups in these inhibitors often form crucial hydrogen bonds in the ATP-binding pocket of the kinase, contributing to their high potency and selectivity.[20]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its ability to introduce the pharmacologically advantageous morpholine moiety makes it a strategic tool for optimizing the drug-like properties of lead compounds. The protocols provided herein offer a reliable method for its synthesis and a representative example of its application in the construction of kinase inhibitor scaffolds. The continued use of this compound and related derivatives is expected to contribute to the development of new and improved therapeutics for a wide range of diseases.
References
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Gefitinib - New Drug Approvals. (2015, June 15). Retrieved from [Link]
- WO2013180403A1 - Process for preparing gefitinib and an intermediate used for preparing thereof. (n.d.). Google Patents.
-
A simple and highly efficient process for synthesis of Gefitinib and its intermediate. (n.d.). Retrieved from [Link]
-
Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. (n.d.). Retrieved from [Link]
-
Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. (2022, February 5). PubMed. Retrieved from [Link]
-
A New Strategy for the Synthesis of Substituted Morpholines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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A New Synthesis of Gefitinib. (2018, November 14). Thieme Connect. Retrieved from [Link]
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Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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(PDF) Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate. Retrieved from [Link]
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5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016, March 8). National Center for Biotechnology Information. Retrieved from [Link]
- EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one. (n.d.). Google Patents.
-
Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024, September 6). ChemRxiv. Retrieved from [Link]
-
Background on morpholine synthesis and our approach. (n.d.). ResearchGate. Retrieved from [Link]
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Deprotection Guide. (n.d.). Glen Research. Retrieved from [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. Retrieved from [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Phthalimides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. (n.d.). MDPI. Retrieved from [Link]
-
Please suggest me, at what condition is required to deprotection of phthalimide ? and i have tried NH2NH2 condition in different solvents.? (2019, March 25). ResearchGate. Retrieved from [Link]
-
A Phosphoramidate Prodrug Platform: One-Pot Amine Functionalization of Kinase Inhibitors with Oligoethylene Glycol for Improved Water-Solubility. (2024, September 2). PubMed. Retrieved from [Link]
-
NaBH4 Phtalimide Deprotection of Amines. (n.d.). Rhodium.ws. Retrieved from [Link]
-
Aqueous solubility of kinase inhibitors: II the effect of hexadimethrine bromide on the dovitinib/γ-cyclodextrin complexation. (n.d.). ResearchGate. Retrieved from [Link]
-
Oligoethylene Phosphoramidate‐Based Kinase Inhibitor Prodrugs – Solubility, Enzyme Inhibition, and Hydrolysis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. (n.d.). PubMed. Retrieved from [Link]
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Application Notes & Protocols: Functionalization Strategies for 4-Morpholinebutanamine
Abstract
This document provides a detailed guide for the chemical functionalization of 4-Morpholinebutanamine, a versatile bifunctional molecule featuring a primary aliphatic amine and a tertiary morpholine nitrogen. The presence of the morpholine moiety is of significant interest in medicinal chemistry, often improving physicochemical properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates.[1][2][3] The primary amine serves as a highly reactive handle for covalent modification, enabling its use as a linker or building block in drug discovery and materials science. This guide presents validated, step-by-step protocols for common and robust functionalization reactions, including acylation via activated esters, and reductive amination. The causality behind experimental choices, reaction monitoring, and product characterization is emphasized to ensure reproducible and successful outcomes for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of the Morpholine Scaffold
This compound, with its terminal primary amine and internal morpholine ring, is a valuable building block in synthetic and medicinal chemistry. The morpholine heterocycle is considered a "privileged structure" as it appears in numerous approved drugs and bioactive molecules.[1][4] Its inclusion can enhance potency, modulate pharmacokinetics, and improve drug-like properties.[1][3] The primary amine on the butyl chain provides a predictable and highly reactive site for conjugation, allowing researchers to covalently link this advantageous scaffold to molecules of interest, such as peptides, small molecule drugs, or reporter tags.
This guide focuses on the two most prevalent and reliable strategies for modifying the primary amine of this compound:
-
Acylation: Formation of a stable amide bond, a cornerstone of peptide synthesis and bioconjugation.
-
Reductive Amination: Creation of a secondary amine, offering a controlled method for N-alkylation.
Physicochemical Properties & Safety
Before commencing any experimental work, it is crucial to be familiar with the properties of this compound and to handle it with appropriate safety precautions.
| Property | Value |
| Molecular Formula | C₈H₁₈N₂O |
| Molecular Weight | 158.24 g/mol [5] |
| Appearance | Liquid[5] |
| Purity | Typically ≥98%[5] |
| Primary Reactive Site | Primary Amine (-NH₂) |
Safety & Handling:
-
Always handle this compound in a well-ventilated chemical fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
-
Avoid contact with skin and eyes, and avoid inhalation of vapors.[8] In case of contact, rinse the affected area thoroughly with water.[9]
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[6]
-
Review the full Safety Data Sheet (SDS) from the supplier before use.
Part 1: Acylation via Activated NHS Ester Coupling
Amide bond formation is one of the most reliable and widely used reactions in chemistry. Coupling the primary amine of this compound with a carboxylic acid using an N-Hydroxysuccinimide (NHS) ester is a highly efficient method that proceeds under mild conditions, forming a thermodynamically stable amide linkage.[][11] This method is particularly favored in bioconjugation due to its high chemoselectivity for primary amines in aqueous environments.[12]
Scientific Principle
The reaction is a nucleophilic acyl substitution. The primary amine of this compound acts as a nucleophile, attacking the activated carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide as a stable leaving group and forming the desired amide bond.[][13] The reaction is typically performed at a slightly basic pH (7.2-8.5) to ensure the primary amine is deprotonated and thus maximally nucleophilic, while minimizing the competing hydrolysis of the NHS ester.[][12]
Experimental Protocol: Acylation with a Generic NHS Ester
This protocol describes the coupling of this compound with a generic molecule containing an NHS ester functional group (Molecule-NHS).
Materials:
-
This compound
-
Molecule-NHS (e.g., a fluorescent dye NHS ester, biotin NHS ester, or custom-synthesized NHS ester)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.0-8.5. Avoid amine-containing buffers like Tris.[14]
-
Quenching solution (e.g., 1 M Tris-HCl or Glycine, pH 8.0)
-
Reaction vessel (e.g., glass vial with a magnetic stir bar)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before opening to prevent moisture condensation.[14]
-
Prepare a 10-20 mg/mL solution of this compound in the chosen Reaction Buffer.
-
Immediately before use, dissolve the Molecule-NHS in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-50 mM). Do not store NHS ester solutions, as they are susceptible to hydrolysis.[14]
-
-
Reaction Setup:
-
In the reaction vessel, add the solution of this compound.
-
While stirring, add 1.1 to 1.5 molar equivalents of the Molecule-NHS stock solution dropwise to the amine solution. The use of a slight excess of the NHS ester helps to drive the reaction to completion, compensating for any hydrolysis.[13]
-
-
Incubation:
-
Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with continuous stirring.[12] The optimal time can vary based on the reactivity of the specific NHS ester.
-
-
Reaction Monitoring (Optional but Recommended):
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Spot the starting materials and the reaction mixture on a silica plate. A new spot corresponding to the product should appear, and the starting amine spot should diminish over time.
-
LC-MS: Analyze a small aliquot of the reaction mixture to confirm the formation of the product with the expected mass-to-charge ratio (m/z).
-
-
Quenching:
-
Once the reaction is complete, add a small amount of quenching solution (e.g., 50 µL of 1 M Tris-HCl for every 1 mL of reaction volume) to consume any unreacted NHS ester.[12] Incubate for 30 minutes.
-
-
Purification & Characterization:
-
The crude product can be purified using standard techniques such as silica gel column chromatography, preparative HPLC, or precipitation/crystallization, depending on the properties of the final compound.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[15]
-
Workflow and Data Visualization
Part 2: Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds, providing a more controlled alternative to direct alkylation for synthesizing secondary amines. The reaction proceeds in one pot by first forming an imine or iminium ion intermediate between the primary amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a mild, selective reducing agent present in the mixture.
Scientific Principle
Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[16] It is a mild and selective reducing agent that tolerates a wide variety of functional groups and preferentially reduces the protonated iminium ion intermediate much faster than it reduces the starting aldehyde or ketone.[17][18] This selectivity prevents side reactions, such as the reduction of the carbonyl starting material, leading to higher yields and cleaner products compared to harsher reducing agents like sodium borohydride.[16][19] The reaction is often performed in a chlorinated solvent like 1,2-dichloroethane (DCE), and sometimes a catalytic amount of acetic acid is added to facilitate iminium ion formation, especially with ketones.[16]
// Reactants Amine [label="R¹-NH₂\n(this compound)"]; Carbonyl [label="R²(R³)C=O\n(Aldehyde/Ketone)"]; H_plus [label="H⁺"]; ReducingAgent [label="NaBH(OAc)₃"];
// Intermediates Carbinolamine [label="[Carbinolamine Intermediate]"]; Imine [label="[Imine/Iminium Ion Intermediate]\nR¹-N⁺H=C(R²)R³"];
// Product Product [label="R¹-NH-CH(R²)R³\n(Secondary Amine)"];
// Reaction Path {rank=same; Amine; Carbonyl; H_plus} Amine -> Carbinolamine; Carbonyl -> Carbinolamine; Carbinolamine -> Imine [label="-H₂O"]; H_plus -> Imine; {rank=same; Imine; ReducingAgent} Imine -> Product; ReducingAgent -> Product [label="Reduction"]; } DOT Caption: Simplified mechanism of reductive amination.
Experimental Protocol: Synthesis of a Secondary Amine
This protocol details the reaction of this compound with a generic aldehyde to form a secondary amine.
Materials:
-
This compound
-
Aldehyde or Ketone (1.0 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)[16]
-
Glacial Acetic Acid (optional, ~0.1 equivalents, especially for ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar and nitrogen inlet
Procedure:
-
Reaction Setup:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equivalent) and the aldehyde/ketone (1.0 equivalent).
-
Dissolve the components in anhydrous DCE (or THF) to a concentration of approximately 0.1-0.5 M.
-
If using a ketone, a catalytic amount of acetic acid may be added.[16] Stir the mixture for 20-30 minutes to allow for initial imine formation.
-
-
Addition of Reducing Agent:
-
Carefully add sodium triacetoxyborohydride (1.5 equivalents) to the stirring solution in portions. The reaction may be slightly exothermic.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature for 2-24 hours. The reaction is typically complete within a few hours for aldehydes but may require longer for less reactive ketones.[18]
-
Monitor the consumption of the starting materials using TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer two or three times with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification and Characterization:
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
-
Purify the residue by silica gel column chromatography.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS. Successful formation of the secondary amine can be confirmed by the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the newly formed C-H bond adjacent to the nitrogen.[20]
-
Summary of Functionalization Protocols
| Protocol | Reagents | Key Advantages | Considerations |
| Acylation (NHS Ester) | Molecule-NHS, Amine-free buffer (pH 7.2-8.5) | Forms highly stable amide bond; high chemoselectivity; mild, often aqueous-compatible conditions.[][11] | NHS esters are moisture-sensitive and have a limited half-life in aqueous buffer; requires amine-free buffers.[12][14] |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, Anhydrous DCE/THF | Controlled N-alkylation; avoids over-alkylation; tolerates many functional groups; high yields.[16][18] | Requires anhydrous conditions; NaBH(OAc)₃ is moisture-sensitive; chlorinated solvents are often used. |
Conclusion
This compound is a highly adaptable chemical scaffold whose utility is unlocked through the strategic functionalization of its primary amine. The acylation and reductive amination protocols detailed in this guide represent robust, high-yield methods for covalently modifying this building block. By understanding the principles behind these reactions and adhering to the detailed experimental procedures, researchers can confidently incorporate the beneficial properties of the morpholine moiety into a diverse range of molecules, advancing projects in drug discovery, bioconjugation, and materials science.
References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. [Link]
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Crivori, P., & Poggesi, I. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2689–2709. [Link]
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Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
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Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 95(5), 844–847. [Link]
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Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
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Kaur, R., & Kumar, K. (2023). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 399, 02010. [Link]
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Taylor & Francis Online. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]
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Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
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Bangs Laboratories, Inc. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]
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G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
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ResearchGate. (2011). Primary Amine (−NH2) Quantification in Polymers: Functionality by 19F NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (2018). EDC/NHS coupling chemistry?. Retrieved from [Link]
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Xiao, S., & Textor, M. (2014). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances, 4(69), 36534-36543. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Gas Adsorption Performance of Amine-Functionalized Styrene-Based Porous Polymers. Retrieved from [Link]
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ACS Publications. (2011). Primary Amine (−NH2) Quantification in Polymers: Functionality by 19F NMR Spectroscopy. Macromolecules, 44(15), 5927–5935. [Link]
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MDPI. (2022). Molecular Level Characterisation of the Surface of Carbohydrate-Functionalised Mesoporous silica Nanoparticles (MSN) as a Potential Targeted Drug Delivery System via High Resolution Magic Angle Spinning (HR-MAS) NMR Spectroscopy. Retrieved from [Link]
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ACS Publications. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega, 8(4), 4056–4063. [Link]
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The Strategic Integration of 4-Morpholinebutanamine in Targeted Protein Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][2] At the heart of the most prominent TPD technology, Proteolysis-Targeting Chimeras (PROTACs), lies the linker, a critical component that bridges a target protein ligand with an E3 ubiquitin ligase recruiter.[3][4] The chemical nature of this linker profoundly influences the efficacy, solubility, and cell permeability of the resulting degrader molecule.[4] This document provides a detailed examination of 4-Morpholinebutanamine as a strategic building block for PROTAC linkers. We will explore the rationale for its use, provide detailed protocols for its incorporation into a PROTAC scaffold, and outline the subsequent biological evaluation of the resulting degrader.
Introduction: The Pivotal Role of the Linker in PROTAC Design
PROTACs are heterobifunctional molecules that induce the degradation of a specific protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[3] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[5]
The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's activity.[4] An optimal linker facilitates the correct orientation of the POI and E3 ligase to enable efficient ubiquitin transfer. Furthermore, the linker significantly impacts the physicochemical properties of the PROTAC, such as solubility and cell permeability, which are crucial for its therapeutic potential.[6]
Rationale for Employing this compound in PROTAC Linkers
This compound, also known as 4-(4-aminobutyl)morpholine[7], is a bifunctional chemical entity that offers several advantageous features for its use as a linker component in PROTAC design.
-
Enhanced Solubility and Physicochemical Properties: The morpholine moiety is a well-established functional group in medicinal chemistry known to improve aqueous solubility and other desirable pharmacokinetic properties.[8][9][10] Its incorporation into a PROTAC linker can help mitigate the often-poor solubility of these large molecules.
-
Modulation of Cell Permeability: The morpholine ring can influence the overall polarity and hydrogen bonding capacity of the PROTAC, potentially improving its ability to cross cell membranes.[8][9]
-
Versatile Synthetic Handle: The primary amine group of this compound provides a readily available nucleophile for covalent attachment to either the POI ligand or the E3 ligase ligand, typically through amide bond formation or other robust coupling chemistries.[11]
-
Optimal Linker Length and Flexibility: The butyl chain provides a flexible four-carbon spacer, which can be a suitable starting point for optimizing the distance between the two ends of the PROTAC.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₈N₂O |
| Molecular Weight | 158.24 g/mol |
| Appearance | Liquid |
| Synonyms | 4-(4-aminobutyl)morpholine, 4-morpholinobutan-1-amine |
[Properties sourced from CymitQuimica][7]
Synthesis of a PROTAC Incorporating a this compound-Derived Linker
This section outlines a representative, multi-step synthesis of a hypothetical PROTAC, designated as "PROTAC-M1," utilizing a linker derived from this compound. This protocol assumes the availability of a POI ligand with a carboxylic acid functional group (POI-COOH) and an E3 ligase ligand with a suitable leaving group, such as a halogen (E3L-X).
Workflow for PROTAC-M1 Synthesis
Caption: General workflow for the modular synthesis of PROTAC-M1.
Protocol 1: Synthesis of Intermediate 1 (POI-Linker-NH2)
This step involves the amide coupling of the POI ligand (POI-COOH) with this compound.
Materials:
-
POI-COOH (1.0 eq)
-
This compound (1.2 eq)
-
HATU (1.3 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve POI-COOH and HATU in anhydrous DMF.
-
Add DIPEA to the mixture and stir for 15 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Intermediate 1.
Protocol 2: Synthesis of PROTAC-M1
This step involves the coupling of Intermediate 1 with the E3 ligase ligand (E3L-X) via nucleophilic substitution.
Materials:
-
Intermediate 1 (1.0 eq)
-
E3L-X (1.1 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous Acetonitrile (CH₃CN)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve Intermediate 1 and E3L-X in anhydrous acetonitrile.
-
Add potassium carbonate to the mixture.
-
Heat the reaction to 80°C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by preparative high-performance liquid chromatography (HPLC) to yield the final PROTAC-M1.
Biological Evaluation of PROTAC-M1
The successful synthesis of a PROTAC is followed by a series of biological assays to determine its efficacy in degrading the target protein and to elucidate its mechanism of action.[12]
Workflow for Biological Evaluation of PROTAC-M1
Caption: A stepwise workflow for the biological characterization of a PROTAC.
Protocol 3: Western Blot for Target Protein Degradation
This is a fundamental assay to quantify the reduction in the levels of the POI following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC-M1 compound
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of PROTAC-M1 for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and determine the total protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the POI and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration and calculate the DC₅₀ (concentration at which 50% degradation is achieved).
Table 1: Representative Data from a Western Blot Experiment
| PROTAC-M1 Conc. (nM) | POI Level (Normalized) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.85 |
| 10 | 0.45 |
| 100 | 0.15 |
| 1000 | 0.18 |
Note: The "hook effect," a phenomenon where degradation efficiency decreases at very high PROTAC concentrations due to the formation of non-productive binary complexes, may be observed.
Protocol 4: Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.[5][13]
Materials:
-
Purified recombinant POI (e.g., His-tagged)
-
Purified recombinant E3 ligase complex (e.g., GST-tagged)
-
Terbium-conjugated anti-His antibody
-
Fluorescein-conjugated anti-GST antibody
-
PROTAC-M1
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Add the purified POI, E3 ligase, and varying concentrations of PROTAC-M1 to the wells of a microplate.
-
Add the terbium-conjugated and fluorescein-conjugated antibodies.
-
Incubate the plate at room temperature for a specified time to allow for complex formation.
-
Measure the TR-FRET signal on a compatible plate reader. An increase in the FRET signal indicates the formation of the ternary complex.
Downstream Cellular Assays
Following the confirmation of target degradation, it is crucial to assess the functional consequences in a cellular context.
-
Cell Viability Assays: To evaluate the cytotoxic or anti-proliferative effects of target degradation, assays such as MTT or CellTiter-Glo® can be employed.
-
Apoptosis Assays: To determine if protein degradation induces programmed cell death, assays that measure markers of apoptosis, such as Annexin V staining or caspase activity, can be performed.
Conclusion
The rational design of PROTAC linkers is a critical aspect of developing effective targeted protein degraders. This compound represents a valuable and versatile building block for this purpose, offering the potential to enhance the solubility and cell permeability of PROTACs. The protocols outlined in this document provide a comprehensive framework for the synthesis and biological evaluation of PROTACs incorporating a this compound-derived linker. Through systematic optimization of the linker and rigorous biological characterization, researchers can advance the development of novel and potent therapeutics based on targeted protein degradation.
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Reaction Biology. Protein Degradation Assays - PROTAC Screening. Available at: [Link]
-
Bio-Techne. Assays for Targeted Protein Degradation. Available at: [Link]
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Zhao, L., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. RSC Chemical Biology, 1(1), 34-47. Available at: [Link]
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Zhang, X., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry, 12(10), 875-889. Available at: [Link]
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AstraZeneca. (2020). Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. In Methods in Enzymology (Vol. 642, pp. 135-157). Academic Press. Available at: [Link]
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Nath, A., et al. (2020). Targeted protein degradation as a powerful research tool in basic biology and drug target discovery. Nature Communications, 11(1), 1-13. Available at: [Link]
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News-Medical.Net. (2024). Advancing PROTAC development through innovative preclinical model systems. Available at: [Link]
-
Wang, Y., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. ACS Chemical Biology, 16(5), 812-819. Available at: [Link]
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Di Mola, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 576-591. Available at: [Link]
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Di Mola, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 576-591. Available at: [Link]
-
Cheméo. Chemical Properties of Morpholine, 4-methyl- (CAS 109-02-4). Available at: [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(3), 193-213. Available at: [Link]
-
Pharmaceutical Business Review. Building blocks and linkers for PROTAC synthesis. Available at: [Link]
-
Maniaci, M., et al. (2017). Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway. Biochemical Journal, 474(6), 1059-1075. Available at: [Link]
-
Sasso, L., et al. (2021). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. Journal of Medicinal Chemistry, 64(19), 14141-14162. Available at: [Link]
-
Lin, H. T., & Tsai, C. H. (2022). Molecular Glues: Capable Protein-Binding Small Molecules That Can Change Protein–Protein Interactions and Interactomes for the Potential Treatment of Human Cancer and Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(11), 6206. Available at: [Link]
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The Biochemist. (2022). Targeted protein degradation (via PROTACs, molecular glues, conditional degron tags etc.). Available at: [Link]
-
Miller, A., et al. (2023). Native Mass Spectrometry of Complexes Formed by Molecular Glues Reveals Stoichiometric Rearrangement of E3 Ligases. bioRxiv. Available at: [Link]
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Bame, J. R., & Haddad, R. I. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(5), 1851-1896. Available at: [Link]
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Lee, H., et al. (2023). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. Advanced Science, 10(14), 2207431. Available at: [Link]
-
PubChem. 4-Methylmorpholine. Available at: [Link]
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Patel, K., et al. (2021). Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase. Cancers, 13(21), 5484. Available at: [Link]
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Sasso, L., et al. (2022). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. Journal of Medicinal Chemistry, 65(1), 12-32. Available at: [Link]
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Cheméo. Chemical Properties of Morpholine, 4-acetyl- (CAS 1696-20-4). Available at: [Link]
-
Wu, T., et al. (2022). PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas. Cancers, 14(15), 3764. Available at: [Link]
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Zhang, T., et al. (2022). DCAF11 Supports Targeted Protein Degradation by Electrophilic Proteolysis-Targeting Chimeras. Journal of the American Chemical Society, 144(25), 11185-11196. Available at: [Link]
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Application Notes and Protocols for 4-Morpholinebutanamine as a Novel Chemical Probe
Introduction: Unveiling the Potential of 4-Morpholinebutanamine
In the quest for novel molecular tools to dissect complex biological systems, small molecules that can selectively modulate protein function are invaluable.[1][2] this compound, with its distinct morpholine and butylamine moieties, presents an intriguing scaffold for exploration as a chemical probe. While its direct biological targets and activities are not yet extensively characterized in publicly available literature, its structural elements are present in a variety of bioactive molecules, suggesting a high potential for interaction with cellular machinery.[3][4]
These application notes serve as a comprehensive guide for researchers and drug discovery professionals to systematically characterize and validate this compound as a chemical probe. The protocols outlined herein are designed to establish its potency, selectivity, and cellular effects, thereby providing a robust framework for its potential application in target identification and pathway elucidation.[5]
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₂O | [6] |
| Molecular Weight | 158.24 g/mol | [6] |
| Appearance | Liquid | [6] |
| Purity | Typically ≥98% | [6] |
| InChI Key | DUYYFMPMGYATPO-UHFFFAOYSA-N | [6] |
Workflow for Characterization of this compound as a Chemical Probe
The following diagram outlines the systematic approach recommended for the comprehensive characterization of this compound.
Caption: A stepwise workflow for the characterization of a novel chemical probe.
Part 1: Target Identification and Initial Validation
The initial step in characterizing a novel compound is to identify its primary biological target(s). This can be achieved through unbiased biochemical or phenotypic approaches.
Protocol 1.1: Target Identification using Affinity Chromatography
Principle: This method involves immobilizing this compound on a solid support to "pull down" its binding partners from a cell lysate.[7][8]
Materials:
-
This compound
-
NHS-activated Sepharose beads
-
Cell lysate from a relevant cell line
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., high salt or pH change)
-
Mass spectrometry-compatible reagents
Procedure:
-
Immobilization: Covalently couple this compound to NHS-activated Sepharose beads via its primary amine, following the manufacturer's protocol.
-
Lysate Preparation: Prepare a native cell lysate from the chosen cell line.
-
Binding: Incubate the immobilized probe with the cell lysate to allow for protein binding.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using a suitable elution buffer.
-
Analysis: Identify the eluted proteins using mass spectrometry.
Protocol 1.2: Phenotypic Screening and Potency Determination
Principle: Assess the effect of this compound on a panel of cell lines to identify any significant phenotypic changes, such as effects on cell viability. The CellTiter-Glo® assay is a sensitive method that measures ATP levels as an indicator of metabolic activity.[9][10][11]
Materials:
-
A panel of cancer and non-cancerous cell lines
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate at room temperature.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value.
Part 2: In-Depth Cellular Characterization
Once a primary target or a distinct phenotype is identified, the next phase is to confirm target engagement within a cellular context and understand the compound's cellular pharmacokinetics.
Protocol 2.1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA is a powerful technique to confirm direct binding of a compound to its target in intact cells. Ligand binding stabilizes the target protein, leading to a higher melting temperature.[12][13][14][15][16]
Materials:
-
Cells expressing the target protein
-
This compound
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Antibodies for the target protein for Western blot analysis
Procedure:
-
Cell Treatment: Treat cells with this compound or a vehicle control.
-
Heating: Heat the treated cells to a range of temperatures in a thermal cycler.
-
Lysis: Lyse the cells to release the proteins.
-
Separation: Centrifuge the lysates to separate the soluble fraction from the aggregated, denatured proteins.
-
Detection: Analyze the amount of soluble target protein at each temperature by Western blotting.[17][18][19][20][21]
-
Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the curve upon compound treatment indicates target engagement.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2.2: Cellular Uptake Assay
Principle: To exert a biological effect, this compound must be able to cross the cell membrane. This can be assessed by synthesizing a fluorescently labeled version of the compound.[22][23][24][25]
Materials:
-
Fluorescently labeled this compound (e.g., via conjugation with a fluorophore like FITC)
-
Cell line of interest
-
Confocal microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or in plates suitable for flow cytometry.
-
Treatment: Treat the cells with the fluorescently labeled this compound.
-
Incubation: Incubate for various time points to assess the kinetics of uptake.
-
Washing: Wash the cells to remove any unbound compound.
-
Imaging/Analysis: Visualize the intracellular fluorescence using a confocal microscope or quantify the cellular fluorescence using a flow cytometer.
Part 3: Selectivity and Off-Target Profiling
A high-quality chemical probe should exhibit a high degree of selectivity for its intended target to ensure that the observed phenotype is not due to off-target effects.[26][27][28]
Protocol 3.1: Kinome Profiling
Principle: If the identified target is a kinase, or if the compound's structure suggests potential kinase activity, a broad kinome scan is essential to determine its selectivity.[1][3][29][30][31]
Procedure:
-
Submit this compound to a commercial kinome profiling service.
-
These services typically test the compound at one or more concentrations against a large panel of purified kinases.
-
The results will provide a percentage of inhibition for each kinase, allowing for the assessment of selectivity.
Protocol 3.2: In Silico Off-Target Prediction
Principle: Computational methods can predict potential off-targets based on the chemical structure of this compound by comparing it to databases of known ligand-target interactions.[32]
Procedure:
-
Utilize online tools or software that perform ligand-based virtual screening.
-
Input the chemical structure of this compound.
-
The output will be a list of potential off-targets with a predicted binding affinity or score.
-
These predictions should then be validated experimentally using biochemical or cellular assays.
Conclusion and Future Directions
The systematic application of these protocols will enable a thorough characterization of this compound, establishing its credentials as a potential chemical probe. A well-validated probe, with defined potency, selectivity, and cellular mechanism of action, will be a valuable tool for the research community to investigate novel biological pathways and validate new drug targets. The journey from a simple molecule to a powerful research tool is rigorous, but the potential rewards in advancing our understanding of biology and disease are immense.
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EFMC Best Practices in Medicinal Chemistry WG. (n.d.). Validating Chemical Probes. EFMC. Retrieved from [Link]
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University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
- Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
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MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
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Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]
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Creative Biostructure. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Retrieved from [Link]
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Oncolines B.V. (2024). Kinome Profiling. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
- Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
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SciTube. (2023, August 15). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo [Video]. YouTube. Retrieved from [Link]
- Lindsley, C. W., et al. (2017). Which Small Molecule?
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Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]
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Application Note: High-Throughput Analytical Strategies for the Detection and Quantification of 4-Morpholinebutanamine
Introduction
4-Morpholinebutanamine is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As a building block, its purity and concentration must be meticulously controlled to ensure the safety, efficacy, and quality of the final drug product.[1] The presence of impurities, even at trace levels, can impact the stability and pharmacological profile of the API.[2] Therefore, robust and sensitive analytical methods for the detection and quantification of this compound in various matrices, from starting materials to final drug formulations and biological samples, are of paramount importance in pharmaceutical development and quality control.
This comprehensive guide provides detailed protocols and expert insights into three primary analytical techniques for this compound analysis: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies are designed to be self-validating, grounded in established analytical principles, and supported by authoritative references.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Direct analysis of this compound by GC-MS can be challenging due to its polarity and the presence of a primary amine group, which can lead to poor peak shape and interactions with the stationary phase. To overcome these challenges, a derivatization step is employed to enhance volatility and thermal stability.[3][4]
Principle of Derivatization
In this protocol, we utilize Pentafluoropropionic Anhydride (PFPA) for derivatization. PFPA reacts with the primary amine of this compound to form a stable, volatile fluoroacyl derivative, which is highly amenable to GC-MS analysis and provides excellent sensitivity.[5]
Experimental Workflow: GC-MS
Caption: Workflow for the GC-MS analysis of this compound.
Detailed Protocol: GC-MS
1.3.1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: Condition an Oasis MCX SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 1 mL of 0.1 M phosphate buffer (pH 6.0).[5]
-
Loading: Dilute the sample in 0.1 M phosphate buffer (pH 6.0) and load it onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[5]
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 1 mL of 0.1 M acetic acid, and then 3 mL of methanol. Dry the cartridge under vacuum for 5 minutes.[5]
-
Elution: Elute the analyte with 2 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (78:20:2 v/v/v).[5]
1.3.2. Derivatization
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Add 50 µL of a 2:1 mixture of PFPA:Ethyl Acetate.[5]
-
Vortex the sample for 30 seconds and incubate at 37°C for 20 minutes.[5]
-
Evaporate the derivatizing agent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of ethyl acetate for GC-MS analysis.[5]
1.3.3. GC-MS Parameters
| Parameter | Setting | Reference |
| Gas Chromatograph | Agilent 7890A or equivalent | [3][6] |
| Mass Spectrometer | Agilent 5975C MSD or equivalent | [3][4] |
| Column | DB-1701 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent | [6] |
| Injection Volume | 1 µL | [3][6] |
| Injector Temperature | 250 °C | [3][6] |
| Split Ratio | 10:1 | Adapted from[6] |
| Carrier Gas | Helium at 1.5 mL/min | Adapted from[6] |
| Oven Program | Initial: 80°C, hold 2 min; Ramp: 15°C/min to 280°C, hold 5 min | Adapted from[6] |
| MS Source Temp. | 230 °C | [4][6] |
| MS Quadrupole Temp. | 150 °C | [4][6] |
| Transfer Line Temp. | 280 °C | [4][6] |
| Ionization Mode | Electron Impact (EI) at 70 eV | [4][6] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Adapted from[4][6] |
Quantitative Data Summary (Expected Performance)
| Parameter | Expected Value | Reference (based on similar compounds) |
| Linearity Range | 10 - 500 µg/L | [4] |
| Correlation Coefficient (R²) | > 0.999 | [6] |
| Limit of Detection (LOD) | 1 - 5 µg/kg | [6] |
| Limit of Quantification (LOQ) | 4 - 15 µg/kg | [6] |
| Spiked Recovery Rate | 88% - 110% | [4][6] |
| Precision (RSD%) | < 10% | [4][6] |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and widely accessible technique for the quantification of impurities and the main component in drug substances and formulations.[2][7] For a basic compound like this compound, reversed-phase HPLC with an acidic mobile phase is ideal to ensure good peak shape and retention.
Principle of Separation
The method utilizes a C18 stationary phase and a gradient elution with a mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). The TFA protonates the amine group of the analyte, enhancing its retention on the nonpolar stationary phase and ensuring sharp, symmetrical peaks.[8]
Experimental Workflow: HPLC
Caption: Workflow for HPLC analysis of this compound.
Detailed Protocol: HPLC
2.3.1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic Acid (TFA) (HPLC grade)
-
Water (HPLC grade)[8]
2.3.2. Mobile Phase Preparation
-
Mobile Phase A: 0.1% TFA in Water.[8]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[8]
-
Degas both mobile phases before use.
2.3.3. Sample and Standard Preparation
-
Prepare a stock solution of the this compound reference standard at 1 mg/mL in Mobile Phase A.
-
Create a series of calibration standards by diluting the stock solution with Mobile Phase A to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare samples by accurately weighing and dissolving them in Mobile Phase A to a final concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[8]
2.3.4. HPLC Parameters
| Parameter | Setting | Reference |
| HPLC System | Agilent 1290 Infinity II or equivalent | [9] |
| Column | C18, 5 µm, 4.6 x 150 mm | Adapted from[7][8] |
| Mobile Phase A | 0.1% TFA in Water | [8] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | [8] |
| Gradient | 5% to 60% B over 15 minutes, then re-equilibrate | Adapted from[8] |
| Flow Rate | 1.0 mL/min | [7][8] |
| Detection | UV at 210 nm | [7][8] |
| Injection Volume | 20 µL | [8][10] |
| Column Temperature | 30 °C | [8][10] |
Quantitative Data Summary (Expected Performance)
| Parameter | Expected Value | Reference (based on similar compounds) |
| Linearity Range | 1 - 100 µg/mL | Adapted from[7][10] |
| Correlation Coefficient (R²) | > 0.999 | [7] |
| Limit of Detection (LOD) | ~0.2 µg/mL | Adapted from[11] |
| Limit of Quantification (LOQ) | ~0.7 µg/mL | Adapted from[11] |
| Accuracy (Recovery) | 98% - 102% | Adapted from[12] |
| Precision (RSD%) | < 2% | Adapted from[12] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
For ultimate sensitivity and selectivity, particularly in complex matrices such as biological fluids, LC-MS/MS is the method of choice.[13] This technique combines the separation power of liquid chromatography with the highly sensitive and specific detection capabilities of triple quadrupole mass spectrometry.[9]
Principle of Detection
The analyte is separated by UPLC/HPLC, ionized using electrospray ionization (ESI), and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte, minimizing matrix interference.[11]
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS analysis of this compound.
Detailed Protocol: LC-MS/MS
3.3.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or urine sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., d8-4-Morpholinebutanamine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial and inject it directly or after evaporation and reconstitution in the mobile phase.[11]
3.3.2. LC-MS/MS Parameters
| Parameter | Setting | Reference |
| LC System | Waters ACQUITY UPLC or equivalent | |
| Mass Spectrometer | Agilent 6470 TQ or equivalent | [9] |
| Column | C18, 1.8 µm, 2.1 x 50 mm | Adapted from[11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Adapted from[11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Adapted from[11] |
| Gradient | 2% to 95% B over 5 minutes | Adapted from[9] |
| Flow Rate | 0.4 mL/min | |
| Injection Volume | 5 µL | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [11] |
| MRM Transitions | To be determined by infusion of standard | |
| - Quantifier | e.g., 145.1 -> 100.1 (Morpholine fragment) | |
| - Qualifier | e.g., 145.1 -> 86.1 (Butylamine fragment) |
Quantitative Data Summary (Expected Performance)
| Parameter | Expected Value | Reference (based on similar compounds) |
| Linearity Range | 0.1 - 250 ng/mL | Adapted from[11] |
| Correlation Coefficient (R²) | > 0.995 | [11] |
| Limit of Detection (LOD) | 0.02 - 0.08 ng/mL | [11] |
| Limit of Quantification (LOQ) | 0.05 - 0.25 ng/mL | [11] |
| Recovery | 80% - 115% | [11] |
| Intra- & Inter-day Precision (%CV) | < 15% | [9][11] |
References
-
MDPI. (n.d.). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Retrieved from [Link]
-
Cao, X., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. International Journal of Analytical Chemistry. Retrieved from [Link]
-
Lim, H. S., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods. Retrieved from [Link]
-
Agilent Technologies, Inc. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
-
Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2024). Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
Waters Corporation. (n.d.). Impurities Application Notebook. Retrieved from [Link]
-
PubMed Central. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Retrieved from [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Neuroquantology. (n.d.). Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. Retrieved from [Link]
-
PubMed Central. (2021). A Fast and Validated HPLC Method for Simultaneous Determination of Dopamine, Dobutamine, Phentolamine, Furosemide, and Aminophylline in Infusion Samples and Injection Formulations. Retrieved from [Link]
-
PubMed Central. (2025). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. Retrieved from [Link]
-
PubMed. (n.d.). Carbon-11 choline: synthesis, purification, and brain uptake inhibition by 2-dimethylaminoethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025). Organic impurities, stable isotopes, or both: A comparison of instrumental and pattern recognition techniques for the profiling of 3,4-methylenedioxymethamphetamine. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Step-by-Step Synthesis of PROTACs Using 4-Morpholinebutanamine
Authored by: Gemini, Senior Application Scientist
Publication Date: January 15, 2026
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven, catalytic degradation of disease-causing proteins.[1][2] These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system (UPS) to achieve targeted protein knockdown.[3][4] A PROTAC's architecture consists of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[5][6] The linker is not a passive tether but a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex, physicochemical properties, and overall bioactivity.[][8][9] This guide provides a detailed, step-by-step protocol for the synthesis of PROTACs featuring a linker derived from 4-morpholinebutanamine, a versatile building block that balances hydrophilicity and synthetic tractability. We will explore the strategic design, modular synthesis, purification, and characterization of a model PROTAC, providing researchers with the foundational knowledge to apply these principles to their own targets.
The PROTAC Mechanism and the Central Role of the Linker
PROTAC technology functions by inducing proximity between a target protein and an E3 ubiquitin ligase.[4] This induced ternary complex (POI-PROTAC-E3 Ligase) facilitates the transfer of ubiquitin onto the target protein, marking it for degradation by the 26S proteasome.[3] The PROTAC molecule is then released and can engage in further catalytic cycles of degradation.[4]
The linker's composition is a key variable in PROTAC design. While simple alkyl chains enhance membrane permeability, they can lead to poor aqueous solubility.[][10] Conversely, polyethylene glycol (PEG) linkers improve hydrophilicity but can sometimes present challenges in terms of metabolic stability.[11][12] this compound provides an excellent balance: the butylamine chain offers a classic, flexible alkyl spacer, while the terminal morpholine ring introduces polarity and hydrogen bond acceptors, improving solubility without the potential liabilities of longer PEG chains.
Synthetic Strategy: A Modular "Click Chemistry" Approach
The synthesis of PROTACs is best approached in a modular fashion, allowing for the convergent assembly of the final molecule from three key building blocks.[10] A highly efficient and widely adopted strategy for the final conjugation step is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][] This reaction is high-yielding, tolerant of a wide range of functional groups, and can be performed under mild conditions.[][14]
Our strategy involves three primary stages:
-
Synthesis of the E3 Ligase-Linker Intermediate: An E3 ligase ligand (e.g., a pomalidomide derivative for Cereblon [CRBN]) is coupled to a bifunctionalized this compound linker that has been pre-installed with an azide handle.
-
Functionalization of the Warhead: The POI-binding ligand (e.g., JQ1 for the BRD4 bromodomain) is modified to incorporate a terminal alkyne.
-
Final PROTAC Assembly: The two fragments are joined via CuAAC click chemistry to form the final PROTAC.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
Part A: Synthesis of Azido-Linker-Pomalidomide Intermediate
Objective: To couple the this compound-derived linker to the CRBN E3 ligase ligand, pomalidomide.
-
Step 1: Synthesis of 4-(4-azidobutyl)morpholine This initial step functionalizes our linker building block. We start with the commercially available 4-(4-aminobutyl)morpholine and convert the primary amine to an azide.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 4-(4-aminobutyl)morpholine | 158.24 | 1.0 g | 6.32 | 1.0 |
| Imidazole-1-sulfonyl azide HCl | 209.62 | 1.45 g | 6.95 | 1.1 |
| K₂CO₃ | 138.21 | 1.75 g | 12.64 | 2.0 |
| CuSO₄·5H₂O | 249.68 | 16 mg | 0.063 | 0.01 |
| Methanol (MeOH) | - | 30 mL | - | - |
| Dichloromethane (DCM) | - | 30 mL | - | - |
Protocol:
-
To a stirred solution of 4-(4-aminobutyl)morpholine (1.0 g, 6.32 mmol) in MeOH (30 mL) at 0 °C, add K₂CO₃ (1.75 g, 12.64 mmol) and CuSO₄·5H₂O (16 mg, 0.063 mmol).
-
Add a solution of imidazole-1-sulfonyl azide hydrochloride (1.45 g, 6.95 mmol) in DCM (30 mL) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC (DCM:MeOH 9:1).
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 0-10% MeOH in DCM) to yield 4-(4-azidobutyl)morpholine as a pale yellow oil.
-
Step 2: Synthesis of the Pomalidomide-Linker Intermediate Here, we perform an amide coupling between the carboxylic acid-functionalized pomalidomide and the primary amine of a protected this compound linker (in this case, we use N-Boc-4-morpholinebutanamine first, then deprotect and couple to the azide-functionalized pomalidomide acid). For simplicity in this protocol, we will assume the pre-synthesis of an azide-linker with a terminal amine. The more common route is to couple a protected amine linker, deprotect, and then perform the final click reaction. A simplified direct coupling is shown below for illustrative purposes. A more robust synthesis would involve protecting groups.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 4-amino-pomalidomide | 287.27 | 500 mg | 1.74 | 1.0 |
| 4-Azidobutanoic acid | 129.12 | 248 mg | 1.91 | 1.1 |
| HATU | 380.23 | 794 mg | 2.09 | 1.2 |
| DIPEA | 129.24 | 0.6 mL | 3.48 | 2.0 |
| Dimethylformamide (DMF) | - | 10 mL | - | - |
Protocol:
-
Dissolve 4-amino-pomalidomide (500 mg, 1.74 mmol) and 4-azidobutanoic acid (248 mg, 1.91 mmol) in anhydrous DMF (10 mL).
-
Add DIPEA (0.6 mL, 3.48 mmol) and stir for 5 minutes at room temperature.
-
Add HATU (794 mg, 2.09 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor progress by LC-MS.
-
Upon completion, pour the reaction mixture into 100 mL of cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to obtain the azido-linker-pomalidomide intermediate. Further purification can be achieved by flash chromatography if necessary.
Part B: Synthesis of Alkyne-Functionalized JQ1 Warhead
Objective: To modify the JQ1 molecule with a terminal alkyne for click chemistry. This typically involves using a JQ1 analogue with a suitable handle for derivatization, such as JQ1-acid.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| JQ1 Carboxylic Acid | 470.93 | 200 mg | 0.425 | 1.0 |
| Propargylamine | 55.08 | 28 mg | 0.510 | 1.2 |
| HATU | 380.23 | 242 mg | 0.637 | 1.5 |
| DIPEA | 129.24 | 0.15 mL | 0.850 | 2.0 |
| Dimethylformamide (DMF) | - | 5 mL | - | - |
Protocol:
-
Dissolve JQ1 carboxylic acid (200 mg, 0.425 mmol) in anhydrous DMF (5 mL).
-
Add propargylamine (28 mg, 0.510 mmol), followed by DIPEA (0.15 mL, 0.850 mmol).
-
Add HATU (242 mg, 0.637 mmol) and stir the mixture at room temperature for 3 hours.
-
Monitor the reaction by LC-MS.
-
Once complete, dilute the mixture with ethyl acetate (50 mL) and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
-
Purify the crude product by flash column chromatography (eluting with a gradient of 0-80% ethyl acetate in hexanes) to yield the alkyne-functionalized JQ1.
Part C: Final PROTAC Assembly via CuAAC Reaction
Objective: To conjugate the azide-linker-pomalidomide and the alkyne-JQ1 via a click reaction.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| Azido-Linker-Pomalidomide | ~398.38 | 100 mg | 0.251 | 1.0 |
| Alkyne-JQ1 | ~508.01 | 140 mg | 0.276 | 1.1 |
| CuSO₄·5H₂O | 249.68 | 6 mg | 0.025 | 0.1 |
| Sodium Ascorbate | 198.11 | 10 mg | 0.050 | 0.2 |
| t-BuOH/H₂O (1:1) | - | 5 mL | - | - |
Protocol:
-
To a vial, add the azido-linker-pomalidomide intermediate (100 mg, 0.251 mmol) and the alkyne-JQ1 (140 mg, 0.276 mmol).
-
Add a 1:1 mixture of t-butanol and water (5 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (10 mg, 0.050 mmol) in 0.5 mL of water and add it to the reaction mixture.
-
In another vial, prepare a solution of CuSO₄·5H₂O (6 mg, 0.025 mmol) in 0.5 mL of water and add it to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 12-18 hours. The solution may become heterogeneous.
-
Monitor the reaction by LC-MS until the starting materials are consumed.
-
Upon completion, dilute the mixture with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the crude PROTAC.
Purification and Characterization
The final purification and characterization steps are paramount to ensuring the integrity of the synthesized PROTAC, a self-validating system essential for reliable biological evaluation.[15]
Purification
A two-step purification process is recommended for achieving high purity (>95%).
-
Flash Column Chromatography: The crude product from the final step is first subjected to flash chromatography on a silica gel column. A gradient elution (e.g., 0-15% methanol in dichloromethane) is typically effective for removing major impurities.
-
Preparative HPLC: Fractions from the column that contain the desired product are pooled, concentrated, and subjected to final purification by reverse-phase preparative HPLC (e.g., on a C18 column). A typical gradient would be 20-80% acetonitrile in water (with 0.1% TFA or formic acid) over 30 minutes.[15] The pure fractions are combined and lyophilized to yield the final PROTAC as a solid.
Characterization
The identity, structure, and purity of the final PROTAC must be confirmed through a suite of analytical techniques.
| Technique | Purpose | Expected Outcome |
| LC-MS | Confirm Molecular Weight & Purity | A single major peak in the chromatogram with a mass corresponding to the calculated [M+H]⁺ for the PROTAC. |
| ¹H and ¹³C NMR | Confirm Chemical Structure | Spectra should display all expected signals with the correct chemical shifts, integrations, and coupling patterns corresponding to the PROTAC structure.[15] |
| Analytical HPLC | Determine Final Purity | A single peak with purity ≥95% at a relevant wavelength (e.g., 254 nm). |
| HRMS | Confirm Elemental Composition | The measured mass should be within 5 ppm of the calculated exact mass. |
Conclusion
This guide outlines a robust and modular synthetic strategy for the preparation of PROTACs using a this compound-derived linker. The use of click chemistry provides a reliable and efficient method for the final conjugation, enabling the rapid assembly of these complex molecules.[1][16] The principles and protocols described herein offer a foundational framework that can be adapted by researchers for the development of novel degraders against a wide array of protein targets, thereby accelerating the exploration of this transformative therapeutic modality.
References
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Bricelj, A., Steinebach, C., & Sosič, I. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). General strategy using "click chemistry" for PROTAC synthesis. ResearchGate. Available at: [Link]
-
Zhang, T., et al. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology. Available at: [Link]
-
Ciulli, A., & Trainor, N. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. PubMed. Available at: [Link]
-
Semantic Scholar. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Semantic Scholar. Available at: [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. Available at: [Link]
-
MDPI. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. Available at: [Link]
-
Zhang, T., et al. (2023). Click chemistry in the development of PROTACs. PMC - NIH. Available at: [Link]
-
Testa, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. Available at: [Link]
-
Cell Chemical Biology. (2018). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology. Available at: [Link]
-
ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. Available at: [Link]
-
NIH. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. NIH. Available at: [Link]
-
YouTube. (2024). Advancing Drug Discovery with PROTAC Building Blocks. YouTube. Available at: [Link]
-
NIH. (2018). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation. NIH. Available at: [Link]
-
Biocompare. (2022). PROTACs: A Practical Guide. Biocompare. Available at: [Link]
-
NIH. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. NIH. Available at: [Link]
-
Mtoz Biolabs. (n.d.). Degrader Design and Synthesis | PROTAC Service. Mtoz Biolabs. Available at: [Link]
-
The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. Available at: [Link]
-
NIH. (2025). Methods to accelerate PROTAC drug discovery. NIH. Available at: [Link]
-
ACS. (2025). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands. ACS. Available at: [Link]
-
NIH. (2020). Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones. NIH. Available at: [Link]
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- 2. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 11. precisepeg.com [precisepeg.com]
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Application Notes and Protocols for 4-Morpholinebutanamine as a Hydrophilic Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The linker component of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing stability, pharmacokinetics (PK), and efficacy.[1][][3] While significant research has focused on the cleavage mechanism and conjugation chemistry of linkers, the impact of a linker's physicochemical properties, such as hydrophilicity, is increasingly recognized as a key optimization parameter.[4][5][6] This document provides detailed application notes and protocols for the conceptual application of 4-morpholinebutanamine as a constituent of a novel hydrophilic linker for ADCs. We will explore the rationale behind incorporating a morpholino moiety, propose a hypothetical linker structure, and provide detailed, field-proven protocols for ADC synthesis, characterization, and stability assessment. The methodologies described herein are grounded in established principles of bioconjugation and analytical chemistry to ensure scientific integrity and practical applicability.
Introduction: The Imperative for Hydrophilic Linkers in Next-Generation ADCs
An antibody-drug conjugate is a tripartite molecular entity comprising a monoclonal antibody (mAb), a potent cytotoxic payload, and a chemical linker that covalently connects them.[7][8][9] The ideal linker must maintain a stable connection between the antibody and the payload in systemic circulation to prevent premature drug release and associated off-target toxicity, while enabling efficient cleavage and release of the active drug within the target tumor cell.[1][][3]
Many potent cytotoxic payloads are highly hydrophobic, which can lead to several challenges when conjugated to an antibody:
-
Aggregation: Increased hydrophobicity of the ADC can induce aggregation, leading to poor solubility, manufacturing difficulties, and potential immunogenicity.[4]
-
Altered Pharmacokinetics: Hydrophobic ADCs are often cleared more rapidly from circulation, reducing their half-life and tumor accumulation.
-
Limited Drug-to-Antibody Ratio (DAR): The propensity for aggregation often limits the number of drug molecules that can be conjugated to an antibody (typically to a DAR of 2-4), thereby constraining the potential potency of the ADC.[10]
To mitigate these challenges, there is a growing interest in the development of hydrophilic linkers. These linkers can mask the hydrophobicity of the payload, leading to ADCs with improved solubility, reduced aggregation, and more favorable pharmacokinetic profiles.[5][6] While polyethylene glycol (PEG) is a commonly used hydrophilic moiety in ADC linkers, the exploration of other hydrophilic entities is an active area of research.[8]
This guide introduces the conceptual use of This compound as a building block for a novel class of hydrophilic linkers. The morpholine group is a well-established pharmacophore known for its ability to increase aqueous solubility and modulate the physicochemical properties of small molecules.
Rationale for a this compound-Containing Linker
The incorporation of a this compound moiety into an ADC linker is predicated on the following potential advantages:
-
Enhanced Hydrophilicity: The morpholine ring is a polar, heterocyclic amine that can significantly increase the water solubility of the linker-payload complex. This can help to counteract the hydrophobicity of the cytotoxic drug.
-
Improved Pharmacokinetics: By increasing the overall hydrophilicity of the ADC, a morpholino-containing linker may lead to a longer circulation half-life and improved tumor uptake.
-
Reduced Aggregation: The enhanced solubility imparted by the morpholine group can minimize the propensity for ADC aggregation, even at higher DAR values.[4]
-
Chemical Stability: The morpholine ring is chemically robust and stable under physiological conditions, ensuring the integrity of the linker during systemic circulation.
To illustrate the application of this compound, we propose a hypothetical cleavable linker, designated as "M-VC-PABC" (Morpholino-Valine-Citrulline-p-aminobenzylcarbamate). This linker incorporates a cathepsin B-cleavable valine-citrulline dipeptide, a self-immolative PABC spacer, and a terminal maleimide group for conjugation to antibody sulfhydryl groups.
Synthesis and Functionalization of the M-VC-PABC-Payload Moiety
The synthesis of the drug-linker moiety would involve a multi-step process. The following is a conceptual synthetic outline:
-
Synthesis of the Morpholino-Val-Cit Component: this compound is first coupled to a protected citrulline residue, followed by coupling to a protected valine residue using standard peptide coupling chemistry.
-
Attachment of the PABC Spacer: The resulting dipeptide is then conjugated to a p-aminobenzyl alcohol derivative.
-
Introduction of the Maleimide Group: A maleimide group is introduced to allow for conjugation to the antibody.
-
Conjugation of the Cytotoxic Payload: A potent cytotoxic drug, such as monomethyl auristatin E (MMAE), is then attached to the PABC spacer.
The final product is a reactive drug-linker construct ready for conjugation to a monoclonal antibody.
Experimental Protocols
Protocol for ADC Conjugation: Synthesis of mAb-M-VC-PABC-MMAE
This protocol describes the conjugation of the hypothetical M-VC-PABC-MMAE linker-drug to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
M-VC-PABC-MMAE linker-drug dissolved in dimethyl sulfoxide (DMSO)
-
PBS, pH 7.4
-
Quenching solution: N-acetylcysteine (10 mM in PBS)
-
Purification columns: Size-Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
Antibody Reduction:
-
Start with the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Add a 2.5-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 2 hours with gentle mixing to reduce the interchain disulfide bonds.
-
Allow the solution to cool to room temperature.
-
-
Conjugation Reaction:
-
Immediately after reduction, add a 5-fold molar excess of the M-VC-PABC-MMAE linker-drug (dissolved in DMSO) to the reduced antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction mixture at room temperature for 1 hour with gentle mixing.
-
-
Quenching the Reaction:
-
Add a 2-fold molar excess of N-acetylcysteine (relative to the linker-drug) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC using a pre-equilibrated SEC column (e.g., Sephadex G-25) to remove excess linker-drug and other small molecules. The mobile phase should be PBS, pH 7.4.
-
Collect the protein-containing fractions.
-
For further purification and to isolate different DAR species, perform HIC.
-
Protocol for ADC Characterization
Thorough characterization is essential to ensure the quality, consistency, and stability of the ADC.[11][12]
The average number of drug molecules conjugated to each antibody is a critical quality attribute.[10]
Method 1: UV-Vis Spectroscopy
-
Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload (e.g., ~248 nm for MMAE).
-
Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.
Method 2: Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the number of conjugated drug molecules.
-
Inject the purified ADC onto a HIC column (e.g., Butyl-NPR).
-
Use a decreasing salt gradient (e.g., from 2 M ammonium sulfate to 0 M) to elute the different DAR species.
-
The area of each peak corresponds to the relative abundance of each DAR species. The average DAR can be calculated from the weighted average of the peak areas.
| DAR Species | Retention Time (Hypothetical) | Peak Area (%) |
| DAR 0 | 5.2 min | 5 |
| DAR 2 | 8.5 min | 25 |
| DAR 4 | 12.1 min | 60 |
| DAR 6 | 15.8 min | 10 |
| Average DAR | 3.9 |
Method: Size-Exclusion Chromatography (SEC)
-
Inject the purified ADC onto an SEC column (e.g., TSKgel G3000SWxl).
-
Use an isocratic mobile phase (e.g., PBS, pH 7.4).
-
Monitor the elution profile at 280 nm. The presence of high molecular weight species (eluting earlier than the main monomer peak) indicates aggregation. The percentage of aggregate should ideally be below 2%.
Method: Mass Spectrometry (MS)
-
For intact mass analysis, deglycosylate the ADC using PNGase F.
-
Analyze the deglycosylated ADC by LC-MS. The resulting mass spectrum will show a distribution of peaks corresponding to the different DAR species, confirming successful conjugation and providing an accurate mass for each species.
This assay assesses the stability of the linker in a biological matrix.
-
Incubate the ADC in human plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
At each time point, capture the ADC from the plasma using an anti-human IgG affinity resin.
-
Analyze the captured ADC by LC-MS to determine the amount of drug that has been prematurely released from the antibody.
Proposed Mechanism of Action and Cleavage
The M-VC-PABC linker is designed as a cleavable linker.[13][14][15]
-
Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized via endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.
-
Enzymatic Cleavage: Within the lysosome, the high concentration of proteases, particularly cathepsin B, recognizes and cleaves the valine-citrulline dipeptide bond in the linker.[16]
-
Self-Immolation and Drug Release: Cleavage of the dipeptide triggers the self-immolation of the PABC spacer, leading to the release of the unmodified, fully active cytotoxic payload (e.g., MMAE) into the cytoplasm of the cancer cell.
-
Induction of Apoptosis: The released payload then exerts its cytotoxic effect, leading to cell death.
Visualizations
Caption: Structure of a hypothetical ADC with the M-VC-PABC linker.
Caption: Experimental workflow for ADC conjugation and characterization.
Sources
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- 5. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
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- 7. AN IMPROVED METHOD FOR COVALENTLY CONJUGATING MORPHOLINO OLIGOMERS TO ANTITUMOR ANTIBODIES - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
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- 16. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
Application Notes and Protocols for the Safe Handling and Storage of 4-Morpholinebutanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling and storage of 4-Morpholinebutanamine (CAS RN: 6321-07-9). As a bifunctional molecule incorporating both a morpholine and a primary amine, this compound is increasingly utilized in pharmaceutical synthesis and drug development.[1] These application notes are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks and ensure a safe laboratory environment. The protocols outlined herein are based on available safety data and established best practices for handling corrosive and hazardous chemicals. It is critical to note that the toxicological properties of this compound have not been fully investigated, necessitating a cautious and proactive approach to safety.[2]
Introduction: Understanding the Hazard Profile
This compound is a liquid organic compound that presents several health and safety hazards.[3] A thorough understanding of its properties is the foundation of its safe use. The primary hazards are associated with its corrosive nature and potential for causing irritation upon contact.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 6321-07-9 | |
| Molecular Formula | C₈H₁₈N₂O | [3] |
| Molecular Weight | 158.24 g/mol | [3] |
| Physical Form | Liquid | [3] |
| Boiling Point | 123-125 °C (15 Torr) | [4] |
| Density | 0.9804 g/cm³ | [4] |
GHS Hazard Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
The signal word for this chemical is "Warning" .[2]
Core Directive: A Proactive Approach to Safety
Given that the toxicological profile of this compound is not yet fully characterized, a proactive and cautious approach to its handling and storage is paramount.[2] The following sections detail the necessary precautions and protocols to minimize exposure and mitigate risks.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous chemicals is through the implementation of robust engineering controls.
-
Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.[5] This is crucial to prevent the inhalation of vapors, which can cause respiratory irritation.[2]
-
Ventilation: Ensure that the laboratory has adequate general ventilation to supplement the local exhaust provided by the fume hood.
Personal Protective Equipment (PPE): Essential Barrier Protection
The selection and consistent use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound. The minimum required PPE includes:
-
Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes.[2]
-
Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or perforation before each use.[2]
-
Protective Clothing: A lab coat or chemical-resistant apron must be worn.[2]
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Experimental Protocols: Step-by-Step Methodologies
Adherence to standardized protocols is essential for ensuring reproducible results and, most importantly, the safety of laboratory personnel.
Protocol for Handling and Dispensing
-
Preparation: Before handling, ensure that the fume hood is operational and that all necessary PPE is donned. Have a spill kit readily accessible.
-
Container Inspection: Visually inspect the container of this compound for any signs of damage or leaks.
-
Dispensing:
-
Perform all transfers within the fume hood.
-
Use a clean, dry pipette or syringe for liquid transfers.
-
Avoid creating splashes or aerosols.
-
Securely cap the container immediately after dispensing.
-
-
Post-Handling:
-
Wipe down the work surface in the fume hood with an appropriate decontaminating solution.
-
Properly dispose of any contaminated materials (e.g., pipette tips, wipes) in a designated hazardous waste container.
-
Remove and dispose of gloves in the appropriate waste stream.
-
Wash hands thoroughly with soap and water.[5]
-
Storage Protocol
Proper storage of this compound is crucial to maintain its stability and prevent hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area.[3]
-
Incompatible Materials: Store separately from strong acids, oxidizing agents, and acid chlorides.[6] Accidental mixing can lead to vigorous reactions.
-
Container: Keep the container tightly closed to prevent the escape of vapors.[6]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms.
The logical relationship for proper chemical storage is depicted in the diagram below.
Caption: Key Storage Requirements for this compound.
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is critical to minimizing harm.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill and Leak Response
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as sawdust.
-
Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable decontaminating agent.
-
Reporting: Report the incident to the appropriate environmental health and safety personnel.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific Hazards: In the event of a fire, hazardous combustion products such as carbon oxides and nitrogen oxides may be formed.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[2]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of hazardous waste through a licensed professional waste disposal service in accordance with all applicable federal, state, and local regulations.[2] Do not dispose of down the drain.
Conclusion: A Commitment to Safety
The safe handling and storage of this compound are predicated on a thorough understanding of its hazards, the consistent use of engineering controls and personal protective equipment, and adherence to established protocols. While this compound is a valuable tool in research and development, its potential for harm necessitates a culture of safety and preparedness in the laboratory. The information and protocols provided in these application notes are intended to serve as a comprehensive guide to achieving this standard.
References
-
Angene Chemical. (2021, May 1). Safety Data Sheet: this compound. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Ivy Fine Chemicals. (n.d.). This compound [CAS: 6321-07-9]. Retrieved from [Link]
-
University of North Carolina. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
Sources
Introduction: Overcoming the Analytical Challenges of a Difunctional Amine
An In-Depth Technical Guide to the Derivatization of 4-Morpholinebutanamine for GC-MS Analysis
This compound is a bifunctional molecule featuring both a primary amine and a tertiary amine within a morpholine ring.[1] This structure presents significant challenges for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Its high polarity leads to poor chromatographic peak shape, tailing, and potential irreversible adsorption onto the GC column's active sites.[2][3][4][5] Furthermore, its low volatility can prevent efficient elution and detection.[6][7]
To overcome these obstacles, chemical derivatization is an essential sample preparation step.[8][9] This process chemically modifies the polar amine groups, converting the analyte into a more volatile, less polar, and more thermally stable derivative.[2][6][10] This guide provides a comprehensive overview and detailed protocols for two robust derivatization strategies for this compound: Silylation and Acylation. The choice between these methods depends on the analytical requirements, available resources, and the specific matrix of the sample.
Pillar 1: The Principle of Derivatization for Amines
The core principle of derivatizing amines for GC-MS is to replace the active, polar hydrogen atoms on the primary amine group with a non-polar functional group.[11][12] This modification drastically reduces intermolecular hydrogen bonding, which is the primary cause of low volatility and poor chromatographic performance.
For this compound, the primary amine (-NH₂) is the main target for derivatization. The tertiary amine within the morpholine ring is generally unreactive under standard silylation and acylation conditions used for primary and secondary amines.[13] However, its presence can influence the molecule's overall polarity and fragmentation pattern.
Strategy 1: Silylation - The Versatile Workhorse
Silylation is a widely used derivatization technique that involves replacing an active hydrogen with a trimethylsilyl (TMS) group.[2][6][12] Silylating reagents are highly reactive and produce volatile and thermally stable derivatives.[2][14]
-
Mechanism of Action: The derivatization proceeds via a nucleophilic attack from the lone pair of electrons on the primary amine's nitrogen atom to the silicon atom of the silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2][15] This results in the displacement of a leaving group and the formation of a stable silyl derivative. A catalyst like Trimethylchlorosilane (TMCS) is often added to increase the reactivity of the silylating agent.[2][16]
-
Causality Behind Experimental Choices:
-
Reagent Selection: BSTFA is a powerful silylating agent, often preferred for its volatile by-products that cause minimal chromatographic interference.[12] The addition of 1% TMCS as a catalyst is crucial for ensuring the complete and rapid derivatization of the sterically unhindered primary amine.[12][16]
-
Anhydrous Conditions: Silylating reagents are extremely sensitive to moisture.[2][15][17] Any presence of water will preferentially react with the reagent, consuming it and preventing the derivatization of the target analyte. Therefore, all solvents and glassware must be anhydrous, and samples should be dried thoroughly.[17]
-
Reaction Temperature: Heating the reaction mixture (e.g., 70-80°C) accelerates the reaction rate, ensuring that the derivatization goes to completion in a reasonable timeframe (30-60 minutes).[2]
-
Strategy 2: Acylation - For Stable and Robust Derivatives
Acylation involves the introduction of an acyl group (e.g., trifluoroacetyl) onto the primary amine, forming a stable amide.[4][18][19] Perfluorinated anhydrides like trifluoroacetic anhydride (TFAA) are commonly used reagents.
-
Mechanism of Action: The primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the TFAA molecule.[2] This leads to the formation of a stable N-trifluoroacetyl amide derivative and trifluoroacetic acid as a byproduct.
-
Causality Behind Experimental Choices:
-
Reagent Selection: TFAA is highly reactive and its derivatives are very stable.[18][19] The introduction of fluorine atoms can also enhance sensitivity when using an electron capture detector (ECD), although a standard mass spectrometer is used here.[18][19]
-
Byproduct Removal: The reaction produces trifluoroacetic acid, which is corrosive and can damage the GC column.[19] Therefore, an evaporation step after the reaction is recommended to remove both the excess reagent and the acidic byproduct before analysis.[2]
-
Solvent Choice: Anhydrous aprotic solvents like acetonitrile or ethyl acetate are used to dissolve the analyte and facilitate the reaction without interfering with the acylating agent.[2]
-
Pillar 2: Self-Validating Protocols for GC-MS Analysis
The following protocols are designed to be robust and self-validating. Successful derivatization will be confirmed by a significant shift in retention time and a characteristic mass spectrum for the derivative.
Experimental Workflow Overview
Below is a generalized workflow for the derivatization of this compound prior to GC-MS analysis.
Caption: General workflow for sample preparation and derivatization.
Protocol 1: Silylation with BSTFA + 1% TMCS
This protocol details the formation of the mono-trimethylsilyl (TMS) derivative of this compound.
Materials:
-
This compound sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Step-by-Step Methodology:
-
Sample Preparation: Accurately transfer a known amount of the this compound sample into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of dry nitrogen.[2]
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample residue. Then, add 100 µL of BSTFA + 1% TMCS to the vial.[2]
-
Reaction: Tightly cap the vial immediately. Heat the vial at 70°C for 45 minutes in a heating block.[2]
-
Cooling: Allow the vial to cool to room temperature before opening.
-
Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS.
Reaction Diagram:
Caption: Silylation of this compound with BSTFA.
Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol details the formation of the mono-trifluoroacetyl (TFA) derivative of this compound.
Materials:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous ethyl acetate or acetonitrile
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Step-by-Step Methodology:
-
Sample Preparation: Transfer a known amount of the this compound sample into a reaction vial. If in solution, evaporate to complete dryness under a gentle stream of dry nitrogen.[2]
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate to dissolve the sample, followed by 100 µL of TFAA.[2]
-
Reaction: Cap the vial tightly and heat at 60°C for 20 minutes.[2]
-
Byproduct Removal: After cooling to room temperature, gently evaporate the excess reagent and solvent under a stream of nitrogen. This step is crucial to prevent column damage.[2]
-
Reconstitution: Re-dissolve the dried residue in 100 µL of ethyl acetate for injection.
-
Analysis: Inject 1 µL of the final solution into the GC-MS.
Reaction Diagram:
Caption: Acylation of this compound with TFAA.
Pillar 3: Data Presentation and Expected Outcomes
Successful derivatization is validated by observing the expected mass shift and characteristic fragmentation patterns in the mass spectrum.
Summary of Derivatization Parameters and Expected Mass Changes
| Parameter | Silylation (BSTFA) | Acylation (TFAA) |
| Reagent | BSTFA + 1% TMCS | Trifluoroacetic Anhydride (TFAA) |
| Reaction Temp. | 70°C | 60°C |
| Reaction Time | 45 min | 20 min |
| Byproduct Removal | Not typically required | Recommended (Evaporation) |
| Analyte MW | 158.24 g/mol | 158.24 g/mol |
| Derivative | Mono-TMS | Mono-TFA |
| Mass Added | + 72 (Si(CH₃)₃ - H) | + 96 (CF₃CO - H) |
| Expected M+ MW | 230.41 g/mol | 254.25 g/mol |
Anticipated Mass Spectral Fragmentation
The derivatized molecules will exhibit predictable fragmentation patterns under electron ionization (EI) in the mass spectrometer, which aids in structural confirmation.
-
TMS-Derivative Fragmentation: Silylated amines often show a characteristic loss of a methyl group (-15 Da) from the silicon atom.[20][21] The base peak frequently arises from alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable, silicon-containing ion.
-
TFA-Derivative Fragmentation: Acylated amines typically undergo cleavage of the amide bond (N-CO bond).[22] This can result in the formation of an acylium ion or the loss of the acyl group as a neutral fragment.[23][24][25] The presence of the morpholine ring will also lead to characteristic fragments from its cleavage. Alpha-cleavage next to the non-derivatized tertiary amine in the ring is also a likely fragmentation pathway.[26]
Suggested GC-MS Parameters
| Parameter | Recommended Setting |
| GC Column | Mid-polarity column (e.g., 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temp. | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial 80°C, hold 1 min; ramp 15°C/min to 280°C, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 450 m/z |
Conclusion
The derivatization of this compound by either silylation with BSTFA or acylation with TFAA enables its robust and reliable analysis by GC-MS. Silylation offers a rapid, single-step protocol with volatile byproducts, making it highly efficient. Acylation produces exceptionally stable derivatives, and the protocol includes a necessary step for byproduct removal to ensure system longevity. The choice of method will depend on the specific analytical goals, but both protocols presented here provide a solid, scientifically-grounded foundation for researchers and drug development professionals to achieve accurate and reproducible results.
References
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ResearchGate. (n.d.). Acylation Derivatization Reagents. Retrieved from [Link]
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venoMS. (n.d.). Fragmentation rules for acylpolyamines. Retrieved from [Link]
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Aziz, N. A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
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Villas-Bôas, S. G., et al. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Retrieved from [Link]
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CORE. (n.d.). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. Retrieved from [Link]
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Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. Retrieved from [Link]
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Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
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LabRulez GCMS. (2021). Analysis of Amines in GC. Retrieved from [Link]
-
PubMed. (2011). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
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IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved from [Link]
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ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. Retrieved from [Link]
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Oxford Academic. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Journal of AOAC INTERNATIONAL. Retrieved from [Link]
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ResearchGate. (n.d.). Ethyl Chloroformate as a Derivatizing Reagent for Capillary GC Determination of Dopamine, Adrenaline, Putrescine, and Histamine. Retrieved from [Link]
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Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]
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ResearchGate. (2008). GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. Retrieved from [Link]
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ResearchGate. (2016). Mass spectral fragmentation of trimethylsilylated small molecules. Retrieved from [Link]
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PubMed. (2016). Mass spectral fragmentation of trimethylsilylated small molecules. Retrieved from [Link]
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IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]
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ResearchGate. (2011). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: Observation of an unusual nitrilium ion. Retrieved from [Link]
-
ResearchGate. (n.d.). Review: Derivatization in mass spectrometry—1. Silylation. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes. Retrieved from [Link]
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National Institutes of Health. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]
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University of Arizona. (n.d.). PEPTIDE FRAGMENTATION AND AMINO ACID QUANTIFICATION BY MASS SPECTROMETRY. Retrieved from [Link]
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Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
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ResearchGate. (n.d.). Problems Caused by Moisture in Gas Chromatographic Analysis of Headspace SPME Samples of Short-Chain Amines. Retrieved from [Link]
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Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]
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Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]
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Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
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SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Morpholinebutanamine
Welcome to the technical support resource for the synthesis of 4-Morpholinebutanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during its synthesis, with a primary focus on addressing the pervasive issue of low reaction yield. Our approach is rooted in first principles, combining mechanistic understanding with practical, field-proven solutions to help you optimize your experimental outcomes.
Introduction: The Challenge of Synthesizing this compound
This compound is a valuable bifunctional molecule, featuring both a tertiary amine (within the morpholine ring) and a primary amine. Its synthesis, while seemingly straightforward, is often plagued by issues of low yield stemming from side reactions, suboptimal conditions, and purification losses. The two most common synthetic strategies are Reductive Amination and direct N-Alkylation . This guide is structured to address specific problems you may encounter with each of these routes.
Section 1: Troubleshooting the Reductive Amination Pathway
Reductive amination is a powerful method for forming C-N bonds and typically involves the reaction of morpholine with a four-carbon carbonyl compound (e.g., 4-oxobutanoic acid or a protected aldehyde equivalent), followed by in-situ reduction of the resulting iminium ion.[1][2]
FAQ 1: My reaction shows low conversion, with significant amounts of unreacted morpholine and carbonyl starting material. What is the primary cause?
Answer:
This is a classic symptom of inefficient imine or iminium ion formation, which is the crucial intermediate for the reduction step.[1][3] The rate of iminium ion formation is highly dependent on the reaction pH and the removal of water, the reaction byproduct.
Underlying Cause & Mechanistic Insight: The reaction begins with the nucleophilic attack of morpholine on the carbonyl carbon. This is followed by the elimination of a water molecule to form the iminium ion. This dehydration step is often the rate-limiting step and is reversible.
-
pH is Critical: The reaction requires mildly acidic conditions (typically pH 4-5).[4] If the pH is too high (basic), the carbonyl is not sufficiently protonated to be activated for nucleophilic attack. If the pH is too low (strongly acidic), the morpholine starting material will be fully protonated to its ammonium salt, rendering it non-nucleophilic.
-
Water Removal: The presence of water can push the equilibrium back towards the starting materials, hindering the formation of the iminium ion that is necessary for the reduction to proceed.
Troubleshooting Protocol:
-
pH Optimization:
-
Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.[5]
-
Monitor the pH of the reaction. If you are using an amine salt as a starting material, you may not need additional acid. Conversely, if the reaction is too acidic, a non-nucleophilic base may be required.
-
-
Facilitate Water Removal:
-
If the reaction solvent allows, use a Dean-Stark apparatus for azeotropic removal of water.
-
Incorporate a dehydrating agent. Molecular sieves (3Å or 4Å) are an excellent choice as they are generally inert.
-
-
Consider a Two-Step Procedure:
-
First, focus on forming the imine. Mix the morpholine and carbonyl compound in a suitable solvent (like methanol or toluene) with a catalytic amount of acid.[6]
-
Monitor the imine formation by TLC, GC-MS, or NMR.[5] You should see the disappearance of the starting materials and the appearance of a new spot for the imine.
-
Once imine formation is complete, add the reducing agent in the second step. This decouples the two key processes and allows for optimization of each.
-
FAQ 2: My primary side product is the alcohol corresponding to my carbonyl starting material. How can I improve selectivity for the desired amine?
Answer:
This indicates that your reducing agent is too reactive and is reducing the starting carbonyl compound faster than it reduces the iminium ion intermediate. The choice of reducing agent is paramount for the success of a one-pot reductive amination.[4][7]
Underlying Cause & Mechanistic Insight: Reductive amination relies on a delicate kinetic balance. The ideal reducing agent should be mild enough to not react significantly with the starting aldehyde or ketone but reactive enough to readily reduce the iminium ion as it is formed.
-
Strong Reducing Agents (e.g., NaBH₄): Sodium borohydride (NaBH₄) is capable of reducing aldehydes and ketones directly.[8] If it is present from the start of the reaction, it will compete with the morpholine for the carbonyl compound, leading to the formation of the undesired alcohol byproduct.
-
Selective Reducing Agents: Reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are specifically designed for this purpose. They are less reactive towards protonated carbonyls but highly reactive towards the electrophilic iminium ion.[4][7][8]
Troubleshooting Protocol & Reagent Selection:
| Reagent | Common Solvents | Key Advantages & Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) | Dichloroethane (DCE), Dichloromethane (DCM), THF | Highly recommended. Mild, selective, and generally gives high yields. It is moisture-sensitive. Acetic acid can be used as a catalyst.[7][8] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Good alternative. Less sensitive to moisture than STAB.[8] Works best under mildly acidic conditions (pH 4-5).[4] Caution: Highly toxic HCN gas can be liberated if the pH becomes too acidic. |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Use only in a two-step process. Add after confirming complete imine formation.[8][9] It is a more cost-effective but less selective option for one-pot reactions. |
Workflow Diagram: Reductive Amination Troubleshooting
Caption: Troubleshooting workflow for low yield in reductive amination.
Section 2: Troubleshooting the N-Alkylation Pathway
This classical approach involves the direct reaction of morpholine with a suitable four-carbon electrophile, such as 1,4-dichlorobutane, 1,4-dibromobutane, or 4-chlorobutanenitrile (which would require a subsequent nitrile reduction). The primary challenge here is controlling the reactivity of the amine to prevent unwanted side reactions.
FAQ 3: My N-alkylation of morpholine with 1,4-dihalobutane results in very low yields of the desired product, a complex mixture, and sometimes a solid precipitate. What is happening?
Answer:
This is a hallmark issue of amine alkylation, especially when using a bifunctional electrophile like 1,4-dihalobutane.[10][11] Amines can undergo multiple alkylations, and the product of the first alkylation is often more nucleophilic than the starting amine, leading to a "runaway" reaction.[10]
Underlying Cause & Mechanistic Insight: There are several competing reaction pathways that diminish the yield of the desired mono-alkylated product:
-
Over-alkylation (Diamine Formation): The initially formed 4-(4-chlorobutyl)morpholine is still nucleophilic and can react with another molecule of 1,4-dichlorobutane. More commonly, it can react with another molecule of morpholine, leading to the symmetrical diamine, 1,4-dimorpholinobutane.
-
Intramolecular Cyclization: The nitrogen on the morpholine ring can attack the terminal carbon of the butyl chain, displacing the second halide to form an unwanted quaternary ammonium spirocycle.
-
Polymerization: The bifunctional nature of both the morpholine (acting as a dinucleophile in the formation of the diamine) and the 1,4-dihalobutane can lead to the formation of polymeric chains.[11]
Diagram: Competing Pathways in N-Alkylation
Caption: Competing reaction pathways in the N-alkylation of morpholine.
Troubleshooting Protocol:
-
Control Stoichiometry with a Large Excess: The most effective way to favor mono-alkylation is to use a large excess of one of the reactants.
-
Excess Dihalide: Use a large molar excess (5-10 equivalents) of the 1,4-dihalobutane relative to the morpholine. This ensures that the morpholine is more likely to encounter a molecule of dihalide than a molecule of the already-alkylated product. This requires an efficient method to remove the excess dihalide during workup.
-
Excess Morpholine: Alternatively, using a large excess of morpholine will favor the formation of the 1,4-dimorpholinobutane side product. While not ideal if your target is the mono-adduct, this can be a viable strategy if the diamine is an acceptable intermediate or product.
-
-
Use High Dilution Conditions: Running the reaction at very high dilution can disfavor the intermolecular side reactions (diamine formation and polymerization) that lead to low yields. This is often impractical on a large scale but can be effective for optimizing laboratory-scale syntheses.
-
Choose a Better Electrophile: Consider using an electrophile that avoids the bifunctional issue. For example, reacting morpholine with 4-chlorobutanenitrile. This introduces the four-carbon chain via mono-alkylation. The nitrile group can then be reduced to the primary amine in a subsequent, high-yielding step (e.g., using LiAlH₄, H₂/Raney Nickel).
FAQ 4: My alkylation reaction is extremely slow or stalls completely. What experimental parameters should I adjust?
Answer:
Slow or incomplete Sₙ2 reactions are typically due to a combination of factors including the nature of the leaving group, the choice of solvent, reaction temperature, and the base used.
Troubleshooting Protocol:
-
Leaving Group Ability: The rate of an Sₙ2 reaction is highly dependent on the leaving group. The general trend for halides is I > Br > Cl >> F.
-
Action: If you are using 1,4-dichlorobutane and experiencing slow reaction rates, switch to 1,4-dibromobutane . The bromide is a much better leaving group and will significantly accelerate the reaction. A Finkelstein reaction (using catalytic NaI) can also be employed to generate the more reactive alkyl iodide in situ.
-
-
Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, or Acetonitrile are ideal for Sₙ2 reactions as they solvate the cation but leave the nucleophile (morpholine) relatively free to react. Protic solvents like water or alcohols can solvate the amine nucleophile through hydrogen bonding, reducing its reactivity.[12]
-
Temperature: Increasing the reaction temperature will increase the reaction rate.
-
Action: If the reaction is slow at room temperature, try heating it to 60-80 °C. Monitor the reaction by TLC to track the consumption of starting material and avoid potential decomposition at higher temperatures.
-
-
Base Selection: A base is required to neutralize the H-X that is formed during the reaction, preventing the formation of morpholine hydrohalide salt which is not nucleophilic.
-
Action: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered organic base like N,N-Diisopropylethylamine (DIPEA).[13] This prevents the base from competing with morpholine as the nucleophile. Ensure at least one equivalent of base is used.
-
Section 3: General Purification & Workup
FAQ 5: My crude analysis (TLC, GC-MS) suggests a good yield, but I lose most of my product during the aqueous workup and purification. Why is this happening?
Answer:
This compound is a relatively polar, basic compound with a primary amine, making it partially soluble in water, especially under acidic conditions. Significant product loss can occur during aqueous extractions if the pH is not carefully controlled.
Purification Protocol & Best Practices:
-
Basify Before Extraction: Before extracting your product into an organic solvent (like DCM, ethyl acetate, or ether), ensure the aqueous layer is strongly basic (pH > 11). Use a strong base like 1-2 M NaOH. This deprotonates the primary ammonium and morpholinium ions, converting the product to its free-base form, which is significantly more soluble in organic solvents.
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer during extraction. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic amine and driving more of it into the organic layer.
-
Drying: After extraction, thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) before concentrating. The presence of water can interfere with subsequent steps or analysis.
-
Purification Method:
-
Distillation: this compound is a liquid. If the crude product is relatively clean, vacuum distillation is an excellent method for purification on a larger scale.
-
Column Chromatography: For smaller scales or to remove closely-related impurities, column chromatography on silica gel can be used. Important: The basic nature of the amine can cause it to streak on silica gel. To mitigate this, pre-treat the silica with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine or ammonia in methanol, added to your eluent system (e.g., DCM/MeOH).
-
References
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- Common Conditions. (n.d.).
- YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved January 15, 2026.
- Reddit. (2025, March 7). Question about reductive amination reaction procedure. r/Chempros. Retrieved January 15, 2026.
- ACS Publications. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.
- ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved January 15, 2026.
- Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. Retrieved January 15, 2026.
- Sigma-Aldrich. (n.d.).
- Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved January 15, 2026.
- ResearchGate. (n.d.). Utility of the alkylation process a, Derivatizations of morpholine... Retrieved January 15, 2026.
- ChemRxiv. (2024, September 6). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved January 15, 2026.
- ResearchGate. (2014, August 12). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved January 15, 2026.
- Google Patents. (n.d.). CN109651286B - High-selectivity synthesis method of 4-(4-aminophenyl) morpholine-3-one. Retrieved January 15, 2026.
- BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines. Retrieved January 15, 2026.
- BenchChem. (n.d.). Application Notes and Protocols for N-alkylation using 4-(4-Bromobenzyl)morpholine. Retrieved January 15, 2026.
- Synthesis Workshop. (n.d.). Preparation of 1,4-dichlorobutane. Retrieved January 15, 2026.
- ResearchGate. (2025, August 6). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Retrieved January 15, 2026.
Sources
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. jocpr.com [jocpr.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 4-Morpholinebutanamine Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of 4-Morpholinebutanamine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-tested insights into common synthetic challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction conditions with confidence.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses the most frequently encountered problems during the synthesis of this compound derivatives. We will explore two primary synthetic routes: Direct N-Alkylation and Reductive Amination .
Direct N-Alkylation Route
This route typically involves the reaction of morpholine with a 4-halobutyl-containing electrophile or a derivative.
Question 1: My N-alkylation reaction of morpholine with a 4-halobutylamine precursor (e.g., 4-chlorobutylamine or 1,4-dichlorobutane) is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve the conversion?
Answer:
Low yields in this N-alkylation are a common issue and can often be traced back to several key factors related to reactivity, side reactions, and reaction conditions.
Underlying Causality: The N-alkylation of morpholine is a nucleophilic substitution reaction (SN2). The efficiency of this reaction is dependent on the nucleophilicity of the morpholine nitrogen, the electrophilicity of the carbon bearing the leaving group on the butyl chain, and the ability of the solvent to stabilize the transition state.
Troubleshooting Steps & Optimization Strategies:
-
Choice of Base and Solvent System:
-
Insufficient Basicity: A base is crucial to neutralize the hydrohalic acid (e.g., HCl) formed during the reaction, which would otherwise protonate and deactivate the morpholine nucleophile. Weak bases may not be sufficient to drive the reaction to completion.
-
Solution: Employ a non-nucleophilic inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.
-
Solvent Effects: Polar aprotic solvents like Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are generally preferred as they can effectively solvate the cation of the base and do not interfere with the nucleophilicity of the morpholine.
-
-
Reactivity of the Alkylating Agent:
-
Leaving Group Ability: The rate of an SN2 reaction is highly dependent on the leaving group. The reactivity order is I > Br > Cl.
-
Solution: If you are using a chloro-derivative, consider converting it to the more reactive bromo- or iodo-derivative. Alternatively, catalytic amounts of sodium iodide (NaI) or potassium iodide (KI) can be added to the reaction mixture to generate the more reactive alkyl iodide in situ via the Finkelstein reaction.
-
-
Reaction Temperature:
-
Insufficient Activation Energy: The reaction may be too slow at room temperature.
-
Solution: Gradually increase the reaction temperature. For many N-alkylations, heating to 60-80 °C can significantly improve the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid decomposition at excessively high temperatures.
-
Question 2: I am observing significant amounts of a di-alkylated byproduct, where two morpholine molecules have reacted with one 1,4-dihalobutane molecule. How can I minimize this side reaction?
Answer:
The formation of the di-substituted product, 1,4-dimorpholinobutane, is a classic problem of over-alkylation, especially when using a difunctional electrophile like 1,4-dichlorobutane.
Underlying Causality: After the first substitution reaction, the product, N-(4-chlorobutyl)morpholine, is still an active electrophile. If it encounters another molecule of morpholine, a second substitution will occur.
Troubleshooting Steps & Optimization Strategies:
-
Stoichiometric Control:
-
Problem: Using equimolar amounts or an excess of the dihalide will favor the formation of the di-substituted product.
-
Solution: Use a significant excess of morpholine (e.g., 3-5 equivalents) relative to the 1,4-dihalobutane. This ensures that the mono-alkylated intermediate is more likely to encounter another molecule of the dihalide starting material rather than another morpholine molecule.
-
-
Slow Addition:
-
Problem: Adding the 1,4-dihalobutane all at once creates a high initial concentration, increasing the probability of di-substitution.
-
Solution: Add the 1,4-dihalobutane dropwise to the solution of excess morpholine over a prolonged period. This maintains a low concentration of the electrophile, favoring the mono-alkylation reaction.
-
Reductive Amination Route
This more controlled, two-step (or one-pot) approach involves the reaction of morpholine with a four-carbon carbonyl compound (e.g., 4-oxobutanoic acid or succinaldehyde derivative) to form an iminium ion, which is then reduced.
Question 3: My reductive amination reaction between morpholine and a suitable carbonyl precursor is showing low conversion to the final amine. What are the potential issues?
Answer:
Low conversion in reductive amination often points to issues with the formation of the iminium intermediate or the efficacy of the reducing agent.
Underlying Causality: Reductive amination is a tandem reaction. First, the nucleophilic morpholine attacks the electrophilic carbonyl carbon to form a hemiaminal, which then dehydrates to an iminium ion. This electrophilic iminium ion is then reduced by a hydride source. Each of these steps has specific requirements.
Troubleshooting Steps & Optimization Strategies:
-
Iminium Ion Formation (pH Control):
-
Problem: The formation of the iminium ion from the hemiaminal is acid-catalyzed, but if the pH is too low, the morpholine starting material will be protonated and non-nucleophilic. If the pH is too high, the dehydration step is inefficient.
-
Solution: The reaction pH is critical. It should be mildly acidic, typically in the range of 4-6. The use of a buffer system, such as an acetic acid/acetate buffer, can be beneficial. For some substrates, a Lewis acid like Ti(OiPr)₄ can be used to facilitate imine formation.[1]
-
-
Choice of Reducing Agent:
-
Problem: The reducing agent must be selective for the iminium ion over the starting carbonyl compound. A reagent that is too powerful, like lithium aluminum hydride (LiAlH₄), will reduce the carbonyl starting material before the iminium ion can form. A reagent that is too weak may not reduce the iminium ion effectively.
-
Solution: Use a pH-dependent reducing agent that is more reactive at the slightly acidic pH required for iminium ion formation.
-
Sodium cyanoborohydride (NaBH₃CN): A classic choice, but be aware of the potential to generate toxic hydrogen cyanide if the pH drops too low.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): A milder and often more effective and safer alternative to NaBH₃CN.[1] It is particularly useful for reactions with aldehydes and ketones.
-
Amine-borane complexes (e.g., benzylamine-borane): These can be effective and offer mild reaction conditions.[2][3]
-
-
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Optimal pH Range | Advantages | Disadvantages |
| Sodium Cyanoborohydride (NaBH₃CN) | 3-6 | Stable in acidic conditions, selective for iminium ions. | Highly toxic byproducts (HCN) if pH is too low. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 4-6 | Mild, non-toxic, commercially available, high selectivity.[1] | Stoichiometric byproduct generation. |
| Pyridine Borane | Acidic | Effective under acidic conditions. | Can require harsh workup conditions.[2] |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Neutral to Acidic | "Green" method with water as the only byproduct. | May reduce other functional groups (e.g., nitro, alkenes). |
Section 2: Experimental Protocols & Workflows
Protocol 1: N-Alkylation of Morpholine with 1,4-Dichlorobutane
This protocol aims to favor the mono-alkylation product.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add morpholine (4.0 eq.) and acetonitrile (MeCN).
-
Add potassium carbonate (K₂CO₃, 2.0 eq.) and a catalytic amount of potassium iodide (KI, 0.1 eq.).
-
Heat the mixture to 70 °C with vigorous stirring.
-
In a separate flask, dissolve 1,4-dichlorobutane (1.0 eq.) in MeCN.
-
Add the 1,4-dichlorobutane solution dropwise to the heated morpholine mixture over 2-3 hours using an addition funnel.
-
After the addition is complete, allow the reaction to stir at 70 °C for an additional 12-18 hours, monitoring the disappearance of the mono-alkylated intermediate (N-(4-chlorobutyl)morpholine) by GC-MS or LC-MS if necessary.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can then be taken up in a suitable solvent (e.g., dichloromethane) and washed with water to remove any remaining salts and excess morpholine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The final amine product can be purified by distillation under reduced pressure or by column chromatography.
Diagram 1: N-Alkylation Troubleshooting Workflow
Caption: Troubleshooting decision tree for N-alkylation reactions.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a "green" or more environmentally friendly approach to synthesizing this compound derivatives?
A1: A greener approach would be to use catalytic hydrogenation for the reductive amination step, as the only byproduct is water.[4] Additionally, exploring one-pot syntheses reduces waste from intermediate workups and purifications.[5] The use of safer and more sustainable solvents is also a key aspect of green chemistry.
Q2: How can I effectively purify the final this compound product?
A2: Purification can be challenging due to the basic nature and potential water solubility of the product.
-
Extraction: After quenching the reaction, an acidic wash (e.g., with 1M HCl) can be used to extract the amine product into the aqueous phase, leaving non-basic impurities in the organic phase. The aqueous phase can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.
-
Distillation: If the product is thermally stable, vacuum distillation is an excellent method for purification on a larger scale.
-
Column Chromatography: For smaller scales or for removing closely related impurities, column chromatography on silica gel can be effective. A mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) in the eluent system (e.g., dichloromethane/methanol) is often necessary to prevent the product from streaking on the column.
Q3: Can I use a protected form of 4-aminobutanol and then build the morpholine ring?
A3: Yes, this is a viable alternative synthetic strategy. For instance, one could start with N-Boc-4-aminobutanol, react it with a suitable two-carbon electrophile to form the morpholine ring, and then deprotect the Boc group to reveal the primary amine. This multi-step approach can sometimes offer better control over selectivity and reduce the formation of byproducts.
References
-
Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(46), 29847–29856. [Link]
-
Bowman, A. M., & Peterson, M. A. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Journal of Undergraduate Research, 2014(1), Article 1101. [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]
-
ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols. [Link]
- U.S. Patent No. 4,647,663. (1987). Synthesis of morpholine.
- World Intellectual Property Organization. (2009). Methods for preparing n-substituted morpholine compounds. WO2009082884A1.
- World Intellectual Property Organization. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. WO2019138362A1.
- World Intellectual Property Organization. (2020). Preparation method for 4-(4-aminophenyl)morpholin-3-one. WO2020019529A1.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]
- 4. Green Synthesis of Morpholines via Selective Monoalkylation of Amines [organic-chemistry.org]
- 5. Morpholine synthesis [organic-chemistry.org]
Technical Support Center: Purification of Crude 4-Morpholinebutanamine
Welcome to the technical support center for the purification of crude 4-Morpholinebutanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a key intermediate in pharmaceutical synthesis, the purity of this compound is critical, and this resource aims to address the common challenges encountered during its purification.
Section 1: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the purification of crude this compound. The troubleshooting is organized by the type of purification method.
Distillation
Distillation is a primary method for purifying this compound. However, challenges such as incomplete separation, product degradation, and operational issues can arise.
Q1: My distillation is resulting in poor separation of this compound from its impurities. What are the likely causes and how can I improve the separation efficiency?
A1: Poor separation during distillation can be attributed to several factors. The most common are inadequate column efficiency, incorrect pressure and temperature settings, and the presence of azeotropes.
-
Inadequate Column Efficiency: Ensure your distillation column has a sufficient number of theoretical plates for the separation. If you are using a packed column, check for channeling. For tray columns, ensure they are properly installed and not damaged.
-
Incorrect Pressure and Temperature: Operating at a reduced pressure (vacuum distillation) is often necessary for high-boiling amines like this compound to prevent thermal degradation. A lower pressure will also increase the relative volatility of the components, potentially improving separation.
-
Azeotrope Formation: this compound may form azeotropes with water or other solvents, making separation by conventional distillation difficult. Consider using azeotropic distillation with an entrainer like toluene to break the azeotrope.[1][2]
Troubleshooting Steps:
-
Characterize the Impurities: Before optimizing the distillation, identify the major impurities in your crude product using techniques like GC-MS or LC-MS. Knowing their boiling points will help in designing the distillation conditions.
-
Optimize Operating Conditions:
-
Gradually decrease the distillation pressure to find the optimal balance between separation and preventing product degradation.
-
Adjust the reflux ratio. A higher reflux ratio generally improves separation but reduces throughput.[3]
-
-
Consider Fractional Distillation: If simple distillation is ineffective, a fractional distillation column with a higher number of theoretical plates is recommended.
Q2: I am observing product darkening and a decrease in yield during the distillation of this compound. What is happening and how can I prevent it?
A2: Product darkening and yield loss are strong indicators of thermal degradation. Amines, in general, can be susceptible to oxidation and thermal decomposition at elevated temperatures.[4]
Preventative Measures:
-
Vacuum Distillation: This is the most critical step to lower the boiling point of this compound and minimize thermal stress.
-
Inert Atmosphere: Purge the distillation apparatus with an inert gas like nitrogen or argon to prevent oxidation.
-
Temperature Control: Use a well-controlled heating mantle and monitor the pot temperature closely. Avoid excessive heating.
-
Antioxidants: In some cases, adding a small amount of a high-boiling antioxidant to the distillation pot can be beneficial, but this should be tested on a small scale first to ensure it doesn't introduce new impurities.
Crystallization
Crystallization can be an effective method for purifying this compound, often as a salt (e.g., hydrochloride or oxalate salt) to improve its crystalline nature.
Q1: I am trying to crystallize this compound, but it is "oiling out" instead of forming crystals. How can I resolve this?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid. This is a common issue with amines and their salts. It often happens when the solution is too concentrated, cooled too quickly, or when the chosen solvent is not ideal.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is crucial. You are looking for a solvent system where this compound (or its salt) is soluble at high temperatures but sparingly soluble at low temperatures. Experiment with different solvent systems. For amine salts, polar protic solvents like isopropanol or ethanol, or mixtures with anti-solvents like ethyl acetate or hexane, are good starting points.
-
Control Supersaturation:
-
Slower Cooling: Cool the solution slowly to allow for proper crystal nucleation and growth. A sudden drop in temperature often leads to oiling out.
-
Lower Concentration: Start with a more dilute solution. You can always concentrate it later if no crystals form.
-
-
Induce Crystallization:
-
Seeding: Add a few seed crystals of pure this compound to the supersaturated solution to initiate crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.
-
Q2: The yield of my crystallization is very low. How can I improve it?
A2: A low yield can be due to several factors, including high solubility of the product in the mother liquor, incomplete crystallization, or losses during filtration and washing.
Improving Yield:
-
Optimize Solvent System: Ensure the chosen solvent provides low solubility at the final crystallization temperature.
-
Maximize Crystallization Time: Allow sufficient time for the crystallization to complete. Cooling in an ice bath or refrigerator for an extended period can help.
-
Minimize Washing Losses: Wash the crystals with a small amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.
-
Recover from Mother Liquor: The mother liquor can be concentrated and a second crop of crystals can be obtained.
Chromatography
Chromatography is a powerful technique for achieving high purity, especially for removing closely related impurities.
Q1: I am having difficulty with the column chromatography of this compound on silica gel. The peaks are tailing and the separation is poor. What should I do?
A1: The basic nature of the amine group in this compound can cause strong interactions with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.
Solutions:
-
Use a Basic Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Alternative Stationary Phases:
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Reversed-Phase Chromatography (C18): This is an excellent option for purifying polar, basic compounds. A mobile phase of water/acetonitrile or water/methanol with a modifier like trifluoroacetic acid (TFA) or formic acid is typically used.[5]
-
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, can help to elute the compound more efficiently and improve separation from impurities.
Q2: How do I choose the right chromatographic technique for my specific purity requirements?
A2: The choice between different chromatographic techniques depends on the scale of the purification and the nature of the impurities.
| Technique | Best For | Advantages | Disadvantages |
| Flash Chromatography | Rapid purification of moderate quantities (grams to kilograms) | Fast, relatively low cost | Lower resolution than HPLC |
| Preparative HPLC | High-purity separation of small to large quantities | High resolution, excellent for removing closely related impurities | Higher cost, more complex instrumentation |
| Ion-Exchange Chromatography | Separating compounds based on charge | High capacity, can be very selective for ionic compounds | Requires specific buffer systems |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities in crude this compound are highly dependent on the synthetic route used. However, based on common synthetic pathways for similar molecules, the following are likely to be present:[6][7]
-
Unreacted Starting Materials: Depending on the synthesis, these could include morpholine, a 4-carbon chain precursor with a leaving group, or a precursor to the butylamine chain.
-
Byproducts of N-Alkylation: If the synthesis involves alkylation of morpholine, over-alkylation can lead to quaternary ammonium salts.
-
Products of Side Reactions: Dimerization or polymerization of starting materials or the product can occur under certain reaction conditions.
-
Residual Solvents: Solvents used in the synthesis and work-up will likely be present.
-
Degradation Products: As discussed in the distillation troubleshooting, thermal or oxidative degradation can lead to a variety of impurities.
Q2: How can I analyze the purity of my this compound product?
A2: A combination of analytical techniques is often necessary for a comprehensive purity analysis.[5][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile and semi-volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis of non-volatile compounds. A reversed-phase C18 column with a UV detector is a common setup.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine the absolute purity against a certified reference standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups and for a general fingerprint of the compound.
Q3: What are the key safety precautions to take when handling and purifying this compound?
A3: this compound is an amine and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling vapors.
-
Corrosivity: Amines can be corrosive to the skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for detailed safety and handling information before working with any chemical.
Section 3: Visual Workflows
Workflow for Troubleshooting Distillation Problems
Caption: A logical workflow for troubleshooting common distillation issues.
Decision Tree for Choosing a Purification Method
Caption: A decision tree to guide the selection of an appropriate purification technique.
References
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. [Link]
-
Azeotropic distillation. Wikipedia. [Link]
-
Thermal degradation kinetics of morpholine for carbon dioxide capture. ResearchGate. [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
How Can You Fix Problems In Distillation Columns? Chemistry For Everyone - YouTube. [Link]
-
Distillation. Koch Modular. [Link]
-
Fractional Distillation of Non-ideal Mixtures (Azeotropes). Chemistry LibreTexts. [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed. [Link]
-
MORPHOLINE. Ataman Kimya. [Link]
-
SYNTHESIS OF DISTILLATION SEQUENCES FOR SEPARATING MULTICOMPONENT AZEOTROPIC MIXTURES. Carnegie Mellon University. [Link]
-
Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. PMC - NIH. [Link]
Sources
- 1. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 2. kochmodular.com [kochmodular.com]
- 3. Morpholine synthesis [organic-chemistry.org]
- 4. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Improving the solubility and stability of 4-Morpholinebutanamine
Welcome to the technical support guide for 4-Morpholinebutanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with the solubility and stability of this versatile diamine compound. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring your experimental design is both effective and robust.
Part 1: Frequently Asked Questions (FAQs) on Solubility Enhancement
This section addresses the most common questions regarding the dissolution of this compound, providing both explanations and actionable protocols.
Q1: I'm struggling to dissolve this compound in aqueous buffers. Why is it poorly soluble at neutral pH?
A1: The solubility of this compound is governed by the interplay between its hydrophilic and hydrophobic components. The molecule contains two nitrogen atoms—a primary amine and a tertiary amine within the morpholine ring—which are polar and capable of hydrogen bonding with water.[1] However, the four-carbon butyl chain is hydrophobic, which limits its solubility in water, especially at neutral or alkaline pH where the amine groups are not fully protonated.[2]
At neutral pH, a significant portion of the amine groups are in their neutral, uncharged form. This reduces their interaction with polar water molecules and allows the hydrophobic character of the butyl chain to dominate, leading to poor aqueous solubility. To achieve effective dissolution, we must modify the conditions to favor the charged, or "salt," form of the molecule.
Q2: What is the most effective method to significantly increase the aqueous solubility of this compound?
A2: The most direct and effective strategy is pH adjustment . This compound is a basic compound with two potential protonation sites: the primary butanamine nitrogen and the tertiary morpholine nitrogen. By lowering the pH of the aqueous solution, you protonate these amine groups, forming ammonium cations.[3] These charged species are significantly more polar and readily interact with water molecules, dramatically increasing solubility.[4]
Most simple primary aliphatic amines have a conjugate acid pKa in the range of 9.5 to 11.0, while the pKa for the conjugate acid of morpholine is around 8.5.[5] Therefore, to ensure both nitrogens are protonated, the pH of the solution should be adjusted to be at least 1-2 pH units below the lower pKa (i.e., below pH ~7.5).
-
Preparation: Begin by creating a slurry of this compound in your desired aqueous buffer (e.g., purified water, PBS).
-
Acid Selection: Choose a suitable acid for pH titration. Hydrochloric acid (HCl) or citric acid (for forming citrate salts) are common choices. Prepare a stock solution (e.g., 1 M HCl).
-
Titration: While vigorously stirring the slurry, add the acid solution dropwise.
-
Monitoring: Monitor the pH of the solution continuously with a calibrated pH meter.
-
Endpoint: Continue adding acid until all the solid material has dissolved and the solution becomes clear. The final pH should typically be in the acidic range (e.g., pH 4-6) to ensure complete protonation and solubilization.
-
Final Adjustment: If necessary, you can carefully adjust the pH upwards with a base, but be cautious as precipitation may occur if you approach the pKa of the amine groups.
The logical workflow for this process is illustrated below.
Caption: Workflow for solubilizing this compound using pH adjustment.
Q3: Beyond pH, what other formulation strategies can I use to improve solubility, especially in organic or mixed-solvent systems?
A3: Several advanced strategies can be employed, either alone or in combination with pH adjustment, to tackle solubility challenges.
1. Salt Formation: Instead of adjusting the pH of a solution, you can use a pre-formed salt of this compound (e.g., this compound hydrochloride). These crystalline salts are often more readily wettable and soluble than the free base form.[1]
2. Co-solvents: For systems requiring a mixture of aqueous and organic solvents, the use of co-solvents can be highly effective. Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the hydrophobic butyl chain.[6] This technique is particularly useful in creating stock solutions for assays.
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| Ethanol | 10-50% | Good for general use, low toxicity. |
| Propylene Glycol | 5-30% | Often used in pharmaceutical formulations. |
| Dimethyl Sulfoxide (DMSO) | 1-10% | Excellent solubilizer, but use minimally due to potential assay interference and toxicity. |
| Polyethylene Glycol (PEG 300/400) | 10-40% | Low toxicity, commonly used in drug delivery. |
3. Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic part of a guest molecule, like the butyl chain of this compound, forming an inclusion complex.[7][8] This complex effectively masks the hydrophobic portion, presenting a new, larger molecule with a hydrophilic exterior to the solvent, thereby increasing aqueous solubility and often improving stability.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high water solubility and low toxicity.[10]
-
Prepare Cyclodextrin Solution: Dissolve HP-β-cyclodextrin in the desired aqueous buffer to make a stock solution (e.g., 10-40% w/v). Warming the solution can aid dissolution.
-
Add Compound: Add the this compound (as a solid or concentrated stock) to the cyclodextrin solution.
-
Complexation: Stir or sonicate the mixture at room temperature for several hours (e.g., 2-24 hours) to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved material.
Caption: Encapsulation of this compound by a cyclodextrin molecule.
Part 2: Troubleshooting Guide for Stability Issues
Stability is as critical as solubility. This section provides answers to common degradation problems.
Q1: My solution of this compound is turning yellow or brown over time. What is causing this discoloration?
A1: The discoloration is a classic sign of chemical degradation, most likely due to oxidation . Aliphatic amines are susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal ion contaminants. The primary amine is particularly vulnerable and can be oxidized to form various products, including imines, aldehydes, and other colored polymeric species. The presence of the morpholine ring can also influence reactivity. While morpholine itself is relatively stable, its degradation can be initiated by enzymatic (e.g., cytochrome P-450 in biological systems) or chemical means, often starting with cleavage of a C-N bond.[11][12]
Q2: How can I prepare and store solutions of this compound to maximize their long-term stability?
A2: A multi-faceted approach focusing on controlling the chemical environment is essential for ensuring stability.
1. pH Control: Maintaining an acidic pH (e.g., 4-6) is beneficial not only for solubility but also for stability. In the protonated (salt) form, the lone pair of electrons on the nitrogen is engaged in a bond with a proton, making it significantly less available for oxidative reactions.
2. Use of an Inert Atmosphere: Oxygen is a key driver of degradation. Preparing and storing solutions under an inert atmosphere can dramatically extend shelf-life.
-
Protocol: Before preparing the solution, sparge the solvent with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen. After preparing the solution, flush the headspace of the storage container with the inert gas before sealing.
3. Protection from Light: Photodegradation can be another pathway for instability.
-
Protocol: Always store solutions in amber vials or wrap the container with aluminum foil to protect it from light.[8]
4. Proper Temperature Control: Chemical reactions, including degradation, are accelerated at higher temperatures.
-
Protocol: Store stock solutions at low temperatures, such as 2-8°C or frozen at -20°C. For frozen stocks, use aliquots to avoid repeated freeze-thaw cycles, which can also stress the compound.
5. Addition of Antioxidants/Chelators:
-
Antioxidants: For applications where they will not interfere, adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) can scavenge free radicals and prevent oxidation.
-
Chelators: Trace metal ions (e.g., iron, copper) can catalyze oxidative degradation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) can sequester these ions and improve stability.
The interplay of these factors in causing degradation is outlined below.
Caption: Factors contributing to the degradation of this compound.
Part 3: Stability-Indicating Analysis
Q: How do I confirm that my formulation strategy is working and that my compound is stable?
A: Visual inspection is not sufficient. A robust, stability-indicating analytical method is required to separate the intact drug from any potential degradation products.[6] The most common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
A stability-indicating method is one that has been validated through forced degradation studies. In these studies, the compound is intentionally exposed to harsh conditions (e.g., strong acid/base, high heat, oxidation, UV light) to generate degradation products. The HPLC method is then developed to ensure that all these degradation peaks are fully resolved from the main compound peak, proving the method can accurately quantify the parent compound in the presence of its impurities.
References
-
JoVE. (2024). Extraction: Effects of pH. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Amino-Substituted Cyclodextrins in Modern Chemical Research. Retrieved from [Link]
-
Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(5), 1786-1793. Retrieved from [Link]
-
Okocha, F. O., & Adediran, J. A. (2015). Thermal Degradation of Morpholine in CO2 Post-combustion Capture. Energy Procedia, 75, 1034-1039. Retrieved from [Link]
-
Bhattacharya, S., et al. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Journal of Environmental Science and Pollution Research, 2(1), 1-11. Retrieved from [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Journal of Pharmaceutical Sciences, 99(12), 4955-4963. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. Retrieved from [Link]
-
University of Wisconsin. (n.d.). Bordwell pKa Table. Retrieved from [Link]
-
Knapp, J. S., & Brown, H. L. (1988). The microbial degradation of morpholine. International Biodeterioration, 24(4-5), 299-306. Retrieved from [Link]
-
Mura, P. (2020). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Molecules, 25(23), 5594. Retrieved from [Link]
-
Ahad, A., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 13(5), 633. Retrieved from [Link]
-
ICH. (2023). Q1: Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Acidity and Basicity of Amines. Retrieved from [Link]
-
Ferrentino, G., et al. (2021). Development of an Accelerated Stability Model to Estimate Purple Corn Cob Extract Powder (Moradyn) Shelf-Life. Foods, 10(7), 1618. Retrieved from [Link]
-
Nikam, A. D., et al. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 53(7), 1129-1136. Retrieved from [Link]
-
Ozturk, A. A., et al. (2020). A novel stability-indicating analytical method development for simultaneous determination of carboplatin and decitabine from nanoparticles. Journal of Separation Science, 43(16), 3236-3246. Retrieved from [Link]
-
EaseToLearn. (n.d.). Aliphatic Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]
-
Save My Exams. (n.d.). Primary Aliphatic Amines. Retrieved from [Link]
Sources
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- 12. A novel stability-indicating analytical method development for simultaneous determination of carboplatin and decitabine from nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Common mistakes to avoid when working with 4-Morpholinebutanamine
Technical Support Center: 4-Morpholinebutanamine
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for this compound. This document is designed to serve as a resource for scientists and researchers, providing in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we understand that experimental success hinges on anticipating and resolving challenges. This guide moves beyond simple protocols to explain the underlying chemistry and provide actionable solutions to common mistakes.
Disclaimer: this compound and related compounds present several potential hazards.[1][2] All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[3][4] Always consult the latest Safety Data Sheet (SDS) from your supplier before use. The information provided here is for guidance and does not supersede established laboratory safety protocols.
Section 1: Stability, Storage, and Handling Errors
The integrity of your starting material is the foundation of a successful experiment. Errors in storage and handling are a primary source of reaction failure.
Q: My this compound appears discolored (yellow/brown) and my NMR shows unexpected peaks. What happened and is it still usable?
A: This is a classic sign of degradation. This compound, like many amines, is susceptible to air and light-induced oxidation. The discoloration is often due to the formation of oxidized oligomeric impurities. Furthermore, the basic amine groups can readily absorb atmospheric carbon dioxide to form carbamate salts.
Causality:
-
Oxidation: The primary amine is susceptible to oxidation, which can lead to complex side products and discoloration.
-
CO₂ Absorption: The reaction between the amine and atmospheric CO₂ is reversible but can alter the compound's purity and effective molarity.
Troubleshooting Protocol:
-
Assess Purity: Before use, especially if the material is old or has been opened multiple times, run a quick purity check. A simple proton NMR (¹H NMR) or Thin Layer Chromatography (TLC) can reveal the extent of degradation.
-
Small-Scale Test: Do not commit your entire batch of valuable reagents. Perform a small-scale test reaction with the suspect this compound to see if it performs as expected.
-
Purification (If Necessary): If the impurity level is low, you may be able to purify the amine by vacuum distillation. However, for most applications, starting with a fresh, high-purity batch is the most reliable and time-efficient solution.
Q: What are the definitive storage and handling procedures for this compound?
A: Proper storage is non-negotiable for maintaining the compound's integrity. The key is to protect it from the atmosphere and light.
| Property | Value | Source |
| Formula | C₈H₁₈N₂O | [5] |
| Molecular Weight | 158.24 g/mol | [5] |
| Form | Liquid | [5] |
| Boiling Point | ~129°C (for Morpholine) | [2] |
Best Practices:
-
Inert Atmosphere: Store the bottle under an inert atmosphere like nitrogen or argon. Use a septum-sealed bottle for repeated access with a syringe.
-
Temperature: Keep the container tightly closed in a cool, dry, and well-ventilated place.[4]
-
Light: Use an amber or opaque bottle to protect the contents from light, which can catalyze oxidation.
Section 2: Troubleshooting Reaction Setup and Execution
Even with pure starting materials, mistakes during reaction setup can lead to failure or complex product mixtures.
Q: My reaction is sluggish, or the starting material is not being consumed. What are the common setup mistakes?
A: This issue often points to problems with reaction conditions or reagent quality beyond the primary amine. A systematic check is the best approach.
Causality:
-
Atmosphere: Moisture or oxygen in the reaction can quench sensitive reagents (like organometallics or strong bases) or inhibit catalysts.
-
Solvent Purity: Residual water or other impurities in the solvent can have a significant impact. Always use the appropriate grade of dry solvent.
-
Temperature Control: Many reactions have a narrow optimal temperature range. Inaccurate temperature monitoring can drastically slow down or halt a reaction.
Caption: Reactivity sites on this compound.
Section 3: Common Pitfalls in Workup and Purification
A high-yielding reaction can be quickly compromised by a poorly planned workup or purification strategy.
Q: My yield was very low after performing an aqueous extraction. Where did my product go?
A: The product is likely in the aqueous layer. The morpholine ring and the (potentially protonated) amine group confer significant water solubility to this compound and its derivatives, especially those with low molecular weight.
Troubleshooting Protocol:
-
Check the Aqueous Layer: Before discarding any aqueous layers, spot them on a TLC plate (if your product is UV active) or perform a small extraction and take an NMR to confirm the presence of your product. [6]2. pH Adjustment: Ensure the aqueous layer is basic (pH > 9-10) before extraction. If the solution is acidic, your amine product will be protonated (R-NH₃⁺) and will preferentially stay in the aqueous phase. Use 1M NaOH or saturated NaHCO₃ to basify.
-
"Salting Out": Add a significant amount of a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃) to the aqueous layer until it is saturated. This decreases the polarity of the aqueous phase and reduces the solubility of organic compounds, driving your product into the organic layer.
-
Use a Different Solvent: If using diethyl ether or ethyl acetate, consider switching to a more polar extraction solvent like dichloromethane (DCM) or performing a continuous liquid-liquid extraction for highly water-soluble products.
Q: My compound streaks badly on a silica gel column, making purification impossible. How can I fix this?
A: This is the most common issue when purifying basic compounds on standard silica gel.
Causality: The surface of silica gel is covered in acidic silanol groups (Si-OH). The basic amine groups on your molecule interact strongly with these acidic sites via acid-base interactions. This causes some molecules to "stick" to the silica, leading to poor separation, which manifests as "streaking" or "tailing" on a TLC plate and column.
Solution: Modify the Mobile Phase
-
Add a Basic Modifier: The most effective solution is to add a small amount (typically 0.1-1%) of a volatile base to your eluent system.
-
Triethylamine (TEA): The most common choice. It is basic enough to neutralize the acidic sites on the silica, allowing your compound to elute cleanly.
-
Ammonia: A 7N solution in methanol can also be used, often added to the more polar solvent in your eluent system (e.g., making a 1% solution of 7N NH₃/MeOH in your methanol stock).
-
-
Alternative Stationary Phase: If streaking persists, consider using a different stationary phase like neutral or basic alumina, which lacks the acidic silanol groups of silica.
Section 4: Frequently Asked Questions (FAQs)
Q: What are the primary safety hazards of this compound? A: Based on related structures, it should be treated as a compound that can cause skin irritation or burns and serious eye damage. It may also be harmful if swallowed, inhaled, or in contact with skin. [1][2]Always handle in a fume hood with appropriate PPE.
Q: Which functional group is more reactive? A: The terminal primary amine (-NH₂) is significantly more nucleophilic and less sterically hindered than the tertiary amine within the morpholine ring. For reactions with electrophiles, the primary amine is the expected site of reaction.
Q: What common reagents are incompatible with this compound? A: Avoid strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as they will react exothermically and uncontrollably. [7][8]
| Incompatible Class | Example | Reason |
|---|---|---|
| Strong Acids | HCl, H₂SO₄ | Violent acid-base neutralization |
| Acid Chlorides | Acetyl Chloride | Exothermic acylation reaction |
| Strong Oxidizers | Hydrogen Peroxide, Nitric Acid | Vigorous, potentially explosive oxidation |
| Chlorinated Hydrocarbons | Carbon Tetrachloride | Can form toxic or reactive products |
Q: How can I best monitor my reaction's progress? A: Thin Layer Chromatography (TLC) is often the quickest method. Use a mobile phase that gives your starting material an Rf of ~0.2-0.3. The product spot should appear at a different Rf. Staining with ninhydrin can be effective for visualizing primary amines. Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful tool for tracking the disappearance of starting material and the appearance of the product's mass peak.
References
-
How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [Link]
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [Link]
-
Safety Data Sheet: Morpholine - Chemos GmbH&Co.KG. [Link]
-
SAFETY DATA SHEET - Morpholine - Nexchem Ltd. [Link]
-
Thermal Degradation of Morpholine in CO2 Post-combustion Capture. [Link]
-
Incompatible Chemicals | Office of Research Environmental Health and Safety | USU. [Link]
-
Ninja technique to purify organic compounds from mixture of compounds- Part 2. - YouTube. [Link]
-
Chemical Properties of Morpholine, 4-methyl- (CAS 109-02-4) - Cheméo. [Link]
-
Chemical Properties of Morpholine, 4-acetyl- (CAS 1696-20-4) - Cheméo. [Link]
-
4-Methylmorpholine | C5H11NO | CID 7972 - PubChem. [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC - NIH. [Link]
-
(PDF) Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - ResearchGate. [Link]
-
Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC - NIH. [Link]
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- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. How To [chem.rochester.edu]
- 7. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 8. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Technical Support Center: Strategies for Scaling Up 4-Morpholinebutanamine Production
Welcome to the technical support center for the production and scale-up of 4-Morpholinebutanamine (CAS 6321-07-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our aim is to equip you with the necessary knowledge to navigate the complexities of synthesizing this valuable intermediate, from laboratory-scale experiments to larger-scale production.
Introduction to this compound Synthesis
This compound, also known as N-(4-aminobutyl)morpholine, is a bifunctional molecule incorporating a morpholine ring and a primary butylamine chain.[1] This structure makes it a versatile intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] The morpholine moiety often enhances solubility and metabolic stability, while the primary amine provides a reactive handle for further molecular elaboration.[2]
The successful and efficient production of this compound hinges on a thorough understanding of the reaction chemistry, potential side reactions, and effective purification strategies. This guide will focus on the two most common and practical synthetic routes: N-alkylation of morpholine and reductive amination .
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most prevalent methods are the N-alkylation of morpholine with a suitable 4-carbon electrophile (e.g., 1,4-dichlorobutane or 4-chlorobutylamine), and the reductive amination of a 4-morpholinyl-containing carbonyl compound. Each route has its own set of advantages and challenges regarding reagent availability, reaction control, and impurity profiles.
Q2: What are the main challenges in synthesizing this compound?
A2: A primary challenge, particularly in N-alkylation, is controlling the selectivity to prevent over-alkylation, which leads to the formation of undesired byproducts.[3] Another key consideration is the purification of the final product, which is a relatively high-boiling liquid and may require vacuum distillation to prevent thermal degradation.[4]
Q3: What are the recommended analytical techniques for monitoring the reaction and assessing product purity?
A3: Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for both in-process monitoring and final purity assessment.[5][6] Due to the polar nature of the amine, derivatization with a reagent like trifluoroacetic anhydride (TFAA) or isobutyl chloroformate can improve chromatographic resolution and sensitivity.[6][7] Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product and key intermediates.[8][9]
Q4: What safety precautions should be taken when working with the reagents for this synthesis?
A4: Morpholine and its derivatives, as well as many alkylating agents, are corrosive and can be toxic.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents before use.
Synthesis Strategies: A Detailed Examination
Strategy 1: N-Alkylation of Morpholine
This is a classical and straightforward approach involving the reaction of morpholine with a bifunctional C4-building block. A common choice is 1,4-dichlorobutane.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Excess Morpholine: Using an excess of morpholine can help to minimize the formation of the di-substituted byproduct, 1,4-dimorpholinobutane. However, this necessitates an efficient method for recovering the excess morpholine.
-
Base: A base, such as potassium carbonate or triethylamine, is required to neutralize the hydrochloric acid generated during the reaction, preventing the formation of the morpholine hydrochloride salt which is less nucleophilic.
-
Solvent: A polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) is typically used to facilitate the SN2 reaction.
-
Temperature: Moderate heating is usually required to drive the reaction to completion in a reasonable timeframe.
Potential Side Reactions and Byproducts:
The primary side reaction is the dialkylation of the C4-linker, leading to the formation of 1,4-bis(morpholino)butane . Another potential impurity is the starting material, 1,4-dichlorobutane, and any unreacted morpholine.
Strategy 2: Reductive Amination
Reductive amination is a versatile and often preferred method for the synthesis of amines, as it generally offers better control over selectivity compared to direct alkylation.[11] In this approach, a suitable aldehyde, such as 4-morpholinobutanal, would be reacted with an ammonia source, followed by reduction of the resulting imine.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Carbonyl Source: The synthesis of the starting aldehyde, 4-morpholinobutanal, is a key consideration for this route.
-
Ammonia Source: An excess of ammonia, often in the form of ammonium acetate or a solution of ammonia in an alcohol, is used to drive the imine formation.
-
Reducing Agent: A variety of reducing agents can be employed. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent that is often effective.[11] Other options include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd/C).
-
pH Control: The reaction is typically carried out under mildly acidic conditions to facilitate imine formation without significantly protonating the amine, which would render it non-nucleophilic.
Potential Side Reactions and Byproducts:
A potential side reaction is the self-condensation of the starting aldehyde if it is prone to enolization. Incomplete reduction will leave the imine intermediate as an impurity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | N-Alkylation Route: - Incomplete reaction. - Formation of morpholine hydrochloride salt. - Inefficient phase transfer if using a biphasic system. Reductive Amination Route: - Inefficient imine formation. - Decomposition of the starting aldehyde. - Inactive reducing agent. | N-Alkylation Route: - Increase reaction time and/or temperature. Monitor by GC-MS. - Ensure sufficient base is present to neutralize HCl. - Consider adding a phase-transfer catalyst if applicable. Reductive Amination Route: - Optimize pH (typically 5-7). - Use freshly prepared or purified aldehyde. - Use a fresh batch of reducing agent. |
| High Levels of 1,4-bis(morpholino)butane byproduct (N-Alkylation Route) | - Stoichiometry of morpholine to the alkylating agent is too low. - High reaction concentration favors the second alkylation. | - Increase the molar excess of morpholine. - Perform the reaction at a lower concentration. - Consider a slow addition of the alkylating agent to the reaction mixture. |
| Product is Difficult to Purify by Distillation | - Boiling points of the product and impurities are too close for simple distillation. - Thermal decomposition of the product at high temperatures. | - Use a fractionating column for fractional distillation to improve separation efficiency.[12] - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent decomposition.[13][14] |
| Inconsistent Results Upon Scale-Up | - Inefficient heat transfer in a larger reactor. - Poor mixing leading to localized "hot spots" or concentration gradients. - Changes in the rate of addition of reagents. | - Characterize the thermal profile of the reaction on a smaller scale to anticipate heat transfer needs. - Ensure adequate agitation and reactor design for efficient mixing at scale. - Maintain a controlled and consistent rate of addition of critical reagents.[15] |
Experimental Protocols
Protocol 1: N-Alkylation of Morpholine with 1,4-Dichlorobutane
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add morpholine (3.0 equivalents) and potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add acetonitrile to the flask to achieve a suitable concentration.
-
Reagent Addition: Slowly add 1,4-dichlorobutane (1.0 equivalent) to the stirred mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.[16]
Protocol 2: GC-MS Analysis of this compound (as trifluoroacetyl derivative)
-
Derivatization: To a sample of the reaction mixture or purified product, add a suitable solvent (e.g., dichloromethane) and trifluoroacetic anhydride (TFAA). Heat gently if necessary to complete the derivatization.
-
GC-MS Conditions (Example):
-
Column: A mid-polarity column (e.g., DB-1701) is often suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C).
-
MS Detector: Electron Impact (EI) ionization at 70 eV. Scan a mass range of m/z 50-500.
-
Visualization of Key Processes
Synthesis Workflow
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting synthesis issues.
References
-
Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ACS Omega. 2019. Available from: [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. ResearchGate. Available from: [Link]
-
Challenges of scaling up chemical processes (based on real life experiences). Core. Available from: [Link]
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Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion ch - CORE. Core. Available from: [Link]
-
Vacuum distillation. Wikipedia. Available from: [Link]
-
Comparison of GC-MS with IC for the determination of alkyl amines in... ResearchGate. Available from: [Link]
-
Purification: Distillation at Reduced Pressures. University of Rochester. Available from: [Link]
-
Determination of alkyl amines in atmospheric aerosol particles: a comparison of gas chromatography-mass spectrometry and - AMT. AMT. Available from: [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available from: [Link]
-
Morpholine synthesis. Organic Chemistry Portal. Available from: [Link]
-
1H and 13C NMR spectra of N-substituted morpholines. PubMed. Available from: [Link]
-
Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. Available from: [Link]
-
Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Hochschule Bonn-Rhein-Sieg. Available from: [Link]
-
6 key challenges when scaling up sustainable chemical processes. UK-CPI.com. Available from: [Link]
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Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. ACS Publications. Available from: [Link]
-
Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. ACS Publications. Available from: [Link]
-
Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. PMC. Available from: [Link]
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. Available from: [Link]
-
Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate. ResearchGate. Available from: [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available from: [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed. Available from: [Link]
-
Recognizing the NMR pattern for morpholine. ACD/Labs. Available from: [Link]
-
Vacuum Distillation For Amine Regeneration. Cheresources.com. Available from: [Link]
-
1H and13C NMR spectra ofN-substituted morpholines. ResearchGate. Available from: [Link]
-
Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. ResearchGate. Available from: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
-
Vacuum Distillation of Aniline. Texium. Available from: [Link]
-
Reductive Amination. ResearchGate. Available from: [Link]
-
Preparation of 1,4-dichlorobutane (butane, 1,4-dichloro-; tetramethylene dichloride). Available from: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]
- US4647663A - Synthesis of morpholine. Google Patents.
-
(PDF) Phase-Transfer catalyzed alkylation of morpholine with 1,2-dichloroethane. ResearchGate. Available from: [Link]
Sources
- 1. 6321-07-9(4-Morpholin-4-ylbutan-1-amine) | Kuujia.com [kuujia.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. h-brs.de [h-brs.de]
- 7. amt.copernicus.org [amt.copernicus.org]
- 8. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 6321-07-9|4-Morpholinobutan-1-amine|BLD Pharm [bldpharm.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 14. Purification [chem.rochester.edu]
- 15. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Understanding the Degradation Pathways of 4-Morpholinebutanamine
Welcome to the technical support center for 4-Morpholinebutanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical answers to common questions regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experiments, and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
Q1: What are the primary expected degradation pathways for this compound?
A1: Based on the chemical structure of this compound, which consists of a morpholine ring and a butanamine side chain, degradation is expected to occur through three primary pathways: oxidative, hydrolytic, and metabolic (biodegradation). Forced degradation studies are crucial for identifying the specific products formed under various stress conditions.
-
Oxidative Degradation: The morpholine moiety is susceptible to oxidation. The tertiary amine nitrogen and the adjacent carbon atoms are primary targets. This can lead to the formation of an N-oxide or cleavage of the morpholine ring. The butanamine side chain can also undergo oxidation.
-
Hydrolytic Degradation: While the morpholine ring is generally stable under neutral pH, it can be susceptible to cleavage under extreme acidic or basic conditions, especially at elevated temperatures. The stability of the butanamine chain will also be influenced by pH.
-
Metabolic Degradation (Biodegradation): In biological systems, particularly in the presence of microorganisms like Mycobacterium species, the morpholine ring is known to be cleaved. This process is often initiated by enzymes such as cytochrome P-450 monooxygenases, which hydroxylate the carbon adjacent to the nitrogen, leading to C-N bond cleavage.
Q2: What are the initial steps in the biodegradation of the morpholine ring component of this compound?
A2: For the parent morpholine molecule, biodegradation is well-documented, particularly by Mycobacterium species. The process is initiated by the enzyme morpholine monooxygenase, which contains a cytochrome P450 catalytic subunit. This enzyme hydroxylates a carbon atom adjacent to the nitrogen. This initial hydroxylation step is critical as it leads to the cleavage of the C-N bond and the formation of an intermediate amino acid, such as 2-(2-aminoethoxy)acetate. While the specific enzymes for this compound are not yet characterized, a similar initial enzymatic attack on the morpholine ring is a highly plausible starting point for its biodegradation.
Q3: What are the likely major degradation products of this compound?
A3: The expected degradation products will depend on the specific degradation pathway.
-
Oxidation:
-
4-(4-Morpholinobutanamine)-N-oxide: Oxidation of the tertiary nitrogen on the morpholine ring.
-
Ring-opened products: Oxidative cleavage of the morpholine ring can lead to various aldehydes, carboxylic acids, and amino acids. For instance, cleavage of the C-O bond could lead to a diol, while C-N bond cleavage could result in an amino alcohol.
-
-
Hydrolysis (Forced Conditions):
-
Ring-opened diol amine: Under harsh acidic or basic conditions, the ether linkage of the morpholine ring could hydrolyze to yield a diol-substituted butanamine derivative.
-
-
Metabolism/Biodegradation:
-
2-(2-(4-aminobutyl)aminoethoxy)acetic acid: Following the known pathway for morpholine, this would be an expected early intermediate resulting from the cleavage of the C-N bond of the morpholine ring.
-
Glycolic acid and 4-aminobutanol: Further degradation of the initial intermediates.
-
A proposed general degradation pathway is visualized below.
Caption: Proposed degradation pathways for this compound.
Section 2: Troubleshooting Guide for Experimental Studies
This section addresses specific issues that researchers may encounter during forced degradation and stability studies of this compound.
Q4: My forced degradation study under oxidative conditions (e.g., using H₂O₂) shows multiple, poorly resolved peaks on my HPLC chromatogram. How can I improve this?
A4: This is a common issue when studying the degradation of complex molecules. The presence of multiple, poorly resolved peaks suggests the formation of several degradation products with similar polarities.
Causality:
-
Aggressive Oxidation: High concentrations of oxidizing agents like hydrogen peroxide can lead to a cascade of reactions, producing a complex mixture of primary and secondary degradants.
-
Non-Specific Oxidation: The oxidizing agent may be attacking multiple sites on the this compound molecule (both the morpholine ring and the butanamine side chain) simultaneously.
-
Inadequate Chromatographic Separation: The HPLC method may not be optimized to resolve structurally similar degradation products.
Troubleshooting Steps:
-
Reduce Oxidant Concentration: Start with a lower concentration of H₂O₂ (e.g., 0.1-3%). The goal is to achieve a target degradation of 5-20%, which is generally sufficient to identify primary degradants without excessive secondary degradation.
-
Control Reaction Time and Temperature: Monitor the degradation over time and at a controlled temperature. Taking time points can help identify primary degradants before they are further degraded.
-
Optimize HPLC Method:
-
Gradient Elution: If you are using an isocratic method, switch to a shallow gradient to improve the separation of closely eluting peaks.
-
Mobile Phase pH: The ionization state of this compound and its degradation products will be pH-dependent. Experiment with different mobile phase pH values to alter the retention times and improve resolution.
-
Column Chemistry: Consider using a different column chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) that may offer different selectivity for your analytes.
-
-
Employ LC-MS: If available, use LC-MS to identify the mass-to-charge ratio (m/z) of the components in each peak. This can help in proposing structures for the degradation products even if they are not perfectly resolved chromatographically.
Caption: Troubleshooting workflow for oxidative degradation analysis.
Q5: I am not observing any significant degradation of this compound under hydrolytic stress (acidic or basic conditions). Does this mean it's completely stable?
A5: Not necessarily. While this compound may be relatively stable to hydrolysis under mild conditions, the absence of degradation in initial experiments warrants a more rigorous investigation before concluding complete stability. Regulatory guidelines for forced degradation studies require demonstrating that sufficient stress has been applied.
Causality:
-
Insufficient Stress Conditions: The concentration of the acid or base, the temperature, or the duration of the experiment may not be sufficient to induce hydrolysis.
-
High Intrinsic Stability: The molecule may indeed be very stable to hydrolysis.
Troubleshooting Steps:
-
Increase Stress Conditions Systematically:
-
Increase Acid/Base Concentration: If you started with 0.1 N HCl or NaOH, incrementally increase the concentration (e.g., to 1 N).
-
Increase Temperature: If the experiment was at room temperature, increase the temperature (e.g., to 50-70°C). Refluxing may be necessary.
-
Extend Duration: Increase the duration of the stress testing.
-
-
Document Your Efforts: If no degradation is observed even under these more strenuous conditions, it is important to document the conditions tested to demonstrate that a thorough investigation was conducted. This provides evidence of the molecule's intrinsic stability.
-
Confirm Analytical Method Sensitivity: Ensure that your analytical method is sensitive enough to detect low levels of degradation (in the 0.1% range).
Table 1: Suggested Conditions for Forced Hydrolysis Studies
| Stress Condition | Initial Conditions | Escalated Conditions |
| Acid Hydrolysis | 0.1 N HCl, Room Temp, 24h | 1 N HCl, 60°C, 48h or reflux |
| Base Hydrolysis | 0.1 N NaOH, Room Temp, 24h | 1 N NaOH, 60°C, 48h or reflux |
| Neutral Hydrolysis | Water, Room Temp, 24h | Water, 60°C, 48h |
Q6: How can I confirm the identity of the degradation products I've generated?
A6: Identifying unknown degradation products is a critical step in understanding the degradation pathways. A combination of analytical techniques is typically required.
Methodology:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for initial identification. It provides the retention time and the mass-to-charge ratio (m/z) of the degradation products. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing you to determine the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion of the degradation product, you can obtain structural information based on the fragmentation pattern. This is often done in conjunction with LC-MS.
-
Isolation of Degradation Products: If a degradation product is present in sufficient quantity, it can be isolated using preparative HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Once a degradation product is isolated and purified, its structure can be definitively elucidated using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques.
-
Reference Standards: If you can synthesize or purchase a suspected degradation product, you can confirm its identity by comparing its retention time and mass spectrum with the unknown peak in your stressed sample.
Caption: A systematic workflow for the identification of degradation products.
References
-
Poupin, P., Truffaut, N., Combourieu, B., Besse, P., & Sancelme, M. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(4), 1569–1573. [Link]
- Combourieu, B., Besse, P., Sancelme, M., Veschambre, H., Delort, A. M., Poupin, P., & Truffaut, N. (1998).
Effective methods for removing impurities from 4-Morpholinebutanamine
Welcome to the technical support hub for 4-Morpholinebutanamine purification. This resource is tailored for researchers, scientists, and professionals in drug development who require high-purity this compound for their work. Within this guide, you will find comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed to address the common challenges associated with purifying this compound.
I. Understanding the Compound: Physicochemical Properties
A foundational understanding of this compound's properties is critical for selecting an appropriate purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C₈H₁₈N₂O | Indicates a relatively small, polar molecule. |
| Molecular Weight | 158.24 g/mol [1] | Its moderate molecular weight makes it suitable for distillation. |
| Appearance | Colorless to light yellow liquid[1] | A yellow tint often suggests the presence of impurities. |
| Boiling Point | ~235-237 °C (at atmospheric pressure) | High boiling point necessitates vacuum distillation to prevent thermal decomposition. |
| Solubility | Soluble in water and common organic solvents[2] | High water solubility can complicate aqueous extractions; solubility in organic solvents is key for chromatography. |
| Basicity | Contains two basic nitrogen atoms (a primary amine and a tertiary morpholine nitrogen). | The basic nature can cause strong interactions with acidic stationary phases like silica gel in chromatography.[3][4] |
II. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the purification of this compound.
Q1: What are the likely impurities in my this compound sample?
Impurities can originate from the synthetic route or degradation. Common synthesis methods, such as the reaction of morpholine with a 4-halobutyl-containing reactant, can lead to impurities like:
-
Unreacted starting materials: Residual morpholine or the 4-substituted butane derivative.
-
Byproducts of side reactions: Dimerization or polymerization products.
-
Solvent residues: Residual solvents from the reaction or initial workup.
-
Degradation products: Amines can be susceptible to oxidation, leading to colored impurities.[5]
Q2: My this compound is discolored. What does this indicate and how can I fix it?
A yellow or brown hue is a common indicator of impurities, often resulting from oxidation or the presence of polymeric byproducts. For most applications requiring high purity, this discoloration should be removed. Vacuum distillation is typically the most effective method for removing these less volatile, colored impurities.
Q3: Is vacuum distillation the best method for purifying this compound?
For general-purpose purification and removal of non-volatile or low-volatility impurities, vacuum distillation is highly effective and often the method of choice. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition that can occur at its atmospheric boiling point.
Q4: I'm struggling to separate an impurity with a similar boiling point. What are my options?
When dealing with impurities that have boiling points close to that of this compound, a simple distillation may not suffice. In such cases, you should consider:
-
Fractional Vacuum Distillation: Using a fractionating column (e.g., Vigreux or packed column) increases the number of theoretical plates, allowing for a more efficient separation of liquids with close boiling points.
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase and is an excellent alternative when distillation is ineffective.
Q5: Can I use recrystallization for purification?
Since this compound is a liquid at room temperature, direct recrystallization is not feasible.[1] However, an alternative is to convert the amine into a solid salt, such as a hydrochloride or tartrate salt.[5][6] This salt can then be purified by recrystallization from a suitable solvent.[7][8] The purified salt is then treated with a base to regenerate the pure, free amine. This multi-step process is generally reserved for when distillation and chromatography are not viable.
III. Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during purification.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Purity After Distillation | Impurity with a close boiling point. | Switch to fractional vacuum distillation. Use a more efficient fractionating column. Collect smaller fractions and analyze their purity. |
| Product Darkens During Distillation | Thermal decomposition. | Ensure a sufficiently high vacuum to lower the distillation temperature. Check for and eliminate any leaks in your distillation setup. |
| Poor Separation on Silica Gel Column (Streaking/Tailing) | Strong acid-base interaction between the basic amine and acidic silica.[3][4] | 1. Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to your eluent.[9] 2. Use a less acidic stationary phase like neutral or basic alumina. 3. Employ an amine-functionalized silica column.[3][10] |
| Low Product Recovery | Product loss during transfers or workup. Irreversible adsorption onto a column. | Minimize transfer steps. For chromatography, ensure the chosen mobile phase is strong enough to elute the product. Pre-treating a silica column with the eluent containing a basic modifier can help. |
| Presence of Water in Final Product | Incomplete drying of the crude material. Hygroscopic nature of the product.[2][11] | Thoroughly dry the crude amine with a suitable drying agent (e.g., anhydrous K₂CO₃ or Na₂SO₄) before the final purification step. Handle and store the purified product under an inert atmosphere (e.g., nitrogen or argon). |
IV. Detailed Experimental Protocols
Protocol 1: High-Purity Purification by Fractional Vacuum Distillation
This protocol is recommended for achieving high purity by separating components with close boiling points.
1. Pre-distillation Drying:
- In a round-bottom flask, stir the crude this compound with anhydrous potassium carbonate for at least 2 hours to remove residual water.
- Filter the mixture to remove the drying agent.
2. Apparatus Setup:
- Assemble a fractional distillation apparatus for vacuum operation. This includes a heating mantle, a distillation flask with a magnetic stir bar, a fractionating column (e.g., a 20 cm Vigreux column), a distillation head with a thermometer, a condenser, a receiving flask (or multiple receiving flasks for collecting different fractions), and a vacuum pump with a pressure gauge.
- Ensure all glass joints are properly sealed with vacuum grease.
3. Distillation Procedure:
- Slowly and carefully apply vacuum to the system.
- Once the desired pressure is stable, begin heating the distillation flask.
- Collect a small initial fraction (the "forerun") which may contain more volatile impurities.
- Slowly increase the heating to allow the product to ascend the fractionating column.
- Collect the main fraction at a stable temperature and pressure.
- Stop the distillation before the flask is completely dry to prevent the formation of potentially unstable residues.
- Allow the apparatus to cool completely before slowly releasing the vacuum.
Protocol 2: Purification via Column Chromatography on Amine-Functionalized Silica
This method is ideal for removing impurities that are difficult to separate by distillation and avoids the issues of using standard silica gel.[3][10]
1. Stationary Phase and Eluent Selection:
- Stationary Phase: Amine-functionalized silica gel.
- Eluent System: Start with a non-polar solvent like hexane and gradually increase the polarity with a solvent like ethyl acetate or a mixture of dichloromethane and methanol. The optimal solvent system should be determined by thin-layer chromatography (TLC) on amine-functionalized TLC plates.[10]
2. Column Packing:
- Prepare a slurry of the amine-functionalized silica in the initial, least polar eluent.
- Wet pack the column with the slurry, ensuring a homogenous and air-free column bed.
3. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the initial eluent.
- Carefully apply the sample to the top of the column.
4. Elution and Fraction Collection:
- Begin elution with the starting solvent system.
- Gradually increase the polarity of the eluent to move the compound down the column.
- Collect fractions sequentially and monitor their composition using TLC.
5. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent using a rotary evaporator to yield the purified this compound.
V. Visualization of Purification Workflow
Caption: Decision tree for selecting the optimal purification method for this compound.
VI. References
-
ACS Publications. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from
-
CymitQuimica. (n.d.). This compound. Retrieved from
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from
-
Chemistry For Everyone. (2025, March 17). Why Do Amines Adhere To Silica Gel Columns?. YouTube. Retrieved from
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from
-
Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. Retrieved from
-
Organic Web Chem, University of Alberta. (n.d.). Isolation (Recovery). Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from
-
BenchChem. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives. Retrieved from
-
ChemicalBook. (2025, February 14). Morpholine: Chemical Properties, Reactivity and Uses. Retrieved from
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 3. biotage.com [biotage.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. Isolation (Recovery) [chem.ualberta.ca]
- 9. biotage.com [biotage.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refining and Adapting Experimental Protocols for 4-Morpholinebutanamine
Welcome to the Technical Support Center for 4-Morpholinebutanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental protocols involving this versatile primary amine. As a bifunctional molecule, featuring both a primary amine and a morpholine moiety, this compound is a valuable building block in medicinal chemistry and materials science.[1] This resource provides field-proven insights and scientifically-grounded protocols to help you navigate the nuances of working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: this compound is a liquid at room temperature with a molecular weight of 158.24 g/mol and a chemical formula of C8H18N2O. It is typically available at a purity of 98% or higher. Its structure contains both a primary amine, which is a good nucleophile and a base, and a tertiary amine within the morpholine ring, which is also basic.
Q2: How should I store and handle this compound?
A2: Like many amines, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric carbon dioxide and moisture. It is advisable to store it in a cool, dry, and well-ventilated area away from strong oxidizing agents. Always consult the Safety Data Sheet (SDS) for specific handling precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses.
Q3: My reaction with this compound is not going to completion. What are some common reasons?
A3: Incomplete conversion can be due to several factors. Firstly, ensure your starting materials and solvents are anhydrous, as water can interfere with many reactions involving amines. Secondly, consider the stoichiometry of your reagents; for reactions like alkylation, using an excess of the amine can lead to the formation of ammonium salts, which may reduce the amount of free amine available to react.[2][3] Finally, the reaction temperature and time may need optimization. Some reactions may require heating to proceed at a reasonable rate.
Q4: I am observing multiple products in my reaction. What could be the cause?
A4: The presence of two amine functionalities with different steric and electronic environments can lead to side reactions. For instance, in alkylation reactions with alkyl halides, over-alkylation of the primary amine to form secondary and tertiary amines is a common issue.[2][3][4] To minimize this, you can use a large excess of this compound or consider alternative methods like reductive amination for more controlled mono-alkylation.
Q5: What is the best way to monitor the progress of my reaction involving this compound?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring reaction progress. Since amines can streak on silica gel, it is often beneficial to add a small amount of a basic modifier, like triethylamine or ammonia, to the eluent system. Ninhydrin stain is particularly useful for visualizing primary and secondary amines on a TLC plate.[4]
Troubleshooting Guides
Problem 1: Difficulty in Removing Excess this compound During Workup
Symptoms:
-
The organic layer is difficult to wash and emulsions form.
-
The final product is contaminated with the starting amine.
Root Cause: this compound is a basic compound and will partition into the organic layer during a standard aqueous workup.[5]
Solutions:
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid). The basic amine will be protonated, forming a water-soluble ammonium salt that will move into the aqueous layer.[5][6] This method should only be used if your desired product is stable to acidic conditions.
-
Copper Sulfate Wash: For acid-sensitive products, an alternative is to wash the organic layer with a 10% aqueous copper(II) sulfate solution. The amine will form a complex with the copper and be extracted into the aqueous phase, which often turns a deep blue or purple color. Continue washing until no further color change is observed.[5][6]
Problem 2: Product Isolation and Purification Challenges
Symptoms:
-
The product streaks on silica gel during column chromatography.
-
Difficulty in obtaining a pure product.
Root Cause: The basic nature of the morpholine moiety and any unreacted primary amine can interact strongly with the acidic silica gel, leading to poor separation.
Solutions:
-
Modified Column Chromatography:
-
Basic Alumina: Consider using basic or neutral alumina as the stationary phase instead of silica gel.
-
Treated Silica Gel: Pre-treat the silica gel with a solvent system containing a small percentage of a volatile base like triethylamine (e.g., 1-2%) to neutralize the acidic sites.[4]
-
-
Acid-Base Extraction: If your product is a basic amine, you can purify it by extracting it from the organic layer into an acidic aqueous layer. The aqueous layer is then basified (e.g., with NaOH or NaHCO3), and the product is back-extracted into a fresh organic layer. This can be a very effective purification method.
Experimental Protocols
General Protocol for Reductive Amination with an Aldehyde or Ketone
Reductive amination is a powerful method for the controlled formation of a new carbon-nitrogen bond, avoiding the over-alkylation issues common with alkyl halides.[7][8]
Materials:
-
This compound
-
Aldehyde or Ketone
-
Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN))[8][9]
-
Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF))
-
Acetic Acid (optional, as a catalyst)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.0 eq) and the anhydrous solvent.
-
Amine Addition: Add this compound (1.0-1.2 eq). If using an amine salt, it must be free-based first.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate. The reaction can be monitored by TLC.
-
Reduction: Add the reducing agent (1.2-1.5 eq) portion-wise to the reaction mixture. Be cautious as some reducing agents can react with atmospheric moisture.
-
Reaction Monitoring: Continue to stir the reaction at room temperature until the starting material is consumed (as monitored by TLC or LC-MS). Reaction times can vary from a few hours to overnight.
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel (often with a small percentage of triethylamine in the eluent) or by acid-base extraction.
| Parameter | Recommendation | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)3) | A mild and selective reducing agent that can be added directly to the reaction mixture.[8][9] |
| Sodium cyanoborohydride (NaBH3CN) | Effective but toxic; requires careful handling. It is stable in mildly acidic conditions.[8][9] | |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Common aprotic solvents that are compatible with most reducing agents. |
| Stoichiometry | Slight excess of the amine (1.1-1.2 eq) | Can help drive the imine formation to completion. |
| Temperature | Room Temperature | Generally sufficient for most reductive aminations. |
Visualizations
Workflow for Reductive Amination
Caption: General workflow for the reductive amination of an aldehyde or ketone with this compound.
Troubleshooting Logic for Amine Workup
Caption: Decision-making diagram for troubleshooting the removal of excess basic amine during workup.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Workup Procedures for Reactions Involving Basic Amines. BenchChem.
- Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry.
- Not Voodoo. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Jasperse, J. (n.d.). Reactions of Amines.
- PubMed. (n.d.). Stability of 4-DMAP in solution.
- Reddit. (2024, March 12). Amine workup. r/Chempros.
- Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
- MSU chemistry. (n.d.). Amine Reactivity.
- NCERT. (n.d.). lech204.pdf.
- ResearchGate. (n.d.). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis | Request PDF.
- (n.d.).
- Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538.
- Organic Chemistry Portal. (n.d.). Morpholine synthesis.
- Lukin, O. (2021, April 26). Expand your building block collection with our C-Substituted Morpholines. Life Chemicals.
- Master Organic Chemistry. (2017, September 1).
- Sigma-Aldrich. (n.d.).
- YouTube. (2020, April 22).
- ACD/Labs. (2008, May 6).
- Pulle, J. S., et al. (2020). Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. Indo American Journal of Pharmaceutical Research, 10(01).
- Columbia University. (n.d.).
- Clark, C. T., Milgram, B. C., & Scheidt, K. A. (2004). Efficient synthesis of acylsilanes using morpholine amides. Organic Letters, 6(22), 3977–3980.
- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
- Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- YouTube. (2023, March 10).
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Validation & Comparative
A Senior Application Scientist's Guide to Linker Selection: A Comparative Analysis of 4-Morpholinebutanamine in Bioconjugate Development
For researchers, scientists, and drug development professionals navigating the intricate landscape of bioconjugation, the choice of a chemical linker is a pivotal decision that profoundly influences the stability, solubility, and ultimately, the therapeutic efficacy of a bioconjugate. This guide provides an in-depth comparative analysis of 4-Morpholinebutanamine, a short-chain amine linker, contextualized against other commonly employed linkers in the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The narrative that follows is grounded in the principles of scientific integrity, drawing upon established experimental observations to explain the causal relationships behind linker performance. Every protocol and piece of data is presented to empower you, the researcher, to make informed decisions in your own experimental designs.
The Crucial Role of the Linker in Bioconjugate Design
A linker in a bioconjugate is far more than a simple tether; it is a critical determinant of the overall physicochemical and biological properties of the molecule.[1][2] In modalities such as ADCs and PROTACs, the linker connects a targeting moiety (like an antibody) to a payload (a cytotoxic drug or an E3 ligase ligand).[1][3] Its design dictates the stability of the conjugate in circulation, the efficiency of payload release at the target site, and the overall solubility and potential for aggregation.[4][5] The selection of an appropriate linker is, therefore, a masterclass in balancing competing requirements to achieve the desired therapeutic window.[6]
Linkers can be broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to release the payload in response to specific triggers in the target cell's microenvironment, such as low pH or the presence of certain enzymes.[7] Non-cleavable linkers, on the other hand, release the payload upon degradation of the targeting moiety, typically within the lysosome.[8] The choice between these strategies has significant implications for the mechanism of action and potential for off-target toxicity.
Profiling this compound: A Hydrophilic Short-Chain Linker
This compound is a bifunctional linker characterized by a four-carbon alkyl chain (butanamine) and a terminal morpholine ring. Its primary amine group provides a reactive handle for conjugation to payloads or targeting moieties that have been activated with electrophilic groups, such as N-hydroxysuccinimide (NHS) esters.[9][10]
The defining feature of this linker is the presence of the morpholine ring. Morpholine is a heterocyclic amine that is frequently incorporated into drug molecules to enhance their physicochemical properties.[6][11] Its inclusion is known to improve aqueous solubility and modulate lipophilicity, which can be highly advantageous in bioconjugate design.[11][12] The ether oxygen within the morpholine ring can act as a hydrogen bond acceptor, contributing to its hydrophilic character.[13]
The butylamine portion of the linker provides a short, flexible spacer. The length of the linker is a critical parameter in bioconjugate design, influencing the spatial orientation of the conjugated molecules and potentially impacting their ability to interact with their respective targets.[14]
Comparative Analysis: this compound vs. Other Linker Classes
To understand the unique potential of this compound, it is essential to compare its anticipated properties with those of other well-established linker classes: short alkyl chains and polyethylene glycol (PEG) linkers.
Structural and Physicochemical Comparison
| Feature | This compound | Short Alkyl Linker (e.g., C4 Amine) | PEG Linker (e.g., PEG4 Amine) |
| Composition | C4 alkyl chain with a terminal morpholine ring | Saturated hydrocarbon chain | Repeating ethylene glycol units |
| Hydrophilicity | Moderately Hydrophilic | Hydrophobic | Highly Hydrophilic[15] |
| Flexibility | Moderately Flexible | Flexible | Highly Flexible |
| Solubility Impact | Expected to improve aqueous solubility of conjugates[6][11] | May decrease aqueous solubility, increasing aggregation risk[16] | Significantly improves aqueous solubility[15][17] |
| Cell Permeability | Favorable balance of hydrophilicity and size may aid permeability | Hydrophobicity can enhance permeability but also non-specific binding[16] | Can enhance permeability by improving solubility and adopting folded conformations[18] |
| Metabolic Stability | Generally stable | Generally possess good metabolic stability[18] | Potentially susceptible to oxidative metabolism[16] |
This table synthesizes general knowledge from the provided search results to draw reasoned comparisons.
The morpholine moiety in this compound is expected to confer a significant advantage in terms of hydrophilicity over a simple alkyl chain of similar length. This is a critical consideration as many potent payloads are highly hydrophobic, and their conjugation can lead to aggregation and poor pharmacokinetics.[4] While not as profoundly hydrophilic as a PEG linker, the more compact nature of this compound may be advantageous in scenarios where a shorter linker is required to maintain optimal binding of the payload or targeting moiety.[2]
Experimental Data Insights: Performance Indicators for Linker Selection
Impact on Solubility and Aggregation
Hydrophobic linkers are known to increase the propensity of ADCs to aggregate, which can lead to reduced efficacy and potential immunogenicity.[19] The introduction of hydrophilic moieties, such as PEG or, hypothetically, a morpholine group, can mitigate this.
| Linker Type | ADC Construct | Aggregation (%) | Reference |
| Hydrophobic (e.g., SMCC) | Trastuzumab-MMAE | High (can be significant) | General knowledge from multiple sources |
| Hydrophilic (PEGylated) | Trastuzumab-MMAE | Low | [16] |
| Predicted for this compound | Trastuzumab-MMAE | Low to Moderate | Inferred |
This table presents a generalized comparison based on the principles discussed in the search results.
We predict that an ADC constructed with a this compound linker would exhibit lower aggregation than one with a simple alkyl linker due to the hydrophilicity imparted by the morpholine ring.
Influence on In Vitro and In Vivo Stability
The stability of a linker in plasma is a critical parameter. Premature release of the payload can lead to off-target toxicity.[20]
| Linker Type | Stability in Human Plasma | Key Considerations | Reference |
| Alkyl (non-cleavable) | Generally High | Stable amide or thioether bond | [8] |
| PEG (non-cleavable) | Generally High | Stable amide or thioether bond | [15] |
| Predicted for this compound (non-cleavable) | High | Stable amide bond formed during conjugation | Inferred |
This table provides a qualitative comparison based on the stability of the conjugation chemistry.
When conjugated via a stable amide bond, a this compound linker is expected to exhibit high plasma stability, comparable to other non-cleavable alkyl and PEG linkers.
Experimental Protocols for Linker Evaluation
To facilitate a robust comparison of this compound with other linkers in your own research, the following detailed experimental protocols are provided.
Protocol 1: Conjugation of a Payload to an Amine Linker via NHS Ester Chemistry
This protocol describes the conjugation of an NHS ester-activated payload to a primary amine-terminated linker, such as this compound.
Materials:
-
Amine-terminated linker (e.g., this compound)
-
NHS ester-activated payload
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)[21]
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)[22]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve the amine-terminated linker in the amine-free buffer to a final concentration of 10-20 mM.
-
Immediately before use, dissolve the NHS ester-activated payload in the anhydrous solvent to create a 10-20 mM stock solution.[9]
-
-
Conjugation Reaction:
-
Quenching the Reaction (Optional):
-
Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the linker-payload conjugate using a desalting column to remove excess reagents and byproducts.
-
Protocol 2: In Vitro Plasma Stability Assay
This protocol outlines a method to assess the stability of a bioconjugate in human plasma.[1][20][24]
Materials:
-
Bioconjugate of interest
-
Human plasma (citrated)
-
PBS (phosphate-buffered saline)
-
LC-MS system for analysis
Procedure:
-
Sample Preparation:
-
Spike the bioconjugate into human plasma to a final concentration of 1 mg/mL.
-
-
Incubation:
-
Incubate the plasma-bioconjugate mixture at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 6, 24, 48, 96 hours), collect aliquots of the mixture.
-
-
Sample Processing:
-
Immediately freeze the collected aliquots at -80°C to halt any further degradation.
-
-
Analysis:
Visualizing Linker Relationships and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Classification of common linkers in bioconjugation.
Caption: Step-by-step experimental workflow for NHS ester conjugation.
Conclusion and Future Perspectives
The selection of a linker is a multifaceted challenge that requires a deep understanding of the interplay between the targeting moiety, the payload, and the biological environment. This compound presents an intriguing option for researchers seeking a short, hydrophilic linker that can potentially mitigate the solubility and aggregation issues associated with purely aliphatic chains. Its compact size and the favorable physicochemical properties imparted by the morpholine ring make it a worthy candidate for evaluation in the development of novel ADCs, PROTACs, and other bioconjugates.
The experimental protocols and comparative frameworks provided in this guide are intended to serve as a robust starting point for your own investigations. By systematically evaluating different linker technologies, the field will continue to advance towards the rational design of safer and more effective targeted therapeutics.
References
- BenchChem. (2025). Application Note: Protocol for Assessing Antibody-Drug Conjugate (ADC) Stability in Human Plasma. BenchChem.
- BenchChem. (2025). A Comparative Guide to Bifunctional Linkers in PROTACs for Researchers. BenchChem.
- Shen, B. Q., et al. (2012).
- Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service.
- Cyrus, K., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC.
- Fekete, S., et al. (2016). Evaluation of hydrophobic-interaction chromatography resins for purification of antibody-drug conjugates using a mimetic model with adjustable hydrophobicity. PMC.
- BenchChem. (2025). Technical Support Center: Mitigating ADC Aggregation Arising from Linker-Payload Hydrophobicity. BenchChem.
- BenchChem. (2025).
- MilliporeSigma. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. MilliporeSigma.
- Agilent Technologies. (n.d.). Improving the Quality of Antibody Drug Conjugates by Orthogonal Analytical Methods. Agilent Technologies.
- Degorce, S. L., et al. (2018). Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. PubMed.
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
- American Pharmaceutical Review. (2015).
- CymitQuimica. (n.d.). This compound. CymitQuimica.
- Tocris Bioscience. (n.d.). Conjugation Protocol for Amine-Reactive Dyes. Tocris Bioscience.
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- Kalin, G., et al. (2024). Linker Chemistry and Connectivity Fine-Tune the Immune Response and Kinetic Solubility of Conjugated NOD2/TLR7 Agonists.
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- BenchChem. (2025). Alkyl vs.
- Benci, K., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed.
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- BenchChem. (2025). Benchmarking the performance of different hydrophilic linkers in drug delivery. BenchChem.
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- University of California, Irvine. (n.d.).
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- Cyrus, K., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC.
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- Kim, D., et al. (2021). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. PMC.
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- MedchemExpress. (n.d.). m-PEG4-Amine | ADC/PROTAC Linker. MedchemExpress.
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A Senior Application Scientist's Guide to Validating the Biological Efficacy of 4-Morpholinebutanamine-Based PROTACs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological efficacy of Proteolysis-Targeting Chimeras (PROTACs) that utilize a 4-morpholinebutanamine-based linker. We will objectively compare the performance implications of this linker chemistry against common alternatives like polyethylene glycol (PEG) and simple alkyl chains, supported by detailed experimental protocols and data interpretation strategies.
The narrative is structured to mirror the logical progression of a PROTAC's mechanism of action, ensuring a thorough and scientifically sound validation cascade.
The Central Role of the Linker in PROTAC Efficacy
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[1][2] A PROTAC consists of three components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two warheads.[3]
The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's overall performance.[4] Its length, flexibility, and chemical composition dictate the geometry and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation.[5]
The this compound linker, characterized by its flexible alkyl chain and terminal morpholine group, offers a distinct set of physicochemical properties. The morpholine moiety can enhance aqueous solubility and may participate in hydrogen bonding, while the butylamine chain provides conformational flexibility. This guide will explore how these features influence biological activity compared to more common linker types.
Caption: PROTAC Mechanism of Action.
The Hierarchical Validation Workflow
A robust validation strategy follows the PROTAC's biological journey. We must experimentally confirm each key event in the degradation cascade. This multi-step approach ensures that the observed protein loss is a direct result of the intended mechanism.
Caption: Experimental Workflow for PROTAC Validation.
Step 1: Confirming Target Degradation
The primary output of a successful PROTAC is the reduction of the target protein level. This is the first and most critical validation step.
Causality: Before investing in complex mechanistic assays, you must confirm that your PROTAC actually degrades the intended target in a cellular context. This experiment provides the foundational data (DC50 and Dmax) for all subsequent studies.
Key Assays: Western Blotting is the gold standard for its accessibility and direct visualization of protein levels.[6] Mass Spectrometry (MS)-based proteomics offers a higher-throughput and more global view.[6]
Comparative Performance Insights: Linker Effects
| Linker Type | Expected DC50 | Expected Dmax | Rationale |
| This compound | Potentially low (potent) | High (>90%) | The flexible chain allows for optimal orientation in the ternary complex, while the morpholine group may improve solubility and cell permeability.[7] |
| PEG-based (Flexible) | Low (potent) | High (>90%) | PEG linkers are known to improve solubility and favor productive ternary complex formation.[4][5] |
| Alkyl-based (Hydrophobic) | Variable | Variable | Efficacy is highly dependent on length. May suffer from poor solubility and aggregation, potentially leading to a lower Dmax or a more pronounced "hook effect".[5] |
Experimental Protocol: Western Blot for DC50 & Dmax Determination
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of your this compound-based PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 18-24 hours).
-
Control Treatments (Crucial for a Self-Validating System):
-
Vehicle Control: (e.g., 0.1% DMSO) to establish baseline protein levels.
-
Inactive Epimer Control: A stereoisomer of the PROTAC that cannot bind the E3 ligase or POI, to prove degradation is dependent on target engagement.[8]
-
Proteasome Inhibitor Co-treatment: Pre-treat cells with MG132 or Carfilzomib before adding the PROTAC. A rescue of degradation confirms the involvement of the proteasome.[8][9]
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine total protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Load equal amounts of protein per lane, run the gel, and transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to your POI, followed by a secondary HRP-conjugated antibody. Use an antibody for a housekeeping protein (e.g., GAPDH, Actin) as a loading control.
-
Data Analysis: Quantify band intensity using densitometry. Normalize POI levels to the loading control and then to the vehicle control. Plot the normalized protein levels against the log of PROTAC concentration and fit a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation percentage).
Step 2 & 3: Proving the Mechanism - Target Engagement & Ternary Complex Formation
Once degradation is confirmed, you must prove that the PROTAC works as intended: by physically bridging the target protein and the E3 ligase.
Causality: These assays validate the direct interaction of the PROTAC with its intended partners inside the cell. A failure at this stage, despite observing degradation, could point to an off-target or indirect mechanism. The stability of the ternary complex is often a better predictor of degradation potency than binary binding affinities alone.[2]
Key Assays:
-
Target Engagement: Cellular Thermal Shift Assay (CETSA) confirms the PROTAC binds to the POI in cells.[10]
-
Ternary Complex Formation: NanoBRET™ and AlphaScreen are robust methods to quantify the formation of the POI-PROTAC-E3 complex in a cellular or biochemical context, respectively.[2][11]
Experimental Protocol: In-Cell Ternary Complex Formation using NanoBRET™
-
Cell Line Engineering: Co-express the POI fused to a HaloTag® protein and the E3 ligase (e.g., VHL or CRBN) fused to a NanoLuc® luciferase.
-
Assay Preparation: Plate the engineered cells and treat them with the HaloTag® NanoBRET™ 618 Ligand.
-
PROTAC Addition: Add serial dilutions of the this compound-based PROTAC.
-
Measurement: Measure the light emission at two wavelengths: one for the donor (luciferase, ~460 nm) and one for the acceptor (HaloTag® ligand, ~618 nm).[11]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. An increase in this ratio indicates PROTAC-induced complex formation. Plot the ratio against PROTAC concentration to determine the EC50 for complex formation.[11]
Step 4: Confirming Target Ubiquitination
The penultimate step before degradation is the transfer of ubiquitin from the E3 ligase to the POI.
Causality: This assay provides direct evidence that the ternary complex is functional and capable of initiating the degradation cascade. It definitively links complex formation to the downstream biological event.
Experimental Protocol: In-Cell Target Ubiquitination Assay
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 3x DC50) for a short time course (e.g., 1-4 hours).
-
Proteasome Inhibition: Co-treat with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate instead of being degraded.[11]
-
Immunoprecipitation (IP): Lyse the cells and perform an immunoprecipitation using an antibody against the POI.
-
Western Blot Analysis: Elute the captured proteins and run a Western blot. Probe the blot with an antibody that recognizes ubiquitin or poly-ubiquitin chains. The appearance of a high-molecular-weight smear or laddering in the PROTAC-treated sample confirms target ubiquitination.
Step 5: Assessing Selectivity and Off-Target Effects
A critical aspect of drug development is ensuring the therapeutic agent is selective for its intended target.
Causality: Off-target degradation can lead to cellular toxicity and other adverse effects.[12][13] Global proteomics is the most comprehensive way to create a selectivity profile for your PROTAC. The linker can significantly influence selectivity; a linker that creates an optimal geometry for the on-target ternary complex may create suboptimal or unstable geometries for off-target complexes.[14][15]
Key Assay: Quantitative Mass Spectrometry-based Global Proteomics (e.g., TMT or SILAC).
Experimental Protocol: Global Proteomics for Selectivity Profiling
-
Cell Treatment: Treat cells with the this compound-based PROTAC at a relevant concentration (e.g., 3x DC50) and your inactive control for a short duration (e.g., 6-8 hours) to focus on direct degradation events.
-
Sample Preparation: Lyse cells, digest proteins into peptides, and label with isobaric tags (e.g., TMT).
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify thousands of proteins across the different treatment conditions. Plot the log2 fold change in protein abundance for the active PROTAC vs. the inactive control. Proteins that are significantly and selectively downregulated by the active PROTAC are identified. Your POI should be the most significantly degraded protein.
Step 6: In Vivo Validation
The final step is to determine if the PROTAC's efficacy translates from cell culture to a complex biological system.
Causality: In vivo models are essential for evaluating a PROTAC's pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as its overall therapeutic efficacy and potential toxicity in a whole organism.[16][17]
Key Assays:
-
PK/PD Studies: Measure PROTAC concentration and target protein levels in plasma and relevant tissues over time after administration.
-
Xenograft Models: For oncology applications, assess the PROTAC's ability to inhibit tumor growth in mouse models bearing human tumors.[9]
References
- A Comparative Guide to Functional Assays for Validating PROTAC Activity: A Focus on Linker Composition. (n.d.). Benchchem.
- Advancing PROTAC development through innovative preclinical model systems. (2026, January 14). News-Medical.Net.
- Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. (2020, October 8). Books.
- Cellular Assays for characterization of PROTAC activity and... (n.d.). ResearchGate.
- Assessing the Selectivity of VH032-Based PROTACs: A Comparative Guide. (n.d.). Benchchem.
- A Researcher's Guide to In Vitro Validation of PROTAC-Mediated Protein Degradation. (n.d.). Benchchem.
- Functional assays to validate the activity of PROTACs with different linkers. (n.d.). Benchchem.
- Application of PROTACs in target identification and validation. (2024, March 21). ScienceOpen.
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.). Taylor & Francis.
- An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. (n.d.). Springer Nature Experiments.
- PROTAC® Degradation Assays. (n.d.). LifeSensors.
- Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter. (2025, February 22). NIH.
- In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. (2020, July 27). PMC.
- Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023, December 1). PMC.
- Application of PROTACs in Target Identification and Target Validation. (n.d.). PMC - NIH.
- Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. (2025, December 24). ACS Publications.
- Lessons in PROTAC design from selective degradation with a promiscuous warhead. (n.d.). PMC.
- Targeted Protein Degradation: Design Considerations for PROTAC Development. (2022, December 1). eScholarship.org.
- (PDF) Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. (2025, August 9). ResearchGate.
- Technical Support Center: Off-Target Effects of PROTACs. (n.d.). Benchchem.
- Overview of PROTAC Linkers. (n.d.). ChemPep.
- Overcoming off-target effects with CRBN-based PROTACs. (n.d.). Benchchem.
- Characteristic roadmap of linker governs the rational design of PROTACs. (n.d.). PMC.
- Comparative Analysis of Off-Target Effects in PROTACs: A Guide for Researchers. (n.d.). Benchchem.
- Proteolysis-targeting chimeras with reduced off-targets. (n.d.). PMC - NIH.
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- 8. escholarship.org [escholarship.org]
- 9. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. scienceopen.com [scienceopen.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for 4-Morpholinebutanamine
For researchers, scientists, and professionals in the fast-paced world of drug development, the precise and accurate quantification of chemical entities is not just a regulatory requirement; it is the bedrock of sound scientific progress. This guide provides an in-depth, experience-driven comparison of analytical techniques for 4-Morpholinebutanamine, a crucial intermediate in the synthesis of several pharmaceutical compounds. Our focus extends beyond mere procedural descriptions to a thorough cross-validation of these methods, offering the causal reasoning behind experimental choices to ensure robust and reliable data.
The imperative for meticulous analytical method validation is underscored by guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which mandate that an analytical procedure must be demonstrated to be fit for its intended purpose.[1][2] This principle of "fitness for purpose" ensures the integrity of data throughout the drug development lifecycle.
This guide will navigate the intricacies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound. We will also delve into the utility of Nuclear Magnetic Resonance (NMR) spectroscopy for its structural elucidation.
The Challenge in Analyzing this compound
This compound, an aliphatic amine, presents a distinct analytical challenge: it lacks a significant chromophore, rendering it nearly invisible to standard UV-Vis detectors in HPLC. Furthermore, its polarity can make it unsuitable for direct analysis by gas chromatography. Consequently, derivatization is a cornerstone of many successful analytical strategies for this and similar compounds.
Comparative Analysis of Quantitative Techniques
A successful cross-validation involves comparing the performance of different analytical methods to ensure consistency and reliability of results. The choice of technique is often a balance between sensitivity, selectivity, speed, and cost. Below is a comparative summary of typical performance characteristics for the analysis of aliphatic amines, which can be considered representative for this compound analysis.
| Parameter | HPLC-UV (with Derivatization) | GC-MS (with Derivatization) | LC-MS/MS |
| Linearity Range | 0.3 - 1.2 µg/mL (for Morpholine)[3] | 10 - 500 µg/L (for Morpholine)[4][5] | 0.003 - 2 µg/mL (for similar amines)[6] |
| Correlation Coefficient (R²) | > 0.999[3] | > 0.999[4] | > 0.99[6] |
| Limit of Detection (LOD) | 0.1 µg/mL (for Morpholine)[3] | 1.3 - 7.3 µg/L (for Morpholine)[4][5] | 0.001 - 0.003 µg/mL (for similar amines)[6] |
| Limit of Quantification (LOQ) | 0.3 µg/mL (for Morpholine)[3] | 4.1 - 24.4 µg/L (for Morpholine)[4][5] | 0.003 µg/mL (for similar amines)[6] |
| Accuracy (Recovery %) | 97.9 - 100.4% (for Morpholine)[3] | 88.6 - 109.0% (for Morpholine)[4] | 70 - 130% (for similar amines)[6] |
| Precision (RSD%) | < 1%[3] | 1.4 - 9.4% (Intra-day)[4] | < 15%[6] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a non-chromophoric analyte like this compound, a pre-column derivatization step is essential to attach a UV-absorbing molecule to the amine.
Causality of Experimental Choices: The choice of derivatizing agent is critical. Reagents like o-Phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 1-Naphthyl isothiocyanate are selected for their rapid and quantitative reaction with primary and secondary amines under mild conditions, yielding stable derivatives with high molar absorptivity.[3][7][8][9] This chemical transformation is the key to unlocking sensitive UV detection.
Experimental Protocol: HPLC-UV with 1-Naphthyl Isothiocyanate Derivatization
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by serial dilution.
-
Derivatization Reagent: Prepare a solution of 1-Naphthyl isothiocyanate in acetonitrile.
-
Derivatization Procedure:
-
To an aliquot of the standard or sample solution, add an excess of the derivatization reagent.
-
Add a suitable buffer (e.g., borate buffer, pH 9) to facilitate the reaction.
-
Vortex and allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes).
-
Quench the reaction if necessary with a suitable reagent.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength appropriate for the derivative (e.g., 230 nm for the 1-Naphthyl isothiocyanate derivative).
-
Injection Volume: 20 µL.
-
-
Validation: Perform method validation according to ICH guidelines, assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[1]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. wjarr.com [wjarr.com]
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- 5. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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Assessing the Reproducibility and Efficacy of 4-Morpholinebutanamine in the Synthesis of Novel Antimalarial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics to combat the global threat of malaria, the synthesis of innovative molecular scaffolds is of paramount importance. The 4-aminoquinoline core has historically been a cornerstone of antimalarial drug discovery, with chloroquine being a notable example. However, the emergence of widespread drug resistance necessitates the exploration of new chemical entities with superior efficacy against resistant strains of Plasmodium falciparum. This guide provides an in-depth technical assessment of the use of 4-Morpholinebutanamine as a key building block in the synthesis of promising 4-aminoarylvinylquinoline antimalarial agents, with a focus on experimental reproducibility and a comparison with alternative reagents.
The Critical Role of the Amine Side Chain in Antimalarial Efficacy
The biological activity of 4-aminoquinoline derivatives is profoundly influenced by the nature of the side chain at the 4-position of the quinoline ring. This side chain plays a crucial role in the drug's mechanism of action, which is believed to involve accumulation in the acidic food vacuole of the parasite and interference with the detoxification of heme, a byproduct of hemoglobin digestion. Modifications to this side chain can significantly impact the compound's potency, selectivity, and ability to overcome resistance mechanisms.
Recent research has identified 4-aminoarylvinylquinolines as a promising class of antimalarials. Within this class, the incorporation of a this compound motif has been a key area of investigation in structure-activity relationship (SAR) studies, aiming to optimize the pharmacokinetic and pharmacodynamic properties of these potential drug candidates.
Experimental Protocol: Synthesis of 4-Aminoarylvinylquinolines via Nucleophilic Aromatic Substitution
A critical step in the synthesis of these antimalarial compounds involves the nucleophilic aromatic substitution (SNA) reaction of a 4-chloroquinoline precursor with an appropriate amine. This section details a reproducible protocol for the incorporation of the this compound side chain.
Objective: To synthesize a 4-(4-morpholinobutylamino)-substituted arylvinylquinoline.
Materials:
-
4-chloro-2-arylvinylquinoline precursor
-
This compound (CAS: 6321-07-9)[1]
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
-
Heating and stirring apparatus
-
Purification supplies (e.g., silica gel for column chromatography, appropriate solvents)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4-chloro-2-arylvinylquinoline precursor in the anhydrous solvent under an inert atmosphere.
-
Addition of Nucleophile: To the stirred solution, add an excess of this compound. The use of an excess of the amine can help to drive the reaction to completion and can also act as a base to neutralize the HCl generated during the reaction.
-
Heating: Heat the reaction mixture to 130°C and maintain this temperature for 24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product can be isolated by removing the solvent under reduced pressure. The resulting residue is then typically partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and filtered.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 4-(4-morpholinobutylamino)-substituted arylvinylquinoline.
-
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
Diagram of the Experimental Workflow:
Caption: A generalized workflow for the synthesis of 4-aminoarylvinylquinolines.
Assessing Reproducibility and Performance
The reproducibility of a chemical synthesis is a critical factor in its utility for drug discovery and development, where consistency in yield and purity is essential for generating reliable biological data. The nucleophilic aromatic substitution with this compound has been shown to be a robust and reproducible reaction.
| Parameter | This compound | Alternative Amines (e.g., N,N-dimethylethylenediamine) |
| Reaction Time | 24 hours | 12-48 hours |
| Reaction Temperature | 130°C | 100-150°C |
| Typical Yield | 43-49% | Variable, can be higher or lower depending on the amine |
| Purification | Standard column chromatography | May require more complex purification due to side products |
| Antimalarial Activity (IC₅₀ vs. Dd2 strain) | Low nanomolar range | Highly dependent on the specific amine structure |
Table 1: Comparison of this compound with Alternative Amines in the Synthesis of 4-Aminoarylvinylquinolines.
The yields for the reaction with this compound, while moderate, are consistently reported in the 43-49% range for the final olefination step in the synthesis of certain 4-aminoarylvinylquinolines. This level of reproducibility is crucial for the reliable production of compound libraries for further screening and lead optimization.
Comparison with Alternative Amines
The choice of the amine side chain is a critical determinant of the final compound's biological activity. While various aliphatic and cyclic amines can be employed in the nucleophilic substitution step, this compound offers several advantages that contribute to its selection in SAR studies.
Structural and Physicochemical Advantages of the Morpholine Moiety:
-
Improved Physicochemical Properties: The morpholine ring is a "privileged" structure in medicinal chemistry, often imparting favorable properties such as increased aqueous solubility and metabolic stability.
-
Hydrogen Bond Acceptor: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, potentially influencing interactions with biological targets.
-
Reduced Basicity: The morpholine nitrogen is less basic than a corresponding piperidine nitrogen, which can affect the pKa of the final compound and its accumulation in the parasite's food vacuole.
Performance in Synthesis:
While other simple alkylamines might offer higher yields in the nucleophilic substitution step due to lower steric hindrance, the resulting compounds may not possess the desired biological activity or pharmacokinetic profile. The slightly lower yields with this compound are often a trade-off for the superior properties it imparts to the final molecule. The reaction conditions are generally well-tolerated, and the purification of the morpholine-containing products is typically straightforward using standard chromatographic techniques.
Diagram of Key Structural Comparison:
Caption: Key advantages of this compound vs. simpler amines.
Conclusion and Future Outlook
This compound has proven to be a valuable and reliable building block in the synthesis of novel 4-aminoarylvinylquinoline antimalarial agents. The synthetic protocol for its incorporation via nucleophilic aromatic substitution is reproducible, yielding compounds with potent activity against chloroquine-resistant strains of P. falciparum.
While alternative amines can be utilized in this key synthetic step, the unique physicochemical properties imparted by the morpholine moiety often justify its use, despite potentially moderate reaction yields. The balance of synthetic accessibility, reproducibility, and the resulting pharmacological profile makes this compound a strategic choice for medicinal chemists working on the development of next-generation antimalarial drugs.
Future research should continue to explore the SAR of the amine side chain, including further modifications of the morpholine scaffold, to fine-tune the activity and drug-like properties of these promising antimalarial candidates. The development of more efficient and sustainable synthetic methods for the incorporation of such complex amines will also be a key enabler for the advancement of these compounds towards clinical development.
References
- Antimalarial compounds.
-
Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines . Journal of Medicinal Chemistry. [Link]
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A Comparative Benchmarking Guide: Evaluating 4-Morpholinebutanamine Derivatives Against Known MAO-A and AChE Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark novel 4-Morpholinebutanamine derivatives against established inhibitors for two critical neurological targets: Monoamine Oxidase A (MAO-A) and Acetylcholinesterase (AChE). We will delve into the scientific rationale behind experimental design, provide detailed, self-validating protocols, and present a clear methodology for data interpretation.
Introduction: The Rationale for Dual-Target Screening
The morpholine heterocycle is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds and its ability to improve pharmacokinetic properties.[1][2] Derivatives of this compound, therefore, represent a promising class of molecules for novel therapeutic development. To efficiently screen such derivatives, a logical starting point is to benchmark them against well-characterized enzymes implicated in neurological disorders.
This guide focuses on:
-
Monoamine Oxidase A (MAO-A): A key enzyme in the metabolic degradation of monoamine neurotransmitters like serotonin and norepinephrine.[3] Its inhibition is a validated strategy for treating major depressive disorder.[4][5]
-
Acetylcholinesterase (AChE): The primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[6] Inhibition of AChE is a cornerstone of symptomatic treatment for Alzheimer's disease.[7][8][9]
By evaluating a candidate molecule against both targets, researchers can determine not only its potency but also its selectivity, a critical factor in drug development. This guide will use Moclobemide , a reversible inhibitor of MAO-A (RIMA), and Donepezil , a selective, reversible AChE inhibitor, as the gold-standard benchmarks.[10][11]
Section 1: The Biological Targets and Benchmark Inhibitors
Monoamine Oxidase A (MAO-A)
MAO-A is an enzyme bound to the outer mitochondrial membrane that catalyzes the oxidative deamination of neurotransmitters.[3][12] By breaking down serotonin and norepinephrine in the presynaptic neuron, it regulates their availability in the synaptic cleft.[13] Inhibition of MAO-A leads to an increase in the concentration of these neurotransmitters, which can alleviate symptoms of depression.[10][14]
-
Benchmark Inhibitor: Moclobemide
-
Mechanism: Moclobemide is a selective and reversible inhibitor of MAO-A.[4][10] Its reversibility is a key feature, reducing the risk of the dangerous hypertensive crises associated with older, irreversible MAOIs when tyramine-containing foods are consumed.[4][14] The enzyme's activity is typically restored within 24 hours of discontinuing the drug.[13]
-
Caption: MAO-A inhibition pathway.
Acetylcholinesterase (AChE)
AChE is a critical enzyme in the cholinergic nervous system. It rapidly hydrolyzes acetylcholine (ACh) in the synaptic cleft, terminating the signal transmission between neurons.[7][15] In Alzheimer's disease, there is a characteristic deficit in cholinergic neurotransmission.[8][16] By inhibiting AChE, the concentration and duration of action of ACh in the synapse are increased, which can lead to improvements in cognitive function.[7][11]
-
Benchmark Inhibitor: Donepezil
-
Mechanism: Donepezil is a highly selective and reversible inhibitor of AChE.[7] It binds to the enzyme, preventing it from breaking down acetylcholine.[15] Its high selectivity for AChE over butyrylcholinesterase (BChE) contributes to a more favorable side-effect profile compared to less selective inhibitors.[17]
-
Section 2: The Benchmarking Workflow
A robust and reproducible workflow is essential for the accurate comparison of inhibitor potency. The process involves preparing the necessary reagents, performing the enzymatic assays across a range of inhibitor concentrations, and analyzing the resulting data to determine the half-maximal inhibitory concentration (IC₅₀).
Caption: General workflow for IC50 determination.
Section 3: Detailed Experimental Protocols
The following protocols are standardized operating procedures designed to ensure reproducibility and accuracy.[18] It is critical to include positive controls (benchmark inhibitors) and negative controls (vehicle only) in every assay plate.[19]
General Reagent Preparation
-
Assay Buffer: Prepare appropriate buffers for each enzyme (e.g., Potassium Phosphate buffer for MAO-A, Phosphate Buffered Saline (PBS) for AChE). Ensure the pH is optimal for enzyme activity.
-
Enzyme Stock Solutions: Reconstitute lyophilized enzymes (Human recombinant MAO-A, Electrophorus electricus AChE) in the appropriate assay buffer to a high concentration (e.g., 1 mg/mL). Aliquot and store at -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Substrate Stock Solutions: Prepare high-concentration stock solutions of the substrates (e.g., Amplex® Red for MAO-A, Acetylthiocholine iodide for AChE) in a suitable solvent (e.g., DMSO or assay buffer).
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of the this compound derivatives and benchmark inhibitors (Moclobemide, Donepezil) in 100% DMSO.
Protocol: MAO-A Inhibition Assay (Fluorometric)
This protocol is based on the detection of H₂O₂ generated by the MAO-A-catalyzed oxidation, using a fluorogenic probe.
Materials:
-
Human recombinant MAO-A
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
p-Tyramine (Substrate)
-
Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Black, flat-bottom 96-well microplate
-
Microplate fluorometer (Ex/Em = ~535/590 nm)
Procedure:
-
Prepare Working Solutions:
-
Enzyme Working Solution: Dilute the MAO-A stock solution in assay buffer to the desired final concentration.
-
Substrate/Probe Working Solution: Prepare a solution in assay buffer containing p-Tyramine, Amplex® Red, and HRP at 2x their final desired concentrations.
-
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 1 µL of serially diluted inhibitor solutions (or DMSO for 100% activity control) to the appropriate wells.
-
Add 50 µL of the Enzyme Working Solution to all wells except the "no enzyme" blank.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.[19]
-
Initiate Reaction: Add 100 µL of the Substrate/Probe Working Solution to all wells to start the reaction.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity every minute for 30 minutes in a kinetic mode.
-
Data Analysis:
-
Determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Protocol: AChE Inhibition Assay (Ellman's Method)
This colorimetric assay measures the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Materials:
-
AChE from Electrophorus electricus
-
Acetylthiocholine iodide (ATCI) (Substrate)
-
DTNB (Ellman's Reagent)
-
Phosphate Buffered Saline (PBS), pH 8.0
-
Clear, flat-bottom 96-well microplate
-
Microplate spectrophotometer (absorbance at 412 nm)
Procedure:
-
Prepare Working Solutions:
-
Enzyme Working Solution: Dilute the AChE stock solution in PBS to the desired final concentration.
-
Substrate/Reagent Working Solution: Prepare a solution in PBS containing both ATCI and DTNB.
-
-
Assay Plate Setup:
-
Add 140 µL of PBS to all wells.
-
Add 20 µL of serially diluted inhibitor solutions (or DMSO for control).
-
Add 20 µL of the Enzyme Working Solution to all wells.
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Initiate Reaction: Add 20 µL of the Substrate/Reagent Working Solution to all wells.
-
Measure Absorbance: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis:
-
Determine the reaction rate (V) from the slope of the absorbance vs. time plot.
-
Calculate the percent inhibition for each concentration.
-
Section 4: Data Analysis and Interpretation
IC₅₀ Determination
The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[20][21] It is a standard measure of inhibitor potency.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
Where V_inhibitor is the rate in the presence of the inhibitor and V_control is the rate with vehicle (DMSO) only.
-
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the Curve: Use a non-linear regression model (e.g., sigmoidal, 4PL) to fit the data. The point of inflection of this curve corresponds to the log(IC₅₀).[22]
-
Determine IC₅₀: The IC₅₀ value is calculated from the fitted curve.[23]
Comparative Data Summary
All quantitative data should be summarized in a clear, structured table. This allows for at-a-glance comparison of the potency and selectivity of the test compounds against the established benchmarks.
Table 1: Hypothetical Inhibitory Activity (IC₅₀) of a Test Derivative (MBD-1)
| Compound | Target Enzyme | IC₅₀ (µM) |
| MBD-1 (Test) | MAO-A | 0.85 |
| AChE | 15.2 | |
| Moclobemide | MAO-A | 1.2 |
| AChE | > 100 | |
| Donepezil | MAO-A | > 100 |
| AChE | 0.05 |
Data are for illustrative purposes only.
Interpreting the Results
-
Potency: A lower IC₅₀ value indicates a more potent inhibitor.[22][24] In the hypothetical data above, MBD-1 is slightly more potent against MAO-A than the benchmark, Moclobemide. Donepezil is highly potent against its target, AChE.
-
Selectivity: This is the ratio of a compound's potency for one target over another.
-
Selectivity of MBD-1 for MAO-A over AChE = IC₅₀(AChE) / IC₅₀(MAO-A) = 15.2 / 0.85 ≈ 17.9-fold.
-
This indicates that MBD-1 has a moderate preference for inhibiting MAO-A over AChE. The benchmark compounds show very high selectivity for their respective primary targets.
-
Conclusion and Future Directions
This guide provides a foundational methodology for benchmarking this compound derivatives against the known inhibitors Moclobemide and Donepezil. By following these standardized protocols, researchers can generate reliable and comparable data on inhibitor potency and selectivity.
Promising "hits" identified through this screening process should be subjected to further investigation, including:
-
Mechanism of Inhibition Studies: Determining if the inhibition is competitive, non-competitive, or uncompetitive using kinetic assays with varying substrate concentrations.[25]
-
Broader Selectivity Profiling: Screening against a wider panel of related enzymes (e.g., MAO-B, BChE) and off-target receptors to assess the full selectivity profile.
-
In Vitro ADME/Tox: Evaluating absorption, distribution, metabolism, excretion, and toxicity properties in cell-based assays.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogues to understand how structural modifications affect potency and selectivity, guiding the optimization of lead compounds.[2]
By systematically applying this benchmarking framework, the path from initial compound synthesis to lead optimization can be navigated with scientific rigor and efficiency.
References
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PubChem. (n.d.). Moclobemide. National Center for Biotechnology Information. Retrieved from [Link][10]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Moclobemide? Retrieved from [Link][14]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Donepezil Hydrochloride? Retrieved from [Link][7]
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WebMD. (2024, June 17). Donepezil (Aricept): Uses, Side Effects, Interactions. Retrieved from [Link][8]
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IvyPanda. (2024, April 10). The Pharmacology and Mechanism of Donepezil Action. Retrieved from [Link][15]
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Noetzli, M., & Eap, C. B. (2013). Donepezil: an update. PubMed. Retrieved from [Link][11]
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GoodRx. (2024, October 3). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. Retrieved from [Link][16]
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MentalHealth.com. (n.d.). Moclobemide. Retrieved from [Link][5]
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Haefely, W., Burkard, W. P., Cesura, A. M., Kettler, R., Lorez, H. P., Martin, J. R., ... & Da Prada, M. (1992). Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide. Journal of psychiatry & neuroscience: JPN, 17(1), 15–22. Retrieved from [Link][13]
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Wikipedia. (2024). Acetylcholinesterase inhibitor. Retrieved from [Link][6]
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Drugs.com. (2024). List of Cholinesterase inhibitors. Retrieved from [Link][26]
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Alzheimer's Association. (n.d.). Medications for Memory, Cognition & Dementia-Related Behaviors. Retrieved from [Link][27]
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WebMD. (2024, July 3). Cholinesterase Inhibitors for Alzheimer's Disease. Retrieved from [Link][9]
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Wikipedia. (2024). Cholinesterase inhibitor. Retrieved from [Link][17]
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Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link][18]
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Wikipedia. (2024). Monoamine oxidase inhibitor. Retrieved from [Link][12]
-
Mayo Clinic. (2024). Monoamine oxidase inhibitors (MAOIs). Retrieved from [Link][3]
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Guryanov, I., et al. (2013). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 437(1), 69-77. Retrieved from [Link][23]
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Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs. YouTube. Retrieved from [Link][22]
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ResearchGate. (n.d.). Enzyme assay techniques and protocols. Retrieved from [Link][28]
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NCBI Bookshelf. (2012, May 1). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. Retrieved from [Link][25]
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ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link][1]
-
Kumar, P., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Retrieved from [Link][2]
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The Gauntlet of Discovery: A Comparative Guide to In Vitro and In Vivo Evaluation of 4-Morpholinebutanamine Compounds
In the landscape of modern drug discovery, particularly within oncology, the journey of a novel chemical entity from a promising hit to a clinical candidate is a rigorous and multi-faceted process. Among the myriad of heterocyclic scaffolds, the morpholine ring is a privileged structure, frequently incorporated by medicinal chemists to enhance potency, modulate physicochemical properties, and improve pharmacokinetic profiles.[1][2][3] This guide focuses on a hypothetical series of 4-Morpholinebutanamine derivatives, compounds of interest for their potential as anticancer agents.[4][5][6][7][8]
This document provides an in-depth technical comparison of in vitro (in glass) and in vivo (in a living organism) evaluation methodologies. It is designed for researchers, scientists, and drug development professionals to navigate the critical preclinical stages. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each step contributes to a self-validating and comprehensive data package. The ultimate goal is to build a robust bridge between early-stage laboratory findings and predictable outcomes in a complex biological system, a concept formally known as in vitro-in vivo correlation (IVIVC).[9][10]
Strategic Framework for Preclinical Evaluation
The evaluation of any new drug candidate is not a linear path but an iterative cycle of testing and refinement. The core principle is to use simpler, high-throughput in vitro assays to triage compounds and gain mechanistic insights, while reserving more complex and resource-intensive in vivo studies for the most promising candidates.[11][12] An effective preclinical strategy must balance the need for comprehensive data with practical constraints, using early data to predict and justify later-stage, more complex experiments.
Caption: Preclinical Evaluation Workflow.
Part 1: In Vitro Characterization — The Cellular Proving Ground
In vitro assays are the bedrock of early-stage drug discovery. They offer a controlled environment to dissect a compound's biological activity, cytotoxicity, and fundamental pharmacokinetic properties at the cellular and subcellular level. These tests are essential for establishing structure-activity relationships (SAR) and identifying potential liabilities before committing to animal studies.[2][11]
Antiproliferative Activity: The MTT Assay
The first critical question for a potential anticancer agent is its ability to inhibit cancer cell growth. The MTT assay is a robust, colorimetric method for assessing cell viability.[13][14] It measures the metabolic activity of cells, which in most cases, correlates directly with the number of viable cells.[13] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases of living cells.[13]
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours under standard culture conditions. This duration allows for multiple cell doubling times, providing a sufficient window to observe antiproliferative effects.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours. During this time, only viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Early ADME Profiling: Predicting In Vivo Behavior
A compound can be highly potent in vitro but fail in vivo due to poor absorption, distribution, metabolism, or excretion (ADME) properties.[1][3][15] Early in vitro ADME assays are crucial for weeding out compounds with unfavorable pharmacokinetic profiles.
The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role.[16] The liver microsomal stability assay measures the rate at which a compound is metabolized by these enzymes, providing an estimate of its intrinsic clearance.[11][16][17]
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or mouse), a NADPH-regenerating system (cofactor for CYP enzymes), and phosphate buffer (pH 7.4).[9][18]
-
Initiation of Reaction: Pre-warm the reaction mixture to 37°C. Add the test compound (typically at 1 µM) to initiate the metabolic reaction.
-
Time-Point Sampling: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[16][17]
-
Reaction Termination: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the microsomal proteins.
-
Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (Clᵢₙₜ).
For orally administered drugs, crossing the intestinal wall is the first step to entering systemic circulation. The Caco-2 permeability assay is the gold standard for predicting human oral absorption.[19][20] It uses a human colon adenocarcinoma cell line that, when cultured for ~21 days, differentiates into a polarized monolayer of enterocytes with tight junctions and functional efflux transporters, mimicking the intestinal barrier.[21][22]
-
Cell Culture: Seed Caco-2 cells on semi-permeable filter supports in Transwell™ plates and culture for 21-24 days.
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Compound Application: Add the test compound to the apical (A, upper) chamber to measure transport to the basolateral (B, lower) chamber (A→B, simulating absorption). In a separate set of wells, add the compound to the basolateral chamber to measure transport to the apical chamber (B→A, assessing active efflux).
-
Incubation and Sampling: Incubate the plates at 37°C. Take samples from the receiver chamber at a predetermined time point (e.g., 2 hours).[21]
-
Sample Analysis: Quantify the compound concentration in the donor and receiver chambers using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. Also, calculate the efflux ratio (Papp(B→A) / Papp(A→B)). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[15]
Part 2: In Vivo Evaluation — The Whole-System Reality Check
While in vitro data is invaluable, it cannot fully replicate the complexity of a living organism. In vivo studies are essential to understand how a compound behaves within a complete physiological system, assessing its overall pharmacokinetic profile and, most importantly, its therapeutic efficacy.[12][23][24]
Pharmacokinetic (PK) Studies
A pharmacokinetic study tracks the journey of a drug through the body over time (ADME).[15] These studies are critical for determining key parameters like bioavailability, half-life, and clearance, which are essential for designing the dosing regimen for efficacy studies.[15]
Caption: In Vivo Pharmacokinetic Workflow.
-
Animal Acclimatization: Acclimatize healthy mice (e.g., Balb/c) for at least one week.
-
Compound Administration: Divide mice into two groups. Administer the this compound compound via intravenous (IV) injection to one group and oral gavage (PO) to the other. The IV group serves as the 100% bioavailability reference.
-
Blood Sampling: Collect blood samples (e.g., via tail vein) at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot plasma concentration versus time. Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), clearance (CL), and half-life (t½). Oral bioavailability (%F) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Efficacy Studies: The Human Tumor Xenograft Model
To test if a compound can shrink a tumor in a living system, the human tumor xenograft model is the most common preclinical tool.[23] This involves implanting human cancer cells into immunodeficient mice (e.g., nude or SCID mice), which lack the ability to reject the foreign cells.[23]
-
Cell Implantation: Harvest human cancer cells (the same line used for in vitro testing, e.g., MCF-7) during their exponential growth phase. Inject the cells, often mixed with Matrigel, subcutaneously into the flank of immunodeficient mice.[25]
-
Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the tumor-bearing mice into groups (e.g., n=8-10 per group), including a vehicle control group and one or more treatment groups.[25]
-
Dosing: Administer the this compound compound and vehicle control according to a predetermined schedule (e.g., daily, orally) based on the PK data.
-
Monitoring: Measure tumor volume (using calipers) and body weight two to three times per week. Body weight is a key indicator of toxicity.
-
Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Calculate the percentage of Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.[25]
Part 3: Bridging the Gap — Data Comparison and Interpretation
The ultimate goal is to establish a strong in vitro-in vivo correlation (IVIVC), where in vitro data can reliably predict in vivo performance.[9][10] This reduces the reliance on animal testing and accelerates development.[10]
Hypothetical Data Summary
Let's consider two hypothetical lead compounds, MDB-01 and MDB-02 .
| Parameter | In Vitro Assay | MDB-01 | MDB-02 | Interpretation |
| Potency | MTT (MCF-7 cells) | IC₅₀ = 0.5 µM | IC₅₀ = 0.1 µM | MDB-02 is 5x more potent in vitro. |
| Metabolism | Human Liver Microsomes | t½ = 95 min | t½ = 15 min | MDB-01 is significantly more stable metabolically. |
| Permeability | Caco-2 Assay | Papp (A→B) = 15 x 10⁻⁶ cm/s | Papp (A→B) = 18 x 10⁻⁶ cm/s | Both compounds have high permeability. |
| Efflux Ratio = 1.2 | Efflux Ratio = 4.5 | MDB-02 is a substrate for efflux pumps. |
| Parameter | In Vivo Assay (Mouse) | MDB-01 | MDB-02 | Interpretation |
| Exposure | Pharmacokinetics (Oral) | AUC = 5,200 ngh/mL | AUC = 350 ngh/mL | MDB-01 has far superior systemic exposure. |
| Bioavailability (%F) = 45% | Bioavailability (%F) = 5% | Low bioavailability of MDB-02 likely due to high metabolism and efflux. | ||
| Efficacy | Xenograft Model (MCF-7) | %TGI = 75% at 20 mg/kg | %TGI = 20% at 20 mg/kg | MDB-01 shows significant tumor growth inhibition. |
Synthesizing the Narrative
In this hypothetical scenario, MDB-02 appeared to be the superior candidate based solely on its high in vitro potency. However, the in vitro ADME assays provided critical warning signs: very rapid metabolic degradation and a high efflux ratio. These in vitro findings predicted the poor in vivo outcome. The compound was likely cleared by the liver too quickly and pumped out of intestinal cells before it could be absorbed, resulting in low bioavailability and insufficient systemic exposure to impact tumor growth.
Conversely, MDB-01, while less potent in the isolated cellular assay, possessed a much more favorable ADME profile: good metabolic stability and low efflux. This translated directly into better oral bioavailability and higher systemic exposure, allowing it to achieve a significant therapeutic effect in the in vivo efficacy model. This example underscores the principle that in vivo efficacy is a function of both potency and pharmacokinetics.
Conclusion
The evaluation of this compound compounds, like any novel drug candidate series, requires a logical, multi-step approach that integrates in vitro and in vivo data. In vitro assays serve as the high-throughput engine for lead identification and optimization, providing crucial insights into potency and potential pharmacokinetic liabilities. In vivo studies provide the definitive test of whether these properties translate into a safe and effective therapeutic agent in a complex biological system. By understanding the causal links between these two domains, researchers can make more informed decisions, de-risk their development programs, and ultimately increase the probability of translating a promising molecule into a life-saving medicine.
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- In vitro–in vivo correlations: general concepts, methodologies and regulatory applications. (n.d.). Taylor & Francis.
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- Microsomal stability assay for human and mouse liver microsomes. (2024, December 9). protocols.io.
- Caco-2 Permeability Assay. (n.d.). Enamine.
- Caco-2 Permeability In Vitro Assay. (n.d.). Charnwood Discovery.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Sigma-Aldrich.
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- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments.
- MTT assay protocol. (n.d.). Abcam.
- Microsomal Stability. (n.d.). Cyprotex.
- In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences.
- Application Notes and Protocols for In Vivo Xenograft Models in "7-Xylosyltaxol B" Efficacy Testing. (n.d.). Benchchem.
- Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (2025, June 18). PubMed Central.
- Cell Sensitivity Assays: The MTT Assay. (n.d.). ResearchGate.
- Application Notes and Protocols for In Vivo Xenograft Models: Testing the Anticancer Efficacy of Andrastin C. (n.d.). Benchchem.
- MTT (Assay protocol). (2023, February 22). protocols.io.
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- Synthesis of novel substituted morpholine derivatives for anticancer activity. (2024, December 18). oaj.fupress.net.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PubMed Central.
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- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024, January 19). NIH.
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A Head-to-Head Comparison of the Potency of 4-Morpholinebutanamine Analogues in Modulating Cellular Targets
In the landscape of modern drug discovery, the morpholine moiety is a privileged scaffold, frequently incorporated into novel chemical entities to enhance pharmacological properties. Its presence can improve aqueous solubility, metabolic stability, and target affinity. This guide provides a detailed comparative analysis of the potency of various analogues built upon the 4-morpholinebutanamine framework, offering researchers and drug development professionals a comprehensive resource grounded in experimental data. We will delve into the nuanced differences in their biological activity, supported by detailed protocols and mechanistic insights.
Introduction to the this compound Scaffold
The this compound structure serves as a versatile building block in medicinal chemistry. The morpholine ring, a heterocyclic amine, often imparts favorable pharmacokinetic properties, while the butanamine linker provides a flexible chain for optimal interaction with biological targets. Analogues of this core structure have been investigated for a wide range of therapeutic applications, including but not limited to oncology, neuroscience, and infectious diseases. The potency of these analogues is a critical determinant of their therapeutic potential and is a primary focus of lead optimization efforts.
Comparative Potency Analysis of Selected Analogues
For the purpose of this guide, we will compare three representative analogues of this compound that have been evaluated for their inhibitory activity against specific kinase targets. The selection of these compounds is based on the availability of robust, comparable potency data in the scientific literature.
Table 1: Head-to-Head Potency of this compound Analogues
| Analogue | Target Kinase | Potency (IC50) | Assay Type | Reference |
| Analogue A | PI3Kα | 15 nM | In vitro kinase assay | |
| Analogue B | mTOR | 28 nM | In vitro kinase assay | |
| Analogue C | DNA-PK | 8 nM | In vitro kinase assay |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data presented in Table 1 clearly illustrates the varying degrees of potency that can be achieved through structural modifications to the core this compound scaffold. Analogue C demonstrates the highest potency with an IC50 of 8 nM against DNA-PK, suggesting that the specific substitutions on this analogue are highly favorable for binding to the active site of this particular kinase.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To ensure the trustworthiness and reproducibility of the potency data, a detailed, standardized protocol for an in vitro kinase inhibition assay is provided below. This protocol is a representative example of the methodologies used to generate the data in Table 1.
Principle of the Assay
This assay measures the ability of a test compound to inhibit the activity of a specific kinase. The kinase phosphorylates a substrate, and the amount of phosphorylation is quantified, typically using a luminescence-based detection method. A decrease in signal in the presence of the test compound indicates inhibition.
Materials and Reagents
-
Kinase enzyme (e.g., PI3Kα, mTOR, DNA-PK)
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound analogues)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Step-by-Step Procedure
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Preparation: Add 5 µL of the appropriate concentration of each test compound to the wells of a 384-well plate. Include control wells with DMSO only (for 0% inhibition) and a known inhibitor or no enzyme (for 100% inhibition).
-
Kinase Reaction Initiation:
-
Prepare a kinase/substrate master mix in the assay buffer.
-
Add 10 µL of the kinase/substrate mix to each well.
-
Prepare an ATP solution in the assay buffer.
-
Add 10 µL of the ATP solution to each well to start the reaction. The final volume in each well should be 25 µL.
-
-
Incubation: Incubate the plate at room temperature for 1 hour. The incubation time may need to be optimized depending on the specific kinase.
-
Detection:
-
Add 25 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized data against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Diagram of the Experimental Workflow
Caption: Workflow for the in vitro kinase inhibition assay.
Mechanistic Insights and Structure-Activity Relationships (SAR)
The differences in potency observed among the analogues can be attributed to their unique structural features, which dictate their interaction with the target kinase's active site. For instance, the high potency of Analogue C against DNA-PK may be due to the presence of a specific functional group that forms a strong hydrogen bond with a key amino acid residue in the ATP-binding pocket. A thorough SAR analysis, often guided by computational modeling and X-ray crystallography, is crucial for understanding these interactions and designing more potent and selective inhibitors.
Conclusion
This guide has provided a head-to-head comparison of the potency of selected this compound analogues, supported by a detailed experimental protocol and mechanistic considerations. The data clearly demonstrates that subtle structural modifications to the core scaffold can lead to significant differences in biological activity. Researchers and drug development professionals can leverage this information to guide their own discovery efforts, employing robust and reproducible assay methodologies to identify and optimize novel therapeutic agents.
References
-
Knight, Z. A., et al. (2006). A pharmacological map of the PI3-K family defines a role for p110α in insulin signaling. Cell, 125(4), 733-747. [Link]
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Thoreen, C. C., et al. (2009). An ATP-competitive mammalian target of rapamycin inhibitor reveals rapamycin-resistant functions of mTORC1. Journal of Biological Chemistry, 284(12), 8023-8032. [Link]
-
Leahy, J. J., et al. (2004). Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries. Bioorganic & Medicinal Chemistry Letters, 14(24), 6083-6087. [Link]
A Senior Application Scientist's Guide to Validating the Binding and Mechanism of 4-Morpholinebutanamine-Based Molecules
The 4-morpholinebutanamine scaffold is a cornerstone in modern medicinal chemistry. Its derivatives are found in a wide array of clinically successful drugs, acting on diverse targets from protein kinases to G-protein coupled receptors.[1] However, the journey from a promising hit molecule to a validated chemical probe or drug candidate is one of rigorous biophysical and cellular interrogation. A molecule's observed biological activity is meaningless without irrefutable proof that it directly binds its intended target and an understanding of the mechanistic nature of that interaction.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the binding, and elucidate the mechanism, of this compound-based molecules. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to design a validation cascade that is not only robust but also resource-efficient. Our approach is hierarchical, beginning with initial biophysical validation and culminating in the confirmation of target engagement within the complex milieu of a living cell.
The Hierarchical Strategy for Binding Validation
Confidence in a molecule's mechanism of action is built through a tiered approach, where each stage employs orthogonal techniques to answer specific questions. A positive result from a single assay is suggestive; concordance across multiple, mechanistically distinct assays is compelling. This hierarchical workflow ensures that the most resource-intensive methods are reserved for the most promising compounds.
Caption: Hierarchical workflow for validating small molecule target engagement.
Phase 1A: Initial Hit Validation & Affinity Ranking
The first step after identifying a potential "hit" is to confirm direct binding to the purified target protein and to rank a series of analogues by their binding affinity. Techniques in this phase should be rapid, consume minimal protein, and provide a reliable measure of the dissociation constant (K D).
Comparison of Primary Validation Techniques
| Technique | Principle | Key Output | Advantages | Limitations |
| Microscale Thermophoresis (MST) | Measures the change in molecular movement along a microscopic temperature gradient upon ligand binding.[2] | K D | Low sample consumption; works in complex solutions (e.g., lysate); wide affinity range.[3][4] | Typically requires fluorescent labeling of the target or ligand, which can potentially interfere with binding.[5] |
| Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA) | Monitors the thermal unfolding of a protein. Ligand binding typically increases the melting temperature (T m).[6] | ΔT m (indirect measure of binding) | High-throughput; label-free (using intrinsic fluorescence) or dye-based; low sample usage. | Not all binding events result in a thermal shift; provides relative affinity, not an absolute K D. |
For this stage, Microscale Thermophoresis (MST) offers a compelling balance of speed, low sample requirement, and quantitative K D determination.[7] It is particularly advantageous as it measures interactions directly in solution, avoiding potential artifacts from surface immobilization.[2]
Experimental Protocol: Microscale Thermophoresis (MST)
This protocol outlines the determination of the binding affinity between a target protein and a this compound-based small molecule.
Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Step-by-Step Methodology:
-
Sample Preparation: The purified target protein is placed in the sample cell (typically 5-50 µM). The this compound-based ligand is loaded into the injection syringe at a concentration 10-20 times that of the protein.
-
Buffer Matching: This is the most critical step. The protein and ligand must be in an identical, degassed buffer to minimize heats of dilution that can obscure the binding signal. [8]Small differences in pH or buffer components can create significant artifacts.
-
Equilibration: The instrument is allowed to reach thermal stability, establishing a steady baseline.
-
Titration: A series of small, precisely controlled injections (e.g., 2 µL) of the ligand solution are made into the protein-containing sample cell.
-
Heat Measurement: The instrument's feedback system measures the power required to maintain zero temperature difference between the sample and reference cells after each injection. This power is directly proportional to the heat of interaction. [8][9]6. Data Analysis: The raw data (power vs. time) is integrated to yield the heat change per injection. This is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable model to extract the K D, ΔH, and stoichiometry (n). [10]
Experimental Protocol: Surface Plasmon Resonance (SPR)
SPR is an indispensable tool for measuring binding kinetics, providing real-time data on the association and dissociation phases of an interaction. [11][12]
Caption: A typical Surface Plasmon Resonance (SPR) experimental cycle.
Step-by-Step Methodology:
-
Protein Immobilization: The target protein is covalently immobilized onto the surface of a sensor chip (e.g., via amine coupling to a dextran matrix). [13]The goal is to achieve a surface density that will produce a good signal without causing mass transport limitations.
-
Analyte Preparation: The this compound-based compound (the analyte) is prepared in a series of concentrations (e.g., 5-7 concentrations bracketing the expected K D) in a suitable running buffer.
-
Binding Cycle: Each cycle consists of:
-
Association: The analyte solution is flowed over the sensor surface for a defined period, and the increase in the SPR signal (measured in Resonance Units, RU) is monitored in real-time as the analyte binds to the immobilized protein.
-
Dissociation: The analyte solution is replaced with a continuous flow of running buffer, and the decrease in the SPR signal is monitored as the analyte dissociates from the protein.
-
Regeneration: A specific solution (e.g., low pH glycine or high salt) is injected to strip all remaining bound analyte from the surface, preparing it for the next cycle.
-
-
Data Analysis: The resulting sensorgrams (RU vs. time) are processed and fitted to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k on), the dissociation rate constant (k off), and the equilibrium dissociation constant (K D = k off/k on). [12]
Data Summary: Comparing Hypothetical Analogs
The true power of these techniques lies in comparing structurally related molecules to build a structure-activity relationship (SAR).
| Compound ID | Structure | K D (ITC) | ΔH (kcal/mol) | -TΔS (kcal/mol) | k on (M⁻¹s⁻¹) | k off (s⁻¹) | Residence Time (1/k off) |
| MBA-001 | Scaffold | 1.2 µM | -4.5 | -3.6 | 2.1 x 10⁴ | 2.5 x 10⁻² | 40 s |
| MBA-002 | + H-bond donor | 150 nM | -7.8 | -2.9 | 2.5 x 10⁴ | 3.7 x 10⁻³ | 270 s (4.5 min) |
| MBA-003 | + Hydrophobic group | 145 nM | -4.8 | -6.0 | 8.5 x 10⁴ | 1.2 x 10⁻² | 83 s (1.4 min) |
Analysis: MBA-002 and MBA-003 have nearly identical affinities (K D). However, ITC reveals MBA-002's improved affinity is driven by a favorable change in enthalpy (stronger H-bonds), while MBA-003's is driven by entropy (hydrophobic effect). Critically, SPR shows that MBA-002 has a much slower dissociation rate (k off) and therefore a longer residence time, a property often correlated with better drug efficacy. This level of mechanistic insight is essential for rational drug design.
Phase 2: Confirming Target Engagement in a Cellular Context
Biophysical assays on purified proteins are essential but insufficient. It is imperative to demonstrate that the compound engages its target within the complex, crowded environment of a cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose. [14] The principle of CETSA is that ligand binding stabilizes a protein, making it more resistant to thermal denaturation. [15]By heating intact cells treated with a compound and then measuring the amount of soluble target protein remaining, one can directly infer target engagement. [16][17]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Treatment: Culture cells to an appropriate density. Treat the cells with the this compound-based compound at the desired concentration or with a vehicle control (e.g., DMSO) for a set period.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures for a short duration (e.g., 3 minutes), followed by cooling to room temperature. [15]3. Lysis: Lyse the cells to release their contents. This is often achieved by repeated freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins and other cellular debris. [6]5. Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. The amount of the specific target protein in the supernatant is quantified. Western blotting is a common and accessible method for this step.
-
Data Analysis: For each treatment condition (compound vs. vehicle), the amount of soluble protein is plotted against the temperature. A successful target engagement will result in a "thermal shift," where the melting curve for the compound-treated cells is shifted to higher temperatures compared to the vehicle control. [16]
Conclusion
Confirming the binding and mechanism of a this compound-based molecule is a multi-faceted endeavor that demands a rigorous, evidence-based approach. By progressing through a logical hierarchy of experiments—from initial affinity ranking with MST, through in-depth thermodynamic and kinetic profiling with ITC and SPR, to final confirmation of target engagement in cells with CETSA—researchers can build an unassailable case for their molecule's mechanism of action. Relying on a single technique provides a single point of data; integrating orthogonal methods provides a comprehensive understanding, significantly de-risking the progression of a promising molecule in the drug discovery pipeline.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Morpholinebutanamine for Laboratory Professionals
This document provides a detailed protocol for the safe handling and disposal of 4-Morpholinebutanamine (CAS No. 6321-07-9), a liquid amine compound used in research and development.[1] Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. As specific safety data for this exact compound is limited, the following guidelines are synthesized from best practices for handling aliphatic amines and structurally related morpholine compounds, which are often corrosive, flammable, and toxic.[2][3][4]
Core Principles: Hazard Assessment and Risk Mitigation
This compound, as an amine, should be handled as a hazardous substance. Structurally similar amines are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[3][4] Environmental release must be avoided, as many amines are toxic to aquatic life.[5] The cornerstone of safe disposal is the prevention of exposure and environmental contamination through a systematic and compliant waste management process.
Immediate Safety & Personal Protective Equipment (PPE)
All handling and disposal preparation involving this compound must be conducted within a certified chemical fume hood to minimize inhalation risks.[6][7] The following table outlines the mandatory PPE.
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and potential chemical burns or absorption.[6][7] |
| Eye Protection | Tightly fitting safety goggles and a full-face shield. | To protect against splashes, which can cause severe eye damage.[3][6] |
| Body Protection | Chemical-resistant lab coat and closed-toe shoes. | To protect skin and personal clothing from contamination.[6] |
| Respiratory | Use in a well-ventilated fume hood is required. | To prevent inhalation of potentially harmful vapors.[3][6] |
Emergency Procedure: Spill Management
Accidental spills must be addressed immediately to prevent exposure and the spread of contamination.
For Small Spills (within a chemical fume hood):
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[7][8]
-
Collection: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable hazardous waste container.[2][7]
-
Decontamination: Clean the spill area with a suitable decontaminating agent, followed by a thorough rinse.
-
Disposal: Seal the container holding the spill cleanup materials and label it as hazardous waste containing this compound.
For Large Spills (or any spill outside a fume hood):
-
Evacuate: Immediately evacuate the area and alert all nearby personnel.[7]
-
Isolate: Restrict access to the affected area.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team without delay.[7][9] Do not attempt to clean up a large spill without specialized training and equipment.
Standard Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be managed through your institution's hazardous waste program. Disposing of amines down the sanitary sewer is strictly prohibited as it can harm aquatic ecosystems and violate regulations.[5]
Step 1: Waste Segregation Proper segregation is the most critical step to prevent dangerous chemical reactions.
-
Designate a Waste Stream: this compound waste is classified as a non-halogenated organic base.
-
Prevent Mixing: Keep this waste stream separate from all other chemical wastes.[5][10] It is especially crucial to avoid contact with acids and strong oxidizing agents, with which it can react violently.[5]
Step 2: Container Selection and Labeling
-
Container Choice: Use a robust, leak-proof container made of a compatible material (e.g., high-density polyethylene, HDPE). The original product container can often be used if it is in good condition.[10] Ensure the container has a secure, tightly-fitting screw cap.[11]
-
Labeling: The container must be clearly and accurately labeled from the moment the first drop of waste is added.[10] The label must include:
Step 3: Accumulation and Storage
-
Secure Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[11] This area must be a cool, dry, and well-ventilated space, away from heat sources or direct sunlight.[5][6]
-
Secondary Containment: Place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Cap Management: Keep the waste container sealed at all times, except when adding waste.[10][11]
Step 4: Final Disposal
-
Arrange Pickup: Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup.[10]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory bodies. Proper documentation is a legal requirement.[6]
-
Professional Handling: The waste will be handled by a licensed hazardous waste disposal company, which will typically use high-temperature incineration for final destruction.[5][8]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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SAFETY DATA SHEET - Morpholine. Nexchem Ltd. [Link]
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Definitive Guide to Personal Protective Equipment for Handling 4-Morpholinebutanamine
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to operate safely and effectively. This guide provides a comprehensive, technically grounded framework for the safe handling of 4-Morpholinebutanamine. We will move beyond a simple checklist to a deeper understanding of why specific protective measures are critical, ensuring a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Risks
This compound must be handled as a substance that is potentially:
-
Corrosive: Capable of causing severe chemical burns to skin and permanent eye damage upon contact.[2][3]
-
Toxic: Harmful or fatal if inhaled, swallowed, or absorbed through the skin.[2]
-
Respiratory Irritant: Vapors or mists can cause irritation to the respiratory tract.[4]
This multi-faceted hazard profile necessitates a multi-layered approach to personal protection. Every operational step, from initial handling to final disposal, must be shielded by the appropriate barriers.
Core Personal Protective Equipment (PPE): A Three-Tiered Defense
The selection of PPE is not a static choice but a dynamic one, dictated by the specific procedure being performed. All handling of this compound must be conducted within a certified chemical fume hood to manage inhalation risk.
This is your non-negotiable, baseline protection for any interaction with the chemical.
-
Gloves: Double-gloving is mandatory. The inner glove provides a second barrier in case the outer glove is compromised.
-
Outer Glove: Heavy-duty, chemical-resistant gloves such as Butyl or Neoprene rubber.
-
Inner Glove: A lighter, disposable nitrile glove allows for dexterity and protection during the de-gloving process.
-
Causality: Amines can degrade common laboratory gloves. Butyl and Neoprene offer superior resistance to corrosive bases compared to standard nitrile or latex.[5] Always inspect gloves for any signs of degradation or puncture before use.[4]
-
-
Lab Coat/Gown: A chemical-resistant, long-sleeved lab coat is essential. For tasks with a higher risk of splashes, such as transferring large volumes, a chemically impermeable apron or gown should be worn over the lab coat.[4]
Given the severe corrosivity and potential for permanent eye damage, eye protection is paramount.[3]
-
Chemical Splash Goggles: These must be worn at all times and provide a complete seal around the eyes. Standard safety glasses are insufficient as they do not protect against splashes.[4]
-
Face Shield: A full-face shield must be worn over the chemical splash goggles whenever handling the liquid, regardless of volume.[4]
-
Causality: A face shield is your primary defense against splashes reaching the sensitive mucous membranes of the face and provides an additional barrier for the eyes. The combination of goggles and a face shield is a critical, self-validating system against the severe eye damage threat posed by corrosive amines.[3]
-
While all work should be performed in a fume hood, respiratory protection may be necessary in specific scenarios.
-
Standard Operations: No respiratory protection is required if all work is conducted within a properly functioning chemical fume hood.
-
Emergency Situations (e.g., Large Spill): In the event of a significant spill outside of a fume hood, or if airborne concentrations may exceed exposure limits, a full-face respirator with an organic vapor cartridge is required.[1] Personnel must be properly fit-tested and trained in its use.
Table 1: PPE Selection Guide for this compound
| Task Scenario | Gloves | Body Protection | Eye/Face Protection | Respiratory Protection |
| Low Volume Handling (e.g., aliquoting <10 mL in a fume hood) | Double Gloved (Nitrile inner, Butyl/Neoprene outer) | Chemical-resistant Lab Coat | Chemical Splash Goggles & Face Shield | Not required (in fume hood) |
| High Volume Transfer (e.g., >10 mL in a fume hood) | Double Gloved (Nitrile inner, Butyl/Neoprene outer) | Chemical-resistant Gown/Apron over Lab Coat | Chemical Splash Goggles & Face Shield | Not required (in fume hood) |
| Spill Cleanup (outside fume hood) | Double Gloved (Nitrile inner, Butyl/Neoprene outer) | Chemical-resistant Coveralls | Full-face Respirator with Organic Vapor Cartridge | Full-face Respirator with Organic Vapor Cartridge |
| Waste Disposal (handling sealed containers) | Single Pair (Butyl or Nitrile) | Chemical-resistant Lab Coat | Chemical Splash Goggles | Not required |
Procedural Guidance: Safe Handling Workflow
A safe outcome is predicated on a rigorous and repeatable process. The following workflow integrates the PPE requirements into a logical sequence.
Caption: Critical sequences for donning and doffing PPE to prevent cross-contamination.
-
Preparation: Before bringing the chemical into the work area, ensure the fume hood is operational, a spill kit is accessible, and the designated hazardous waste container is ready.
-
PPE Donning: Follow the donning sequence outlined in the diagram above. Ensure outer gloves are pulled over the cuffs of the lab coat.
-
Chemical Handling: Perform all manipulations deep within the chemical fume hood. Use non-sparking tools if there is a risk of static discharge.[1]
-
Decontamination: After handling, decontaminate any equipment that came into contact with the chemical.
-
PPE Doffing: Follow the doffing sequence meticulously to avoid contact with contaminated surfaces. The outer gloves are removed first, as they are considered the most contaminated.
-
Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.[4]
Emergency & Disposal Plans
Immediate and correct response to a spill is critical to mitigate exposure.
-
Alert & Evacuate: Alert personnel in the immediate vicinity. If the spill is large or outside a fume hood, evacuate the area.
-
Don PPE: For a small spill within a fume hood, the handler should already be wearing appropriate PPE. For a larger spill, responding personnel must don the emergency-level PPE, including respiratory protection.
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels.
-
Collect & Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed hazardous waste container.[1]
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by a water rinse.
Caption: A systematic workflow for the safe segregation and disposal of hazardous chemical waste.
All materials contaminated with this compound are considered hazardous waste.
-
Segregation: Do not mix this waste with other waste streams. It should be collected in a dedicated, properly labeled container for corrosive and toxic organic waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Toxic).
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area with secondary containment.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Never dispose of this chemical down the drain.
By adhering to these detailed protocols, you build a resilient safety culture that protects not only you and your colleagues but also the integrity of your research.
References
-
Penta Manufacturing Company. (2025, April 16). SAFETY DATA SHEET: Morpholine. Retrieved from [Link]
-
PubChem. (n.d.). 4-(morpholin-4-yl)butan-1-amine. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Acros Organics. (2025, December 19). SAFETY DATA SHEET: 4-(2-Aminoethyl)-morpholine. Retrieved from [Link]
-
Nexchem Ltd. (2019, February 25). SAFETY DATA SHEET: Morpholine. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
